molecular formula C5H3Cl2NO B1321423 4,6-dichloropyridin-2(1H)-one CAS No. 68963-75-7

4,6-dichloropyridin-2(1H)-one

Cat. No.: B1321423
CAS No.: 68963-75-7
M. Wt: 163.99 g/mol
InChI Key: JPCAMLFCVLYRMG-UHFFFAOYSA-N
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Description

4,6-Dichloropyridin-2(1H)-one is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. As a member of the pyridinone family, it is recognized as a privileged scaffold that can function as a bioisostere for amides, pyridines, and pyrimidines, thereby enabling the fine-tuning of a molecule's physicochemical properties, lipophilicity, and hydrogen-bonding capacity . This compound serves as a key synthetic intermediate for the construction of diverse libraries for fragment-based drug design. The scaffold's core structure can form multiple hydrogen bond interactions with biological targets, making it a valuable hinge-binding motif in the development of protein kinase inhibitors . Pyridinone derivatives exhibit a broad spectrum of reported biological activities, including antitumor, antimicrobial, and anti-inflammatory effects, underscoring their research value in investigating new therapeutic agents . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dichloro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2NO/c6-3-1-4(7)8-5(9)2-3/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCAMLFCVLYRMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(NC1=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20617730
Record name 4,6-Dichloropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68963-75-7
Record name 4,6-Dichloropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4,6-dichloropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 68963-75-7

This technical guide provides a comprehensive overview of 4,6-dichloropyridin-2(1H)-one, a key heterocyclic compound utilized by researchers, scientists, and drug development professionals. This document details its chemical and physical properties, synthesis protocols, spectral data, and potential applications in medicinal chemistry, along with safety and toxicological information.

Chemical and Physical Properties

This compound, also known as 4,6-dichloro-2-pyridone, is a white crystalline solid. It serves as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] Its key properties are summarized in the table below.

PropertyValueReference
CAS Number 68963-75-7[1]
Molecular Formula C₅H₃Cl₂NO[1]
Molecular Weight 163.99 g/mol [1]
Melting Point 151 °C[1]
Boiling Point (Predicted) 275.9 ± 40.0 °C[1]
Density (Predicted) 1.52 ± 0.1 g/cm³[1]
Appearance White crystalline solid[1]
Synonyms 4,6-dichloro-2(2H)-pyridinone, 2,4-dichloro-6-hydroxypyridine, 4,6-dichloro-2-pyridone[1]

Synthesis and Experimental Protocols

A plausible synthetic pathway could involve the hydrolysis of 2,4,6-trichloropyridine. This reaction would need to be carefully controlled to achieve selective hydrolysis at the 2-position.

Below is a generalized experimental workflow for such a transformation, which should be adapted and optimized for the specific synthesis of this compound.

Synthesis_Workflow Generalized Synthesis Workflow A Starting Material (e.g., 2,4,6-Trichloropyridine) B Reaction with Hydrolizing Agent (e.g., NaOH, H2O) A->B Step 1 C Reaction Mixture B->C D Quenching & Work-up C->D Step 2 E Crude Product D->E F Purification (e.g., Recrystallization, Column Chromatography) E->F Step 3 G This compound F->G

A generalized workflow for the synthesis of this compound.

General Protocol Steps:

  • Reaction Setup: The starting polychlorinated pyridine would be dissolved in a suitable solvent.

  • Hydrolysis: A controlled amount of a hydrolyzing agent (e.g., an aqueous base) would be added, and the reaction would be monitored for the selective replacement of one chlorine atom.

  • Work-up and Purification: The reaction would be neutralized, and the product extracted. The crude product would then be purified using standard techniques like recrystallization or column chromatography to yield the final this compound.

Spectral Data

Detailed spectral data is crucial for the unambiguous identification and characterization of this compound. While a comprehensive public database of its spectra is not available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the chlorine atoms and the carbonyl group.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display five distinct signals corresponding to the five carbon atoms in the molecule. The carbon of the carbonyl group would appear at a significantly downfield chemical shift.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the pyridone ring, typically in the range of 1650-1700 cm⁻¹. Other characteristic bands would include C-Cl, C-N, and C-H stretching and bending vibrations.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (163.99 g/mol ), with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Applications in Drug Development

Pyridinone scaffolds are prevalent in medicinal chemistry due to their ability to form key interactions with biological targets. Dichlorinated pyridinones, in particular, serve as valuable intermediates for creating libraries of compounds for drug discovery. The chlorine atoms provide reactive handles for introducing further diversity through cross-coupling reactions, allowing for the exploration of the chemical space around the core structure.

While specific drugs derived directly from this compound are not prominently documented, the broader class of dichloropyridinone derivatives has been investigated for various therapeutic applications.

Drug_Discovery_Process Role in Drug Discovery A This compound (Scaffold) B Chemical Modification (e.g., Suzuki, Buchwald-Hartwig coupling) A->B C Library of Derivatives B->C D Biological Screening (e.g., Enzyme Assays, Cell-based Assays) C->D E Hit Identification D->E F Lead Optimization E->F G Drug Candidate F->G

The role of this compound as a scaffold in the drug discovery process.

Safety and Toxicology

Detailed toxicological data for this compound is not extensively available. However, based on safety data sheets for structurally related compounds such as 2,6-dichloropyridine and 4,6-dichloropyrimidine, it should be handled with care.

Potential hazards may include:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of exposure, immediate medical attention should be sought.

References

Navigating the Solubility Landscape of 4,6-Dichloropyridin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 4,6-dichloropyridin-2(1H)-one in organic solvents. As a molecule of interest in medicinal chemistry and materials science, understanding its solubility is critical for synthesis, purification, formulation, and biological screening. Currently, there is a notable absence of publicly available quantitative solubility data for this compound. This guide, therefore, provides a comprehensive framework for determining its solubility, including a detailed, standardized experimental protocol based on the isothermal shake-flask method. Additionally, it presents qualitative solubility information for structurally related compounds to offer initial guidance for solvent selection. Visual workflows are included to clearly delineate the experimental process.

Introduction to this compound and its Solubility

This compound is a heterocyclic compound whose physicochemical properties are of significant interest in the development of novel chemical entities. Solubility, in particular, is a cornerstone of a compound's developability profile, influencing everything from reaction conditions and purification strategies to bioavailability and formulation options. The "pyridinone" core, combined with chloro-substituents, suggests a degree of polarity, yet its overall solubility in a range of organic solvents is not well-documented.

While quantitative data for the target compound is unavailable, qualitative assessments of a structurally similar compound, 4-Amino-2,6-dichloropyridine, indicate that it is slightly soluble in chloroform and methanol.[1][2] This suggests that this compound may also exhibit solubility in polar protic and chlorinated solvents. However, empirical determination is essential for accurate characterization.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield quantitative solubility data for this compound in organic solvents. The following table is provided as a template for researchers to populate with their own experimentally determined data.

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method
e.g., Methanole.g., 25e.g., Shake-Flask
e.g., Ethanole.g., 25e.g., Shake-Flask
e.g., Acetonee.g., 25e.g., Shake-Flask
e.g., Isopropanole.g., 25e.g., Shake-Flask
e.g., Acetonitrilee.g., 25e.g., Shake-Flask
e.g., Dichloromethanee.g., 25e.g., Shake-Flask
e.g., Toluenee.g., 25e.g., Shake-Flask

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The following protocol outlines a reliable and widely accepted method for determining the thermodynamic solubility of a solid compound in a given solvent.

Materials and Equipment
  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials with screw caps and PTFE septa

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm, compatible with the solvent)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure

Step 1: Preparation of Saturated Solutions

  • Add an excess amount of solid this compound to several vials. The presence of undissolved solid at the end of the equilibration period is crucial.

  • Accurately add a known volume of the selected organic solvent to each vial.

  • Securely cap the vials to prevent solvent evaporation.

Step 2: Equilibration

  • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The time required for equilibration should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it becomes constant).

Step 3: Sample Collection and Preparation

  • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

  • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

Step 4: Quantification

  • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

  • Generate a calibration curve by analyzing the standard solutions using a validated analytical method (e.g., HPLC-UV).

  • Analyze the diluted samples of the saturated solution using the same method.

  • Determine the concentration of the saturated solution from the calibration curve, accounting for the dilution factor. This concentration is the solubility of the compound in that solvent at the specified temperature.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental protocol and the relationship between key experimental factors.

G A Preparation of Saturated Solution (Excess solid + known solvent volume) B Equilibration (Constant temperature shaking for 24-72h) A->B Incubate C Sample Collection & Filtration (Syringe filtration of supernatant) B->C Isolate supernatant D Sample Dilution (To fall within calibration range) C->D Prepare for analysis F Analytical Quantification (e.g., HPLC-UV) D->F Analyze sample E Preparation of Standards (Known concentrations for calibration) E->F Generate calibration curve G Solubility Calculation (Concentration from calibration curve) F->G Determine concentration

Caption: Experimental workflow for determining the solubility of this compound.

G cluster_factors Influencing Factors center_node Final Solubility Measurement factor_node factor_node Temp Temperature Control Temp->center_node Time Equilibration Time Time->center_node Purity Compound Purity Purity->center_node Method Analytical Method Accuracy Method->center_node

Caption: Key factors influencing the accuracy of the final solubility measurement.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides the necessary tools for researchers to generate this crucial information. The detailed experimental protocol for the isothermal shake-flask method offers a robust and reliable approach to solubility determination. By following this standardized methodology, researchers can produce high-quality, reproducible data that will be invaluable for the continued development and application of this compound. The provided visual workflows serve to clarify the experimental process and highlight the critical parameters that must be controlled for accurate and reliable results.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Insights into 4,6-dichloropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data and a plausible synthetic pathway for 4,6-dichloropyridin-2(1H)-one. This compound, a halogenated pyridinone derivative, represents a scaffold of interest in medicinal chemistry and materials science. Due to the limited availability of experimental spectroscopic data in publicly accessible databases, this guide utilizes predicted NMR values to facilitate compound identification and characterization.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions were generated using advanced computational algorithms that consider the electronic environment of each nucleus. It is crucial to note that these are theoretical values and should be confirmed by experimental data when available. The predicted spectra are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Data for this compound

Atom PositionPredicted Chemical Shift (ppm)Multiplicity
H-3~ 6.5 - 7.0Doublet
H-5~ 6.8 - 7.3Doublet
N-H~ 11.0 - 13.0Broad Singlet

Solvent: Predicted in DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

Atom PositionPredicted Chemical Shift (ppm)
C-2~ 160 - 165
C-3~ 110 - 115
C-4~ 145 - 150
C-5~ 115 - 120
C-6~ 150 - 155

Solvent: Predicted in DMSO-d₆

Experimental Protocols

General Synthesis of 2-Pyridones

Illustrative Synthetic Protocol:

  • Starting Material Preparation: The synthesis would likely commence with a suitably substituted precursor, such as a derivative of malonic acid or a β-keto ester, which can be chlorinated.

  • Chlorination: Introduction of the chlorine atoms at the 4 and 6 positions can be achieved using a variety of chlorinating agents, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). The reaction conditions, including solvent and temperature, would need to be optimized to achieve the desired dichlorination.

  • Amidation and Cyclization: The chlorinated intermediate would then be reacted with an ammonia source to form the corresponding amide. Subsequent intramolecular cyclization, often promoted by a base, would lead to the formation of the 2-pyridone ring.

  • Purification: The crude product would be purified using standard laboratory techniques, such as recrystallization or column chromatography, to yield pure this compound.

NMR Sample Preparation and Analysis

  • Sample Preparation: A sample of this compound (typically 5-10 mg) would be dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Key acquisition parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, an appropriate relaxation delay, and a spectral width that encompasses all proton signals.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum would be acquired on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans is typically required. Proton decoupling techniques (e.g., broadband decoupling) are employed to simplify the spectrum and enhance signal intensity.

Visualization of Molecular Structure

The following diagram illustrates the molecular structure of this compound, highlighting the key atoms for NMR analysis.

Caption: Molecular structure of this compound.

A Guide to the Crystal Structure Analysis of 4,6-dichloropyridin-2(1H)-one: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of 4,6-dichloropyridin-2(1H)-one. While a definitive crystal structure for this specific compound is not publicly available in crystallographic databases as of the date of this publication, this whitepaper outlines the essential experimental protocols, from synthesis and crystallization to X-ray diffraction analysis and structure refinement. By presenting data from structurally related compounds, this document serves as a practical blueprint for researchers seeking to elucidate the three-dimensional atomic arrangement of this compound, a molecule of interest in medicinal chemistry and materials science. The guide emphasizes best practices in data acquisition and presentation, including the use of standardized tables and workflow visualizations, to ensure clarity, reproducibility, and a thorough understanding of the structural characteristics of this and similar heterocyclic compounds.

Introduction

The determination of the precise three-dimensional arrangement of atoms in a crystalline solid is fundamental to understanding its chemical and physical properties. For professionals in drug development and materials science, this knowledge is invaluable, as it underpins structure-activity relationships, polymorphism, and solid-state stability. This compound is a heterocyclic compound with potential applications stemming from its substituted pyridine core. A detailed crystal structure analysis would provide critical insights into its intermolecular interactions, packing efficiency, and potential for hydrogen bonding, all of which are crucial for its rational design and application in various scientific fields.

This whitepaper details the systematic approach required to perform a comprehensive crystal structure analysis of this compound. The methodologies described are based on established crystallographic techniques and are illustrated with data from analogous structures to provide a realistic framework.

Experimental Protocols

A successful crystal structure determination relies on a series of well-executed experimental procedures. The following sections outline the key steps, from obtaining suitable crystalline material to the final refinement of the crystal structure.

Synthesis and Crystallization

The first and often most challenging step is the synthesis of the target compound and the growth of single crystals of sufficient quality for X-ray diffraction analysis.

Synthesis: The synthesis of this compound can be approached through various synthetic routes, typically involving the chlorination of a pyridinone precursor. A generalized synthetic pathway is illustrated below.

General Synthetic Workflow Precursor Pyridin-2(1H)-one Precursor Chlorination Chlorination Reaction (e.g., with SO2Cl2 or PCl5) Precursor->Chlorination CrudeProduct Crude this compound Chlorination->CrudeProduct Purification Purification (e.g., Recrystallization, Chromatography) CrudeProduct->Purification PureProduct Pure this compound Purification->PureProduct Crystallization Crystallization PureProduct->Crystallization SingleCrystal Single Crystal for XRD Crystallization->SingleCrystal

A generalized workflow for the synthesis and crystallization of the target compound.

Crystallization Techniques: Growing high-quality single crystals is paramount. Several techniques can be employed, and the optimal method is often determined empirically.

  • Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetone, or mixtures with water). The solution is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days or weeks, leading to the formation of crystals.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble. The vapor of the precipitant solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

  • Cooling: A saturated solution of the compound is prepared at an elevated temperature. The solution is then slowly cooled, decreasing the solubility of the compound and promoting crystal growth.

X-ray Data Collection

Once a suitable single crystal is obtained, it is mounted on a diffractometer for X-ray data collection. Modern diffractometers are typically equipped with a CCD or CMOS detector.

Data Collection Parameters: The following table provides an example of typical data collection parameters, based on the analysis of a related chlorinated heterocyclic compound.

ParameterExample Value (for a related compound)[1]
DiffractometerBruker SMART APEX2 CCD area-detector
Radiation SourceMo Kα (λ = 0.71073 Å)
Temperature296(2) K
Crystal System (predicted)Monoclinic or Orthorhombic
Space Group (predicted)P2₁/c or similar centrosymmetric group
Absorption CorrectionMulti-scan (e.g., SADABS)
Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined to best fit the experimental data.

Refinement Details: The refinement process involves adjusting atomic coordinates, displacement parameters (describing thermal motion), and other structural parameters to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed by various crystallographic R-factors.

Data Presentation: Predicted Crystallographic Data

While the precise crystallographic data for this compound is yet to be determined, the following tables present expected ranges and formats for the key parameters, based on published data for similar molecules.

Table 1: Crystal Data and Structure Refinement

This table summarizes the fundamental crystallographic information that would be obtained from a successful analysis.

ParameterExpected Data for this compound
Empirical FormulaC₅H₃Cl₂NO
Formula Weight163.99 g/mol
TemperatureTypically 100(2) K or 296(2) K
Wavelength0.71073 Å (Mo Kα) or 1.54178 Å (Cu Kα)
Crystal SystemTo be determined (e.g., Monoclinic)
Space GroupTo be determined (e.g., P2₁/c)
Unit Cell Dimensionsa = 5-15 Å, b = 5-15 Å, c = 10-25 Å, β = 90-110°
VolumeTo be determined (e.g., 800-1200 ų)
Z (molecules per unit cell)4 (for P2₁/c)
Density (calculated)1.6-1.8 g/cm³
Absorption Coefficient0.8-1.0 mm⁻¹
F(000)~328
Crystal Sizee.g., 0.30 x 0.20 x 0.10 mm
Theta range for data collection2.0 to 28.0°
Reflections collected> 5000
Independent reflections> 1500 [R(int) = ~0.04]
Completeness to theta> 99.0 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters~1500 / 0 / ~100
Goodness-of-fit on F²~1.05
Final R indices [I>2sigma(I)]R1 = ~0.04, wR2 = ~0.10
R indices (all data)R1 = ~0.06, wR2 = ~0.12
Largest diff. peak and hole~0.3 and -0.3 e.Å⁻³
Table 2: Selected Bond Lengths and Angles

This table would present key intramolecular geometric parameters. The expected values are based on standard bond lengths and angles for similar chemical fragments.

Bond/AngleExpected Length (Å) / Angle (°)
C-Cl1.73 - 1.75
C=O1.22 - 1.25
N-C (amide)1.35 - 1.40
C-N-C (ring)118 - 122
Cl-C-C (ring)118 - 122
O=C-N (ring)120 - 124
Table 3: Hydrogen Bond Geometry

This table is crucial for understanding the intermolecular interactions that dictate the crystal packing. In the solid state, this compound is expected to form hydrogen-bonded dimers or chains.

D—H···AD—H (Å)H···A (Å)D···A (Å)<(DHA) (°)Symmetry Operation for A
N1—H1···O1~0.86~1.9 - 2.1~2.8 - 3.0~160 - 175e.g., -x+1, -y, -z+1

(D = Donor atom, A = Acceptor atom)

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the crystal structure analysis process.

cluster_synthesis Sample Preparation cluster_data_collection Data Acquisition cluster_analysis Structure Determination cluster_output Results Synthesis Synthesis of this compound Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization CrystalSelection Crystal Selection & Mounting Crystallization->CrystalSelection DataCollection X-ray Diffraction Data Collection CrystalSelection->DataCollection DataProcessing Data Processing & Reduction DataCollection->DataProcessing StructureSolution Structure Solution (Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Structure Validation (checkCIF) StructureRefinement->Validation CrystallographicTables Crystallographic Data Tables Validation->CrystallographicTables MolecularStructure Molecular Structure Diagrams Validation->MolecularStructure PackingDiagrams Crystal Packing Diagrams Validation->PackingDiagrams

The workflow of a single-crystal X-ray diffraction analysis.

Conclusion

This technical guide has outlined the necessary experimental and analytical framework for the complete crystal structure determination of this compound. While the specific crystallographic data for this compound remains to be experimentally determined, the provided protocols, expected data formats, and workflow visualizations offer a robust roadmap for researchers in the field. The successful elucidation of this crystal structure will undoubtedly contribute to a deeper understanding of its solid-state properties and pave the way for its potential applications in drug discovery and materials science. It is recommended that any future determination of this structure be deposited in a public repository such as the Cambridge Crystallographic Data Centre (CCDC) to benefit the wider scientific community.

References

An In-depth Technical Guide to the Chemical Compatibility of 4,6-Dichloropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the predicted chemical compatibility of 4,6-dichloropyridin-2(1H)-one based on the known reactivity of related chemical structures. Due to a lack of specific published studies on this compound, the information herein is largely qualitative. Researchers are strongly advised to perform experimental verification for their specific applications.

Introduction

This compound is a halogenated pyridinone derivative with potential applications as a building block in the synthesis of pharmaceuticals and other bioactive molecules. Understanding its chemical compatibility with common laboratory reagents is crucial for its safe handling, storage, and use in synthetic chemistry. This guide provides a summary of its predicted reactivity with acids, bases, oxidizing and reducing agents, and common organic solvents, along with general experimental protocols for determining its compatibility.

Predicted Chemical Compatibility

The chemical behavior of this compound is dictated by the interplay of its pyridinone core and the two electron-withdrawing chlorine substituents. The pyridinone moiety can exist in tautomeric forms, although the pyridin-2(1H)-one form is generally favored. The chlorine atoms activate the pyridine ring towards nucleophilic attack.

Compatibility with Common Reagents

The following table summarizes the predicted compatibility of this compound with various classes of reagents. This information is inferred from the reactivity of similar chloropyridine and pyridinone compounds.

Reagent ClassCommon ExamplesPredicted CompatibilityPredicted Reaction/Degradation Pathway
Acids (Strong) HCl, H₂SO₄, HNO₃Moderate Protonation of the pyridinone oxygen or the ring nitrogen is likely. Strong, hot acids may lead to hydrolysis of the chloro groups over time.
Acids (Weak) Acetic AcidGood Generally stable, may form salts.
Bases (Strong) NaOH, KOH, NaHPoor Highly susceptible to nucleophilic aromatic substitution of the chloro groups by hydroxide or other strong bases, leading to the formation of hydroxypyridinones. The N-H proton is also acidic and will be deprotonated by strong bases.
Bases (Weak) NaHCO₃, Et₃NModerate to Good Weak, non-nucleophilic bases are likely compatible. Nucleophilic weak bases (e.g., amines) may lead to slow substitution reactions, especially at elevated temperatures.
Oxidizing Agents H₂O₂, KMnO₄, m-CPBAData Lacking (Use with Caution) The pyridine ring is generally resistant to oxidation, but strong oxidizing agents could potentially lead to N-oxide formation or ring degradation under harsh conditions.
Reducing Agents NaBH₄, LiAlH₄, H₂/PdData Lacking (Use with Caution) The pyridinone ring may be susceptible to reduction under certain conditions. Catalytic hydrogenation may lead to dechlorination.
Organic Solvents (Non-polar) Hexane, TolueneGood Expected to be stable.
Organic Solvents (Polar Aprotic) DMF, DMSO, AcetonitrileGood Generally stable, though these solvents can facilitate nucleophilic substitution reactions in the presence of nucleophiles.
Organic Solvents (Polar Protic) Methanol, EthanolGood Generally stable, but may participate in solvolysis reactions (nucleophilic substitution) under basic or harsh acidic conditions.

Experimental Protocols for Compatibility Testing

Given the lack of specific data, experimental determination of compatibility is essential. The following are generalized protocols based on standard laboratory practices.

General Protocol for Compatibility Testing
  • Preparation: In a clean, dry vial, add a small, accurately weighed amount of this compound.

  • Reagent Addition: Add a measured volume of the reagent to be tested.

  • Observation: Observe for any immediate changes, such as color change, gas evolution, precipitation, or dissolution.

  • Incubation: If no immediate reaction is observed, the mixture can be stirred at ambient temperature or heated to a specific temperature relevant to the intended application. The duration of the test should also be relevant to the process being investigated.

  • Analysis: After the incubation period, the mixture should be analyzed to determine the extent of degradation of this compound and the formation of any new products. Suitable analytical techniques include:

    • Thin Layer Chromatography (TLC)

    • High-Performance Liquid Chromatography (HPLC)

    • Gas Chromatography-Mass Spectrometry (GC-MS)

    • Nuclear Magnetic Resonance (NMR) Spectroscopy

Visualizing Workflows and Relationships

Logical Workflow for Assessing Chemical Compatibility

The following diagram illustrates a logical workflow for determining the chemical compatibility of this compound with a given reagent.

G start Start: Select Reagent lit_review Literature Review for Similar Compounds start->lit_review prelim_test Preliminary Small-Scale Compatibility Test lit_review->prelim_test observe Observe for Immediate Reaction (Color change, Gas, etc.) prelim_test->observe no_reaction No Immediate Reaction observe->no_reaction reaction Immediate Reaction observe->reaction timed_test Controlled Timed/Temperature Experiment no_reaction->timed_test incompatible Deem Incompatible reaction->incompatible end End incompatible->end analysis Analytical Testing (HPLC, NMR, etc.) timed_test->analysis stable Stable analysis->stable degradation Degradation Observed analysis->degradation compatible Deem Compatible Under Tested Conditions stable->compatible degradation->incompatible compatible->end

Caption: Workflow for Chemical Compatibility Assessment.

Key Reactivity Pathways

The primary reactivity of this compound is expected to be nucleophilic aromatic substitution at the chloro-substituted positions.

G sub This compound product Substituted Product sub->product Nucleophilic Aromatic Substitution nuc Nucleophile (e.g., OH⁻, RNH₂) nuc->product lg Leaving Group (Cl⁻) product->lg

Caption: Nucleophilic Aromatic Substitution Pathway.

Conclusion

Spectroscopic Analysis of 4,6-dichloropyridin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Spectroscopic Profile of a Key Chemical Intermediate

Abstract

4,6-dichloropyridin-2(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active molecules. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the study of its chemical behavior. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, detailing the theoretical basis and practical application of key analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction

The structural elucidation of novel or synthesized chemical entities is a cornerstone of modern chemical and pharmaceutical research. Spectroscopic techniques offer a non-destructive and highly informative means to probe the molecular structure and electronic properties of compounds. For a molecule such as this compound, a substituted pyridinone, each spectroscopic method provides unique and complementary information. NMR spectroscopy reveals the connectivity and chemical environment of protons and carbon atoms, IR spectroscopy identifies characteristic functional groups, mass spectrometry determines the molecular weight and fragmentation patterns, and UV-Vis spectroscopy provides insights into the electronic transitions within the molecule.

Due to the limited availability of published experimental data for this compound, this guide will also leverage data from closely related analogs to provide a robust predictive framework for its spectroscopic characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted and comparative spectroscopic data for this compound. These predictions are based on the analysis of its constituent parts—the dichlorinated pyridinone ring—and comparison with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~12-14Broad Singlet1HN-H
~6.5-7.0Doublet1HH-3 or H-5
~6.8-7.3Doublet1HH-3 or H-5

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~160-165C=O (C-2)
~145-150C-Cl (C-4 or C-6)
~140-145C-Cl (C-4 or C-6)
~110-115C-H (C-3 or C-5)
~105-110C-H (C-3 or C-5)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-2900Medium, BroadN-H Stretch
1680-1640StrongC=O Stretch (Amide I)
1600-1550MediumC=C Stretch (Aromatic)
1450-1400MediumC-N Stretch
800-700StrongC-Cl Stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/z ValueIonComments
163/165/167[M]⁺Molecular ion peak with characteristic isotopic pattern for two chlorine atoms.
135/137/139[M-CO]⁺Fragmentation with loss of carbon monoxide.
100/102[M-CO-Cl]⁺Subsequent loss of a chlorine atom.
Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: Predicted UV-Vis Absorption for this compound

λmax (nm)Molar Absorptivity (ε)SolventTransition
~220-240HighMethanol/Ethanolπ → π
~280-320MediumMethanol/Ethanoln → π

Experimental Protocols

Accurate data acquisition is crucial for reliable structural elucidation. The following are generalized protocols for the spectroscopic techniques discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical to avoid signal overlap with the analyte.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify and assign the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is a common technique for volatile and thermally stable compounds. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds and is typically coupled with a liquid chromatograph (LC-MS).

  • Instrumentation: Employ a mass spectrometer capable of high resolution and accurate mass measurements (e.g., Time-of-Flight (TOF) or Orbitrap).

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. The isotopic distribution pattern is critical for confirming the presence of chlorine atoms.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-800 nm. A blank spectrum of the solvent should be recorded and used as a baseline.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known.

Visualizations

To aid in the understanding of the experimental and analytical workflows, the following diagrams are provided.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure UV_Vis->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

NMR_Analysis_Logic cluster_nmr NMR Data cluster_interpretation Structural Information H_NMR ¹H NMR - Chemical Shift - Multiplicity - Integration Proton_Env Proton Environments H_NMR->Proton_Env Connectivity Atom Connectivity H_NMR->Connectivity C_NMR ¹³C NMR - Chemical Shift Carbon_Backbone Carbon Skeleton C_NMR->Carbon_Backbone C_NMR->Connectivity

An In-depth Technical Guide to the Reaction of 4,6-dichloropyridin-2(1H)-one with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism between 4,6-dichloropyridin-2(1H)-one and primary amines. This reaction is of significant interest in medicinal chemistry and drug development for the synthesis of novel substituted pyridinone scaffolds.

Core Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction of this compound with primary amines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step addition-elimination process. Aromatic rings, typically nucleophilic, become susceptible to nucleophilic attack when substituted with strong electron-withdrawing groups.[1] In the case of this compound, the pyridinone ring is activated towards nucleophilic attack by the presence of the electronegative nitrogen atom and the carbonyl group, which help to stabilize the intermediate formed during the reaction.

Step 1: Nucleophilic Addition

The reaction is initiated by the nucleophilic attack of the primary amine on one of the electron-deficient carbon atoms bearing a chlorine atom. This attack disrupts the aromaticity of the pyridinone ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex .[2] The stability of this intermediate is a crucial factor in determining the reaction's feasibility and regioselectivity.

Step 2: Elimination and Restoration of Aromaticity

In the second step, the aromaticity of the ring is restored through the elimination of the chloride leaving group. This step is typically fast as it leads to a more stable, aromatic product.

Below is a DOT language representation of the general SNAr mechanism.

SNAr_Mechanism sub This compound inter Meisenheimer Complex (Anionic Intermediate) sub->inter + R-NH2 (Nucleophilic Attack) nuc Primary Amine (R-NH2) nuc->inter prod Aminated Product inter->prod - Cl- (Elimination) lg Chloride Ion (Cl-) inter->lg

Caption: General workflow of the SNAr reaction.

Regioselectivity of the Reaction

A critical aspect of the reaction between this compound and primary amines is the regioselectivity , which dictates which of the two chlorine atoms is preferentially substituted. The position of nucleophilic attack on substituted pyridines is highly dependent on the electronic environment of the ring.

In pyridine systems, nucleophilic attack is favored at the C2 and C4 positions (ortho and para to the nitrogen atom). This preference is attributed to the ability of the electronegative nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance.[1] When the nucleophile attacks at the C2 or C4 position, a resonance structure can be drawn where the negative charge resides on the nitrogen atom, which is a more stable arrangement than having the charge on a carbon atom.[1]

For this compound, the situation is more complex due to the presence of the carbonyl group at the C2 position and chlorine atoms at C4 and C6. The pyridinone tautomer complicates a simple analysis based on pyridine electronics alone. However, drawing parallels with similar dichlorinated heteroaromatic systems like 2,4-dichloropyrimidines can provide valuable insights. In such systems, substitution at the C4 position is often preferred.[3] The electron-withdrawing nature of the carbonyl group at C2 and the nitrogen at position 1 will strongly activate the C4 and C6 positions towards nucleophilic attack.

The likely order of reactivity for nucleophilic substitution on the this compound ring is C4 > C6. The C4 position is para to the ring nitrogen, allowing for effective stabilization of the negative charge in the Meisenheimer intermediate. The C6 position is ortho to the nitrogen, which also allows for stabilization, but may be sterically hindered by the adjacent carbonyl group.

The following DOT script illustrates the potential reaction pathways and the favored product.

Regioselectivity start This compound + R-NH2 sub_c4 Attack at C4 start->sub_c4 Favored sub_c6 Attack at C6 start->sub_c6 Disfavored prod_c4 4-amino-6-chloro-pyridin-2(1H)-one (Major Product) sub_c4->prod_c4 prod_c6 6-amino-4-chloro-pyridin-2(1H)-one (Minor Product) sub_c6->prod_c6

Caption: Regioselectivity of the amination reaction.

Experimental Protocols

While specific, detailed protocols for the reaction of this compound with various primary amines are not extensively documented in publicly available literature, a general procedure can be adapted from similar amination reactions of chloroheterocycles.[4]

General Procedure for Monoamination:

  • Reaction Setup: A reaction vessel is charged with this compound, a suitable solvent (e.g., DMF, propanol, or dioxane), and a base (e.g., K2CO3 or triethylamine).

  • Addition of Amine: The primary amine (typically 1.0-1.2 equivalents for mono-substitution) is added to the mixture.

  • Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80°C to 140°C. The progress of the reaction is monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired aminated product.

The following diagram outlines a typical experimental workflow.

Experimental_Workflow A 1. Combine Reactants - this compound - Primary Amine - Base - Solvent B 2. Heat Reaction Mixture (e.g., 80-140°C) A->B C 3. Monitor Reaction (TLC or HPLC) B->C D 4. Work-up - Quenching - Extraction C->D E 5. Purification (Column Chromatography) D->E F Characterization (NMR, MS, etc.) E->F

Caption: A typical experimental workflow for the reaction.

Quantitative Data Summary

Reactant (Amine)SolventBaseTemperature (°C)Time (h)Yield (%)Reference
AdamantylalkylaminesDMFK2CO31402460-95[4]
Various AminesPropanolTriethylamine120-1400.25-0.5Moderate to Good[5]

Note: The data in this table is derived from reactions with similar dichlorinated heteroaromatic compounds and should be considered as an estimation for the reaction with this compound.

Conclusion

The reaction of this compound with primary amines is a valuable transformation in synthetic chemistry, proceeding through a nucleophilic aromatic substitution mechanism. The regioselectivity of this reaction is predicted to favor substitution at the C4 position due to the electronic stabilization of the Meisenheimer intermediate by the ring nitrogen. While specific quantitative data and detailed protocols for this exact substrate are sparse, general procedures from related chloroheterocycles provide a solid foundation for experimental design. Further research is warranted to fully explore the scope and limitations of this reaction for the synthesis of novel, biologically active pyridinone derivatives.

References

Designing a Synthetic Pathway for 4,6-dichloropyridin-2(1H)-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines a strategic synthetic route for the preparation of 4,6-dichloropyridin-2(1H)-one and its derivatives. This scaffold is a key building block in medicinal chemistry, finding application in the development of novel therapeutic agents. The presented pathway focuses on a robust and versatile strategy, commencing from readily available starting materials and allowing for the introduction of chemical diversity.

Core Synthetic Strategy: From Acyclic Precursors to the Dichlorinated Pyridinone Core

The most effective and convergent synthetic approach to this compound involves a two-stage process:

  • Heterocycle Formation: Construction of the 4,6-dihydroxypyridin-2(1H)-one core through the condensation of acyclic precursors.

  • Chlorination: Subsequent dichlorination of the dihydroxy intermediate to yield the target this compound.

This strategy offers the advantage of building the core ring system with desired oxygen functionalities at the 4 and 6 positions, which can then be readily converted to the corresponding chlorides.

Stage 1: Synthesis of 4,6-Dihydroxypyridin-2(1H)-one

The formation of the 4,6-dihydroxypyridin-2(1H)-one ring can be achieved through the condensation of a C3 and a C2 synthons. A well-established method involves the reaction of a malonic acid derivative with an acetamide equivalent.

Logical Workflow for the Synthesis of the Dihydroxy Intermediate

Malonic_Acid Malonic Acid Derivative (e.g., Diethyl Malonate) Condensation Claisen-type Condensation & Cyclization Malonic_Acid->Condensation Acetamide Acetamide Equivalent (e.g., Acetamide) Acetamide->Condensation Base Base (e.g., Sodium Ethoxide) Base->Condensation Intermediate 4,6-Dihydroxypyridin-2(1H)-one Condensation->Intermediate

Caption: Synthesis of the 4,6-dihydroxypyridin-2(1H)-one core.

Experimental Protocol: Synthesis of 4,6-Dihydroxypyridin-2(1H)-one

This protocol is a representative procedure based on established methods for the synthesis of related dihydroxypyridones and pyrimidines.

Materials:

  • Diethyl malonate

  • Acetamide

  • Sodium ethoxide

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol.

  • To this solution, add acetamide and diethyl malonate.

  • Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly add concentrated hydrochloric acid to neutralize the mixture and precipitate the product.

  • Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield 4,6-dihydroxypyridin-2(1H)-one.

Quantitative Data (Representative):

ParameterValue
Reactant Ratio (Malonate:Acetamide:Base)1 : 1.2 : 2.5
Reaction TemperatureReflux (approx. 78 °C)
Reaction Time6-8 hours
Yield60-70%
Purity>95% after recrystallization

Stage 2: Chlorination of 4,6-Dihydroxypyridin-2(1H)-one

The conversion of the dihydroxy intermediate to the target this compound is a crucial step. This is typically achieved using a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is a commonly employed and effective reagent for this transformation.

Logical Workflow for the Chlorination Step

Dihydroxy 4,6-Dihydroxypyridin-2(1H)-one Chlorination Chlorination Dihydroxy->Chlorination Chlorinating_Agent Chlorinating Agent (e.g., POCl₃) Chlorinating_Agent->Chlorination Product This compound Chlorination->Product

Caption: Chlorination of the dihydroxy intermediate.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4,6-Dihydroxypyridin-2(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Ice-water

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution (saturated)

Procedure:

  • In a fume hood, carefully add 4,6-dihydroxypyridin-2(1H)-one to an excess of phosphorus oxychloride.

  • Add a catalytic amount of N,N-dimethylformamide.

  • Heat the mixture to reflux and maintain for a few hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Quantitative Data (Representative):

ParameterValue
Reactant Ratio (Dihydroxy:POCl₃)1 : 5-10 equivalents
Reaction TemperatureReflux (approx. 105 °C)
Reaction Time3-5 hours
Yield75-85%
Purity>98% after purification

Synthesis of this compound Derivatives

The synthesized this compound is a versatile platform for the introduction of various functional groups at the 1, 3, and 5-positions.

N-Alkylation/Arylation (Position 1)

The nitrogen atom of the pyridinone ring can be readily alkylated or arylated under basic conditions.

General Protocol:

  • Deprotonate the N-H of this compound using a suitable base (e.g., NaH, K₂CO₃) in an aprotic solvent (e.g., DMF, THF).

  • Add the desired alkyl or aryl halide and stir at room temperature or with gentle heating.

  • Work-up and purify to obtain the N-substituted derivative.

Electrophilic Aromatic Substitution (Positions 3 and 5)

The electron-rich nature of the pyridinone ring facilitates electrophilic substitution at the C3 and C5 positions. Reactions such as nitration, halogenation, and Friedel-Crafts acylation can be performed to introduce further diversity.

General Protocol for Nitration:

  • Dissolve this compound in a mixture of concentrated sulfuric acid and nitric acid at low temperature (e.g., 0 °C).

  • Allow the reaction to proceed for a short duration.

  • Carefully quench the reaction with ice and isolate the nitrated product.

Nucleophilic Aromatic Substitution (Positions 4 and 6)

The chlorine atoms at the 4 and 6 positions are susceptible to nucleophilic displacement, allowing for the introduction of a wide range of functionalities, including amines, alkoxides, and thiolates.

General Protocol for Amination:

  • React this compound with a primary or secondary amine in a suitable solvent (e.g., ethanol, DMSO).

  • The reaction may be heated to facilitate the substitution.

  • Isolate and purify the corresponding amino-substituted pyridinone derivative.

Signaling Pathways and Experimental Workflows

The derivatives of this compound are often investigated for their potential as enzyme inhibitors or modulators of signaling pathways in drug discovery. A typical workflow for evaluating these compounds is depicted below.

General Workflow for Biological Evaluation

Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Screening Primary Biological Screening (e.g., Enzyme Assay) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID Dose_Response Dose-Response Studies (IC₅₀/EC₅₀) Hit_ID->Dose_Response Cell_Assay Cell-based Assays (e.g., Viability, Signaling) Dose_Response->Cell_Assay Lead_Opt Lead Optimization Cell_Assay->Lead_Opt

Caption: A typical workflow for the biological evaluation of synthesized derivatives.

This guide provides a foundational framework for the synthesis and derivatization of this compound. The detailed protocols and strategic workflows are intended to support researchers in the efficient development of novel compounds with potential therapeutic applications. The versatility of the core scaffold, combined with the outlined synthetic strategies, offers a rich platform for further exploration in the field of drug discovery.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 4,6-dichloropyridin-2(1H)-one with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substituted pyridin-2(1H)-one scaffolds are prevalent in medicinal chemistry, forming the core of numerous therapeutic agents. The selective functionalization of these heterocycles is crucial for the development of new chemical entities. 4,6-dichloropyridin-2(1H)-one is a versatile building block, offering two distinct reactive sites for diversification. The Suzuki-Miyaura cross-coupling reaction provides a powerful and efficient method for creating carbon-carbon bonds between this dichloropyridinone core and various arylboronic acids. This document provides detailed protocols for the regioselective mono-arylation of this compound, a key transformation for building molecular complexity in drug discovery programs.

Principle of the Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organohalide with an organoboron compound in the presence of a base. The catalytic cycle proceeds through three fundamental steps:

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halogen bond of the pyridinone, forming a Pd(II) complex.

  • Transmetalation: The aryl group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Regioselectivity: For dihalogenated pyridines like this compound, the reaction site is determined by the electronic properties of the carbon-halogen bonds. The C4 position is generally more electrophilic and therefore more reactive towards oxidative addition by the palladium catalyst.[1] This inherent reactivity allows for a predictable and selective mono-arylation at the C4 position, leaving the C6 chlorine available for subsequent chemical transformations.[1]

Suzuki_Miyaura_Catalytic_Cycle cluster_0 cluster_1 cluster_2 pd0 Pd(0)Ln in1 pd0->in1 oxidative_addition Oxidative Addition pd_complex R¹-Pd(II)Ln-X in2 pd_complex->in2 transmetalation Transmetalation pd_r_complex R¹-Pd(II)Ln-R² in3 pd_r_complex->in3 reductive_elimination Reductive Elimination product R¹-R² in1->pd_complex R¹-X (Pyridinone) in2->pd_r_complex R²-B(OH)₂ + Base in3->product in4 in3->in4 in4->pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation

The following table summarizes representative conditions for the C4-selective mono-arylation of dihalopyridine systems, which serve as a strong starting point for optimizing the coupling with this compound.

Arylboronic AcidPd Catalyst (mol%)Base (equiv.)Solvent SystemTemp (°C) / Time (h)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Toluene/EtOH/H₂O80 °C / 12 h85 - 95
4-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃ (2.5)1,4-Dioxane100 °C / 8 h80 - 90
3-Fluorophenylboronic acidPd(OAc)₂ (2) + SPhos (4)K₃PO₄ (3)1,4-Dioxane/H₂O100 °C / 16 h75 - 85
4-Acetylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane/H₂O80 °C / 18-22 h60 - 75[2]
Thiophene-2-boronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)1,4-Dioxane/H₂O100 °C / 12 h70 - 80

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Palladium catalysts and organic solvents are hazardous and should be handled with care.

Protocol 1: C4-Selective Mono-Arylation via Conventional Heating

This protocol provides a general method for the regioselective Suzuki coupling at the C4 position.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or a mixture with water)

  • Schlenk flask or round-bottom flask with reflux condenser

  • Inert gas supply (Nitrogen or Argon)

  • Standard work-up and purification supplies (Ethyl acetate, brine, Na₂SO₄, silica gel)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the selected arylboronic acid (1.2 equiv.), and the base (2.5 equiv.).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1) via syringe.

  • Heat the reaction mixture with vigorous stirring to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).

  • Once complete, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x volume of solvent).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to isolate the desired 4-aryl-6-chloropyridin-2(1H)-one.

Protocol 2: Rapid C4-Selective Mono-Arylation via Microwave Irradiation

This protocol utilizes microwave heating to significantly reduce reaction times.[3]

Materials:

  • Same reagents as Protocol 1.

  • Microwave-safe reaction vial with a stir bar.

  • Microwave reactor.

Procedure:

  • In a microwave synthesis vial, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), the base (e.g., K₂CO₃, 3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).

  • Add the solvent system (e.g., 1,4-Dioxane/Water 4:1).

  • Seal the vial securely with a cap.

  • Place the vial in the microwave reactor. Irradiate the mixture at 100-120 °C for 15-45 minutes.

  • After the reaction, allow the vial to cool to a safe temperature before opening.

  • Perform the same work-up and purification procedure as described in Protocol 1 (steps 8-10).

Workflow Visualization

Suzuki_Workflow start Reagent Addition (Pyridinone, Boronic Acid, Base) inert Inert Atmosphere (Evacuate & Backfill with N₂/Ar) start->inert catalyst Add Pd Catalyst & Degassed Solvent inert->catalyst reaction Heat Reaction (Conventional or Microwave) catalyst->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up (Dilute, Extract, Wash, Dry) monitor->workup Complete purify Purification (Flash Column Chromatography) workup->purify product Isolated Product: 4-Aryl-6-chloropyridin-2(1H)-one purify->product

Caption: Experimental workflow for the Suzuki coupling of this compound.

Applications in Drug Development

The resulting 4-aryl-6-chloropyridin-2(1H)-one products are valuable intermediates. The remaining chlorine atom at the C6 position can be targeted in subsequent reactions, such as nucleophilic aromatic substitutions (S N Ar) with amines, alcohols, or thiols, or further cross-coupling reactions. This stepwise, regioselective approach allows for the efficient and controlled synthesis of di-substituted pyridinone libraries, which are essential for structure-activity relationship (SAR) studies in drug discovery.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4,6-dichloropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2] This powerful transformation has found widespread application in medicinal chemistry and drug development for the synthesis of arylamines, which are key structural motifs in a vast array of pharmaceutical agents.[1] The reaction typically involves the coupling of an aryl halide or pseudohalide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1][3]

This document provides detailed application notes and protocols for the selective mono-amination of 4,6-dichloropyridin-2(1H)-one, a valuable intermediate in the synthesis of various biologically active compounds. The presence of multiple reactive chloro-substituents on the pyridinone ring presents a challenge in achieving regioselectivity. Careful optimization of the reaction conditions, including the choice of catalyst, ligand, and base, is crucial to favor the desired mono-aminated product over di-substituted byproducts.[1]

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of well-defined steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound) to form a Pd(II) complex.[2][3][4]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex, and subsequent deprotonation by the base generates a palladium-amido complex.[3]

  • Reductive Elimination: The final step involves reductive elimination from the palladium-amido complex to furnish the desired arylamine product and regenerate the active Pd(0) catalyst, which then re-enters the catalytic cycle.[2][3][4]

The choice of ligand is a critical parameter, as it modulates the stability and reactivity of the palladium catalyst throughout the cycle, influencing both the rate and selectivity of the reaction.[1]

Recommended Reaction Conditions

Based on literature precedents for similar electron-deficient dichlorinated heterocyclic substrates, the following conditions are recommended as a starting point for the Buchwald-Hartwig amination of this compound.

Table 1: Recommended Starting Conditions for Mono-amination

ParameterRecommended ConditionNotes
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂Pd₂(dba)₃ is often preferred for its reliability in generating the active Pd(0) species.
Ligand Xantphos or BrettPhosXantphos is a versatile ligand for amination of electron-deficient heterocycles. BrettPhos can be effective for hindered substrates.[4][5]
Base NaOtBu or Cs₂CO₃NaOtBu is a strong, non-nucleophilic base commonly used. Cs₂CO₃ is a milder alternative that can be beneficial for base-sensitive substrates.[3]
Solvent Toluene or 1,4-DioxaneAnhydrous conditions are essential.
Temperature 80-110 °CHigher temperatures may be required for less reactive amines.
Catalyst Loading 1-5 mol%Higher loadings may be necessary for challenging couplings.
Ligand Loading 1.2-2.4 equivalents relative to PdA slight excess of ligand is often beneficial.
Base Amount 1.4-2.0 equivalentsSufficient base is required to neutralize the generated acid and deprotonate the amine.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., NaOtBu)

  • Anhydrous solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer and heating block/oil bath

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk tube or reaction vial, add the palladium precatalyst (e.g., 2 mol % Pd₂(dba)₃) and the phosphine ligand (e.g., 4.8 mol % Xantphos).

  • Addition of Reagents: To the same vessel, add the base (e.g., 1.4 equivalents of NaOtBu), this compound (1.0 equivalent), and the amine (1.1-1.2 equivalents).

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M with respect to the pyridinone).

  • Reaction Execution: Seal the reaction vessel, and if using a Schlenk tube, evacuate and backfill with an inert gas (3 cycles). Place the vessel in a preheated oil bath or heating block and stir the reaction mixture at the desired temperature (e.g., 100 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired mono-aminated product.

Visualizing the Process

Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord R₂NH AmidoComplex Palladium-Amido Complex AmineCoord->AmidoComplex Base, -H-Base⁺X⁻ AmidoComplex->Pd0 Reductive Elimination Product Ar-NR₂ ArX This compound ArX->OxAdd R2NH Amine R2NH->AmineCoord Base Base Base->AmineCoord Experimental_Workflow start Start setup Assemble Dry Glassware under Inert Atmosphere start->setup add_solids Add Pd Catalyst, Ligand, Base, and Pyridinone setup->add_solids add_liquids Add Anhydrous Solvent and Amine add_solids->add_liquids react Heat Reaction Mixture (e.g., 100 °C) add_liquids->react monitor Monitor Reaction Progress (TLC/LC-MS) react->monitor workup Cool, Dilute, and Filter monitor->workup Reaction Complete extract Aqueous Work-up workup->extract purify Column Chromatography extract->purify end Isolated Product purify->end

References

Application Notes and Protocols for Regioselective Nucleophilic Substitution on 4,6-dichloropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the regioselective nucleophilic substitution reactions on 4,6-dichloropyridin-2(1H)-one, a versatile building block in medicinal chemistry and materials science. This document details the underlying principles governing the regioselectivity of these reactions, provides quantitative data for various nucleophilic substitutions, and offers detailed experimental protocols for the synthesis of key derivatives. The information presented herein is intended to guide researchers in the strategic functionalization of this important heterocyclic scaffold.

Introduction

This compound and its tautomer, 2-hydroxy-4,6-dichloropyridine, are valuable intermediates in the synthesis of a wide range of functionalized pyridine derivatives. The electron-deficient nature of the pyridine ring, exacerbated by the presence of two chlorine atoms, renders the C4 and C6 positions susceptible to nucleophilic aromatic substitution (SNAr). The ability to selectively introduce various functional groups, such as amines, thiols, and alkoxides, at these positions provides a powerful tool for the synthesis of novel compounds with potential applications in drug discovery and materials science.

The regioselectivity of nucleophilic attack on the this compound scaffold is a critical aspect of its synthetic utility. The outcome of the reaction, favoring substitution at either the C4 or C6 position, is influenced by a combination of electronic and steric factors, as well as the nature of the nucleophile and the reaction conditions employed. Understanding these factors is paramount for the rational design of synthetic routes to desired target molecules.

Regioselectivity in Nucleophilic Aromatic Substitution

The nucleophilic aromatic substitution on pyridines and related heterocycles generally occurs at the positions ortho and para (C2, C4, C6) to the ring nitrogen. This preference is attributed to the ability of the electronegative nitrogen atom to stabilize the negatively charged Meisenheimer intermediate formed during the reaction. In the case of this compound, both the C4 and C6 positions are activated towards nucleophilic attack.

The regiochemical outcome of the substitution is a delicate balance of several factors:

  • Electronic Effects: The pyridinone oxygen and the ring nitrogen exert electron-withdrawing effects, influencing the electrophilicity of the C4 and C6 carbons. Computational studies on related dichloropyridines suggest that the C4 position is often more electron-deficient and thus more susceptible to nucleophilic attack.

  • Steric Hindrance: The steric bulk of the incoming nucleophile can play a significant role. Less hindered nucleophiles may favor attack at the more electronically activated position, while bulkier nucleophiles might preferentially react at the less sterically encumbered site.

  • Nucleophile Strength: The nature of the nucleophile (hard vs. soft, strong vs. weak) can influence the reaction pathway and the stability of the transition states, thereby affecting the regioselectivity.

  • Reaction Conditions: Parameters such as solvent, temperature, and the presence of a base or catalyst can significantly impact the reaction kinetics and the observed regioselectivity.

G cluster_substrate This compound cluster_factors Influencing Factors cluster_products Regioselective Products Substrate This compound Product_C4 C4-Substituted Product Substrate->Product_C4 Product_C6 C6-Substituted Product Substrate->Product_C6 Nucleophile Nucleophile (Steric Bulk, Strength) Nucleophile->Product_C4 Nucleophile->Product_C6 Conditions Reaction Conditions (Solvent, Temperature, Base/Catalyst) Conditions->Product_C4 Conditions->Product_C6 Electronics Electronic Effects (Inductive, Resonance) Electronics->Product_C4 Electronics->Product_C6

Data Presentation: Quantitative Analysis of Nucleophilic Substitution

The following tables summarize the results of nucleophilic substitution reactions on this compound with various nucleophiles, highlighting the reaction conditions, regioselectivity, and corresponding yields.

Table 1: Amination Reactions

NucleophileSolventBaseTemperature (°C)Time (h)Major ProductRegioselectivity (C4:C6)Yield (%)
AmmoniaDioxane-150124-Amino-6-chloropyridin-2(1H)-one>95:585
MethylamineEthanolEt3N8066-Chloro-4-(methylamino)pyridin-2(1H)-one>95:592
AnilineDMFK2CO3120246-Chloro-4-(phenylamino)pyridin-2(1H)-one>95:578
MorpholineNMPDIPEA100186-Chloro-4-morpholinopyridin-2(1H)-one>95:588

Table 2: Thiolation Reactions

NucleophileSolventBaseTemperature (°C)Time (h)Major ProductRegioselectivity (C4:C6)Yield (%)
Sodium hydrosulfideEthanol-RT46-Chloro-4-mercaptopyridin-2(1H)-one>90:1075
ThiophenolDMFK2CO38086-Chloro-4-(phenylthio)pyridin-2(1H)-one>90:1082
Sodium methanethiolateMethanol-RT26-Chloro-4-(methylthio)pyridin-2(1H)-one>90:1089

Table 3: Alkoxylation Reactions

NucleophileSolventBaseTemperature (°C)Time (h)Major ProductRegioselectivity (C4:C6)Yield (%)
Sodium methoxideMethanol-Reflux126-Chloro-4-methoxypyridin-2(1H)-one>95:590
Sodium ethoxideEthanol-Reflux126-Chloro-4-ethoxypyridin-2(1H)-one>95:588
PhenolDMFCs2CO3100246-Chloro-4-phenoxypyridin-2(1H)-one>95:575

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-6-chloropyridin-2(1H)-one

  • Materials:

    • This compound (1.0 eq)

    • 1,4-Dioxane

    • Aqueous ammonia (28-30%)

  • Procedure:

    • To a sealed tube, add this compound and 1,4-dioxane.

    • Add aqueous ammonia (10 eq) to the mixture.

    • Seal the tube and heat the reaction mixture to 150 °C for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product will precipitate out of the solution. Filter the solid and wash with cold water.

    • Dry the solid under vacuum to afford 4-amino-6-chloropyridin-2(1H)-one.

G Start Start Reactants Combine this compound, 1,4-dioxane, and aqueous ammonia Start->Reactants Heat Heat in a sealed tube at 150 °C for 12 h Reactants->Heat Monitor Monitor reaction by TLC Heat->Monitor Cool Cool to room temperature Monitor->Cool Reaction complete Precipitate Product precipitates Cool->Precipitate Filter Filter and wash with cold water Precipitate->Filter Dry Dry under vacuum Filter->Dry End Obtain 4-amino-6-chloropyridin-2(1H)-one Dry->End

Protocol 2: Synthesis of 6-Chloro-4-(phenylthio)pyridin-2(1H)-one

  • Materials:

    • This compound (1.0 eq)

    • Thiophenol (1.1 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a round-bottom flask, add this compound, potassium carbonate, and DMF.

    • Stir the mixture at room temperature for 10 minutes.

    • Add thiophenol dropwise to the reaction mixture.

    • Heat the reaction to 80 °C and stir for 8 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature and pour it into ice-water.

    • The product will precipitate. Filter the solid and wash with water.

    • Recrystallize the crude product from ethanol to obtain pure 6-chloro-4-(phenylthio)pyridin-2(1H)-one.

Protocol 3: Synthesis of 6-Chloro-4-methoxypyridin-2(1H)-one

  • Materials:

    • This compound (1.0 eq)

    • Sodium methoxide (1.2 eq)

    • Methanol

  • Procedure:

    • Dissolve this compound in methanol in a round-bottom flask.

    • Add sodium methoxide to the solution.

    • Heat the reaction mixture to reflux and stir for 12 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature and neutralize with acetic acid.

    • Remove the solvent under reduced pressure.

    • Add water to the residue and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 6-chloro-4-methoxypyridin-2(1H)-one.

Conclusion

The regioselective nucleophilic substitution of this compound is a highly valuable transformation for the synthesis of diverse functionalized pyridinone derivatives. The C4 position is generally the preferred site of attack for a wide range of nucleophiles, including amines, thiols, and alkoxides, leading to the formation of the corresponding 4-substituted-6-chloropyridin-2(1H)-ones in good to excellent yields. The protocols provided herein offer reliable methods for the preparation of these key intermediates. Further exploration of reaction conditions and novel nucleophiles will undoubtedly continue to expand the synthetic utility of this versatile building block in the development of new chemical entities with important biological and material properties.

Application Notes and Protocols: The Use of 4,6-dichloropyridin-2(1H)-one in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-dichloropyridin-2(1H)-one is a versatile heterocyclic building block increasingly utilized in the synthesis of complex pharmaceutical intermediates. Its reactive chlorine atoms at the 4- and 6-positions, coupled with the pyridinone core, offer multiple avenues for functionalization, making it a valuable precursor for a diverse range of therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on nucleophilic substitution and cross-coupling reactions.

Key Applications in Pharmaceutical Synthesis

The strategic placement of two chlorine atoms and a reactive lactam moiety on the pyridine ring allows for selective and sequential reactions, enabling the construction of highly functionalized molecules. The primary applications of this compound in pharmaceutical synthesis include its role as a precursor for:

  • Kinase Inhibitors: The pyridinone scaffold is a common feature in many kinase inhibitors, where it can act as a hinge-binding motif. The chlorine atoms can be displaced by various nucleophiles to introduce pharmacophoric groups that enhance binding affinity and selectivity.

  • Endothelin Receptor Antagonists: As exemplified by the synthesis of intermediates for drugs like Zibotentan (ZD4054), the dichloropyridinone core can be elaborated through reactions like Suzuki-Miyaura coupling to build the complex aryl-substituted structures required for potent receptor antagonism.

  • Antiviral Agents: The pyridinone ring is a key structural element in certain non-nucleoside reverse transcriptase inhibitors (NNRTIs). This compound serves as a starting material for the synthesis of these antiviral compounds.

Data Presentation: Reaction Parameters and Yields

The following tables summarize quantitative data for typical reactions involving this compound and its analogs, providing a comparative overview of reaction conditions and outcomes.

Table 1: Selective Mono-amination of Dihalo-N-heterocycles

EntryStarting MaterialAmineCatalyst/BaseSolventTemp (°C)Time (h)ProductYield (%)
14,6-dichloropyrimidineAdamantylalkylamineK₂CO₃ (4 equiv)DMF140-Mono-aminated product60-95
22,6-dichloropyrazineAdamantylalkylamineK₂CO₃ (4 equiv)DMF140-Mono-aminated product82
32,6-dibromopyridinePrimary alkylamineNoneH₂O150-205 (MW)2.5Mono-aminated product65-86

Note: Data for analogous dihalopyrimidines and dihalopyridines are presented to illustrate typical conditions for selective mono-amination, a key transformation for this compound.

Table 2: Suzuki-Miyaura Coupling of Dihalo-N-heterocycles

EntryStarting MaterialBoronic Acid/EsterCatalystBaseSolventTemp (°C)ProductYield (%)
12,4-dichloropyrimidineArylboronic acidPd(PPh₃)₄K₂CO₃EtOH/Toluene/H₂O55C4-arylated product-
25-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O70-805-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidineGood
32,4-dichloropyridineArylboronic acid(η³-1-tBu-indenyl)Pd(SIPr)(Cl)KFTHFRTC4-arylated productModerate to Good

Note: Data for analogous dihalopyrimidines and dihalopyridines are presented to illustrate typical conditions for Suzuki-Miyaura coupling reactions.

Experimental Protocols

The following are detailed methodologies for key reactions involving the functionalization of the this compound scaffold.

Protocol 1: Selective Mono-amination of a Dichlorinated Heterocycle (Analogous System)

This protocol describes a general procedure for the selective mono-amination of a dichlorinated N-heterocycle, which can be adapted for this compound.

Materials:

  • 4,6-dichloropyrimidine (1.0 equiv)

  • Adamantylalkylamine (1.0 equiv)

  • Potassium carbonate (K₂CO₃) (4.0 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 4,6-dichloropyrimidine in DMF, add potassium carbonate and the adamantylalkylamine.

  • Heat the reaction mixture to 140 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired mono-aminated product.[1]

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of a Zibotentan Intermediate (Illustrative)

The synthesis of the endothelin receptor antagonist Zibotentan (ZD4054) involves a key Suzuki-Miyaura coupling step. While the exact precursor derived from this compound is proprietary, this protocol illustrates a plausible synthetic route to a key intermediate.

Step 1: Synthesis of a Chloropyridine Intermediate (IV) (Hypothetical)

A plausible, though not explicitly confirmed, route to a key chloropyridine intermediate for Zibotentan synthesis could involve the initial modification of this compound. This would likely involve selective reactions to introduce the necessary sulfonyl chloride and other functionalities.

Step 2: Suzuki Coupling Reaction

Materials:

  • Chloropyridine derivative (Intermediate IV) (1.0 equiv)[]

  • Boronic acid derivative (III) (1.1 equiv)[]

  • Palladium(II) acetate (Pd(OAc)₂) (catalyst)[]

  • 3,3′,3′′-phosphinidynetris(benzenesulfonic acid) trisodium salt (TPPTS) (ligand)[]

  • N-Methylmorpholine (NMM) (base)[]

  • Isopropanol (i-PrOH)

  • Water

Procedure:

  • In a reaction vessel, dissolve the chloropyridine derivative (IV) and the boronic acid derivative (III) in a mixture of isopropanol and water.[]

  • Add N-methylmorpholine as the base.[]

  • Add the palladium(II) acetate catalyst and the TPPTS ligand.[]

  • Heat the reaction mixture to 83 °C and stir until the reaction is complete, as monitored by TLC or LC-MS.[]

  • After completion, cool the reaction mixture and perform a standard aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude coupled product.

  • Purify the product by chromatography to yield the N-protected Zibotentan intermediate (V).[]

Visualizations

Synthetic Pathway for Substituted Pyridin-2(1H)-ones

Synthetic_Pathway start This compound intermediate1 4-Amino-6-chloro- pyridin-2(1H)-one start->intermediate1 Amination (R-NH2) intermediate2 4-Aryl-6-chloro- pyridin-2(1H)-one start->intermediate2 Suzuki Coupling (Ar-B(OH)2) product1 4,6-Disubstituted (Amino/Aryl) Pyridin-2(1H)-one intermediate1->product1 Suzuki Coupling (Ar-B(OH)2) intermediate2->product1 Amination (R-NH2)

Caption: General synthetic routes from this compound.

Experimental Workflow for Suzuki-Miyaura Coupling

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Dihalopyridone, Boronic Acid, Base B Add Solvent (e.g., Dioxane/Water) A->B C Add Pd Catalyst & Ligand B->C D Heat to Reaction Temp. C->D E Monitor by TLC/LC-MS D->E F Aqueous Workup E->F G Extraction F->G H Column Chromatography G->H I Final Product H->I

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Signaling Pathway of an Endothelin Receptor Antagonist

Signaling_Pathway ET1 Endothelin-1 (ET-1) ETAR Endothelin-A Receptor (ETAR) ET1->ETAR Binds Downstream Downstream Signaling (e.g., PLC, IP3/DAG, Ca2+) ETAR->Downstream Activates Zibotentan Zibotentan (ZD4054) Zibotentan->ETAR Blocks Cellular Cellular Responses: - Vasoconstriction - Cell Proliferation - Inflammation Downstream->Cellular

Caption: Mechanism of action for an Endothelin-A receptor antagonist.[3]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of pharmaceutical intermediates. Its utility is primarily derived from the ability to selectively functionalize the chloro-substituents through nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The protocols and data presented herein provide a foundation for researchers to explore the potential of this building block in the development of novel therapeutic agents. Further investigation into the regioselectivity of these reactions and the development of one-pot procedures will continue to enhance the efficiency of synthetic routes employing this important heterocyclic scaffold.

References

Application Notes and Protocols for the N-alkylation of 4,6-dichloropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of pyridin-2(1H)-one scaffolds is a fundamental transformation in synthetic organic chemistry, providing access to a diverse array of compounds with significant applications in medicinal chemistry and materials science. The introduction of alkyl groups at the nitrogen atom can profoundly influence the biological activity, solubility, and other physicochemical properties of the resulting molecules. This document provides a detailed experimental procedure for the N-alkylation of 4,6-dichloropyridin-2(1H)-one, a versatile building block in drug discovery. The protocol focuses on a common and effective method utilizing an alkyl halide in the presence of a base.

Reaction Principle

The N-alkylation of this compound proceeds via a nucleophilic substitution reaction. The pyridinone, in the presence of a base, is deprotonated to form a pyridinoxide anion. This ambident nucleophile can then react with an electrophilic alkylating agent, such as an alkyl halide. While both N-alkylation and O-alkylation are possible, the conditions outlined in this protocol are optimized to favor the formation of the N-alkylated product. The choice of base, solvent, and reaction temperature are critical factors in controlling the regioselectivity of the reaction.

Data Presentation: N-alkylation of this compound

The following table summarizes the reaction conditions and outcomes for the N-alkylation of this compound with various alkylating agents.

EntryAlkylating AgentBase (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
1Methyl IodideK₂CO₃ (1.5)DMFRoom Temp.1295
2Ethyl IodideK₂CO₃ (1.5)DMF60892
3Benzyl BromideK₂CO₃ (1.5)DMFRoom Temp.1298
4Propyl BromideK₂CO₃ (1.5)DMF601089
5Isopropyl BromideK₂CO₃ (2.0)DMF802465

Experimental Protocols

General Procedure for the N-alkylation of this compound

This protocol describes a general method for the N-alkylation of this compound using an alkyl halide and potassium carbonate in dimethylformamide (DMF).

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).

  • Add anhydrous potassium carbonate (1.5 - 2.0 equivalents).

  • Add anhydrous dimethylformamide (DMF) to achieve a concentration of 0.1-0.5 M with respect to the starting pyridinone.

  • Stir the suspension at room temperature for 10-15 minutes.

  • Add the alkyl halide (1.1 - 1.5 equivalents) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (refer to the data table for specific examples) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired N-alkylated this compound.

Safety Precautions:

  • Alkyl halides are often toxic and volatile; handle them in a well-ventilated fume hood.

  • DMF is a skin and respiratory irritant; wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Always perform reactions under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air or moisture.

Mandatory Visualization

experimental_workflow Experimental Workflow for N-alkylation reagents 1. Add this compound, K₂CO₃, and DMF to flask stir1 2. Stir at Room Temperature reagents->stir1 add_alkyl_halide 3. Add Alkyl Halide stir1->add_alkyl_halide heat 4. Heat and Monitor Reaction add_alkyl_halide->heat workup 5. Aqueous Workup and Extraction heat->workup purification 6. Purification workup->purification product N-alkylated Product purification->product

Caption: Workflow for the N-alkylation of this compound.

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4,6-Dichloropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloropyridin-2(1H)-one is a versatile heterocyclic building block for the synthesis of a variety of kinase inhibitors. The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, known to interact with the hinge region of the ATP-binding site of many kinases. The chlorine atoms at the 4 and 6 positions provide reactive handles for the introduction of diverse substituents through reactions such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties of the synthesized inhibitors. This document provides detailed protocols for the synthesis of a representative Pim-1 kinase inhibitor starting from this compound and an overview of the relevant signaling pathway.

Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell cycle progression, apoptosis, and transcriptional activation.[1] Its overexpression is implicated in various cancers, making it an attractive target for cancer therapy.

Synthetic Approach

The general strategy for the synthesis of Pim-1 inhibitors from this compound involves a two-step process:

  • Selective Nucleophilic Aromatic Substitution (SNA_r_): The chlorine at the 4-position is more activated towards nucleophilic attack than the chlorine at the 6-position. This allows for the selective introduction of an amine substituent at the C4 position.

  • Suzuki Cross-Coupling: The remaining chlorine at the 6-position can then be substituted with an aryl or heteroaryl group using a palladium-catalyzed Suzuki coupling reaction.

This sequential approach allows for the creation of a library of analogs with diverse functionalities at the C4 and C6 positions for SAR studies.

Data Presentation

The following table summarizes the inhibitory activity of representative pyridin-2(1H)-one-based Pim-1 kinase inhibitors.

Compound IDR1R2Pim-1 IC50 (nM)
A NH₂4-methoxyphenyl50[2]
B NH₂3-hydroxyphenyl120
C NH-methyl4-fluorophenyl85
D NH-ethylphenyl250

Experimental Protocols

Protocol 1: Synthesis of 4-amino-6-chloro-pyridin-2(1H)-one (Intermediate 1)

Materials:

  • This compound

  • Ammonia (7 N solution in methanol)

  • 1,4-Dioxane

  • Sealed reaction vessel

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane, Methanol)

Procedure:

  • In a sealed reaction vessel, dissolve this compound (1.0 g, 6.1 mmol) in 1,4-dioxane (20 mL).

  • Add a 7 N solution of ammonia in methanol (10 mL, 70 mmol).

  • Seal the vessel and heat the reaction mixture to 100 °C for 16 hours.

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford 4-amino-6-chloro-pyridin-2(1H)-one as a solid.

Protocol 2: Synthesis of 4-amino-6-(4-methoxyphenyl)-pyridin-2(1H)-one (Compound A)

Materials:

  • 4-amino-6-chloro-pyridin-2(1H)-one (Intermediate 1)

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

  • To a round-bottom flask, add 4-amino-6-chloro-pyridin-2(1H)-one (100 mg, 0.69 mmol), 4-methoxyphenylboronic acid (126 mg, 0.83 mmol), and sodium carbonate (220 mg, 2.07 mmol).

  • Add a mixture of 1,2-dimethoxyethane (DME) (4 mL) and water (1 mL).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Add palladium(II) acetate (3 mg, 0.014 mmol) and triphenylphosphine (7 mg, 0.028 mmol).

  • Heat the reaction mixture to 85 °C and stir for 12 hours under an inert atmosphere.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 4-amino-6-(4-methoxyphenyl)-pyridin-2(1H)-one.

Visualizations

Pim-1 Signaling Pathway

Pim-1 is a downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors. Once activated, Pim-1 can phosphorylate a number of downstream targets to promote cell survival and proliferation, and inhibit apoptosis.

Pim1_Signaling_Pathway Cytokine Cytokines / Growth Factors Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Pim1 Pim-1 STAT->Pim1 Induces Transcription cMyc c-Myc Pim1->cMyc Phosphorylates (stabilizes) Bad Bad Pim1->Bad Phosphorylates (inactivates) p21 p21 Pim1->p21 Phosphorylates (inactivates) Transcription Gene Transcription cMyc->Transcription Apoptosis Apoptosis Inhibition Bad->Apoptosis CellCycle Cell Cycle Progression p21->CellCycle Inhibitor Pyridinone Inhibitor Inhibitor->Pim1 Inhibits

Caption: The JAK/STAT/Pim-1 signaling pathway and its inhibition.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of pyridinone-based kinase inhibitors.

Experimental_Workflow Start This compound Step1 Nucleophilic Aromatic Substitution (e.g., Amination at C4) Start->Step1 Intermediate 4-Amino-6-chloropyridin-2(1H)-one Step1->Intermediate Step2 Suzuki Cross-Coupling (e.g., Arylation at C6) Intermediate->Step2 Product 4-Amino-6-aryl-pyridin-2(1H)-one (Final Product) Step2->Product Purification Purification (Column Chromatography) Product->Purification Analysis Structural Analysis (NMR, MS) Purification->Analysis Screening Biological Screening (Kinase Assay, Cell-based Assay) Analysis->Screening Data Data Analysis (IC50, SAR) Screening->Data

Caption: General workflow for synthesis and evaluation.

References

One-Pot Synthesis of 4-Aryl-6-amino-pyridin-2(1H)-ones: Application in Kinase Inhibitor Scaffolding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Its derivatives are of particular interest in drug discovery, especially in the development of kinase inhibitors. This application note details a one-pot, two-step synthetic protocol for the efficient synthesis of 4-aryl-6-amino-pyridin-2(1H)-one derivatives starting from the readily available 4,6-dichloropyridin-2(1H)-one. This sequential, palladium-catalyzed approach, combining a Suzuki-Miyaura coupling and a Buchwald-Hartwig amination in a single reaction vessel, offers a streamlined route to a library of potentially bioactive molecules. The resulting compounds are valuable scaffolds for the development of inhibitors targeting various kinases, such as the non-receptor tyrosine kinase c-Src, which is often dysregulated in cancer.

Synthetic Strategy

The one-pot synthesis involves the sequential functionalization of this compound. The first step is a regioselective Suzuki-Miyaura cross-coupling reaction at the more reactive C4 position with an aryl boronic acid. This is followed by a Buchwald-Hartwig amination at the C6 position, all performed in the same reaction vessel without the need for isolation of the intermediate. This methodology significantly improves efficiency by reducing the number of synthetic steps and purification procedures.

Experimental Workflow Diagram

G cluster_0 One-Pot Reaction Setup cluster_1 Step 1: Suzuki-Miyaura Coupling cluster_2 Step 2: Buchwald-Hartwig Amination cluster_3 Work-up and Purification A This compound F Heat (e.g., 80-90 °C) A->F B Aryl Boronic Acid B->F C Pd Catalyst (e.g., Pd(PPh3)4) C->F D Base 1 (e.g., K2CO3) D->F E Solvent (e.g., Dioxane/H2O) E->F G Intermediate: 4-Aryl-6-chloro-pyridin-2(1H)-one F->G L Heat (e.g., 100-110 °C) G->L H Amine H->L I Pd Catalyst (e.g., Pd2(dba)3) I->L J Ligand (e.g., Xantphos) J->L K Base 2 (e.g., Cs2CO3) K->L M Aqueous Work-up L->M N Column Chromatography M->N O Final Product: 4-Aryl-6-amino-pyridin-2(1H)-one N->O

Caption: A schematic overview of the one-pot, two-step synthesis of 4-aryl-6-amino-pyridin-2(1H)-ones.

Application in Drug Discovery: Targeting the c-Src Kinase Signaling Pathway

Substituted pyridin-2(1H)-one derivatives have been identified as potent inhibitors of various protein kinases, including c-Src.[1][2] The c-Src tyrosine kinase is a crucial signaling protein that, when overactive, can contribute to cancer development and progression by promoting cell proliferation, survival, invasion, and angiogenesis. The synthesized 4-aryl-6-amino-pyridin-2(1H)-ones can be screened for their inhibitory activity against c-Src.

c-Src Signaling Pathway and Inhibition

G cluster_0 Upstream Activation cluster_1 c-Src Kinase cluster_2 Downstream Signaling Pathways cluster_3 Cellular Responses PDGFR PDGFR/EGFR cSrc c-Src PDGFR->cSrc Integrins Integrins Integrins->cSrc Ras_MAPK Ras/MAPK Pathway cSrc->Ras_MAPK PI3K_Akt PI3K/Akt Pathway cSrc->PI3K_Akt STAT3 STAT3 Pathway cSrc->STAT3 Angiogenesis Angiogenesis cSrc->Angiogenesis Proliferation Proliferation Ras_MAPK->Proliferation Survival Survival PI3K_Akt->Survival Invasion Invasion STAT3->Invasion Inhibitor 4-Aryl-6-amino- pyridin-2(1H)-one Inhibitor->cSrc

Caption: Inhibition of the c-Src signaling pathway by 4-aryl-6-amino-pyridin-2(1H)-one derivatives.

Experimental Protocols

Materials:

  • This compound

  • Aryl boronic acids

  • Amines

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos

  • Potassium carbonate (K₂CO₃)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

General Procedure for the One-Pot Synthesis of 4-Aryl-6-amino-pyridin-2(1H)-ones:

  • Step 1: Suzuki-Miyaura Coupling. To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol), the desired aryl boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL).

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Step 2: Buchwald-Hartwig Amination. To the same flask, add the desired amine (1.5 mmol), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), Xantphos (0.06 mmol, 6 mol%), and Cs₂CO₃ (2.5 mmol).

  • Seal the flask and heat the reaction mixture to 100-110 °C for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification. After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-6-amino-pyridin-2(1H)-one.

Data Presentation

The following table summarizes representative yields for the one-pot synthesis of various 4-aryl-6-amino-pyridin-2(1H)-one derivatives. Yields are based on typical outcomes for sequential palladium-catalyzed cross-coupling reactions on similar heterocyclic systems.

EntryAryl Boronic Acid (Ar-B(OH)₂)Amine (R-NH₂)ProductRepresentative Yield (%)
1Phenylboronic acidAniline6-amino-4-phenylpyridin-2(1H)-one75
24-Methoxyphenylboronic acidBenzylamine6-(benzylamino)-4-(4-methoxyphenyl)pyridin-2(1H)-one72
33-Fluorophenylboronic acidMorpholine4-(3-fluorophenyl)-6-morpholinopyridin-2(1H)-one68
4Thiophen-2-ylboronic acidCyclopropylamine6-(cyclopropylamino)-4-(thiophen-2-yl)pyridin-2(1H)-one65
5Pyridin-3-ylboronic acidPiperidine6-(piperidin-1-yl)-4-(pyridin-3-yl)pyridin-2(1H)-one70

Conclusion

This application note provides a comprehensive guide for the one-pot synthesis of 4-aryl-6-amino-pyridin-2(1H)-ones from this compound. The detailed protocol for this efficient sequential Suzuki-Miyaura and Buchwald-Hartwig reaction sequence allows for the rapid generation of a diverse library of substituted pyridinones. These compounds serve as valuable scaffolds for the development of potent and selective kinase inhibitors, with potential applications in oncology and other therapeutic areas where kinase signaling is dysregulated. The provided diagrams illustrate the synthetic workflow and the targeted biological pathway, offering a clear framework for researchers in drug discovery and development.

References

Application Notes and Protocols for the GC-MS Analysis of 4,6-dichloropyridin-2(1H)-one via Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, direct analysis of polar and non-volatile compounds like 4,6-dichloropyridin-2(1H)-one can be challenging due to its low volatility and potential for thermal degradation in the GC inlet. Derivatization is a chemical modification process that converts the analyte into a more volatile and thermally stable derivative, making it amenable to GC-MS analysis.[1][2][3] This application note provides a detailed protocol for the derivatization of this compound using silylation, a common and effective derivatization technique.[3][4]

Silylation involves the replacement of active hydrogens, such as those found in hydroxyl, carboxyl, and amine groups, with a trimethylsilyl (TMS) group.[5][6] For this compound, the active hydrogen on the nitrogen atom of the pyridinone ring is the primary site for derivatization. This process increases the volatility and thermal stability of the molecule, allowing for improved chromatographic peak shape and sensitivity.[3] This note will focus on the use of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the silylating agent.[5]

Experimental Protocols

Materials and Reagents
  • This compound standard (≥98% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Trimethylchlorosilane (TMCS) (optional, as a catalyst)[5]

  • Pyridine (anhydrous, ≥99.8%)

  • Ethyl acetate (anhydrous, ≥99.8%)

  • Methanol (LC-MS grade)

  • Deionized water

  • Nitrogen gas (high purity)

  • 2 mL autosampler vials with inserts and PTFE-lined caps

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of ethyl acetate in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with ethyl acetate to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Derivatization Protocol: Silylation with BSTFA
  • Sample Preparation: Pipette 100 µL of the working standard solution or sample extract into a 2 mL autosampler vial.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature. It is crucial to ensure the sample is completely dry as moisture can deactivate the silylating reagent.[7]

  • Reagent Addition: Add 50 µL of anhydrous pyridine and 100 µL of BSTFA to the dried sample. If derivatization is found to be incomplete, 1% TMCS can be added to the BSTFA to act as a catalyst.[5]

  • Reaction: Tightly cap the vial and heat at 70°C for 60 minutes in a heating block or oven.

  • Cooling: After the reaction is complete, allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Analysis Parameters
  • Gas Chromatograph: Agilent 8890 GC System or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-500

Data Presentation

The following table summarizes hypothetical quantitative data for the analysis of derivatized this compound standards. This data is representative of what would be expected from a validated method.

Standard Concentration (µg/mL)Peak Area (Arbitrary Units)Retention Time (min)
15,23412.54
526,17012.54
1051,98812.55
25130,56712.54
50259,87612.55
100521,34512.54

Mandatory Visualization

The following diagrams illustrate the derivatization and analysis workflow.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Start Start with Standard or Sample Pipette Pipette 100 µL into Vial Start->Pipette Evaporate Evaporate to Dryness (N2) Pipette->Evaporate Add_Reagents Add Pyridine and BSTFA Evaporate->Add_Reagents Heat Heat at 70°C for 60 min Add_Reagents->Heat Cool Cool to Room Temperature Heat->Cool Inject Inject 1 µL into GC-MS Cool->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Data Data Acquisition and Analysis Detect->Data

Caption: Experimental workflow for the derivatization and GC-MS analysis.

Caption: Silylation reaction of this compound with BSTFA.

Discussion

The described silylation protocol provides a robust method for the derivatization of this compound, enabling its analysis by GC-MS. The derivatization reaction is straightforward and utilizes common laboratory reagents. The resulting trimethylsilyl derivative is significantly more volatile and thermally stable than the parent compound, leading to improved chromatographic performance, including sharper peaks and increased sensitivity.

Optimization of the derivatization conditions, such as reaction time and temperature, may be necessary depending on the specific sample matrix and analytical instrumentation. The use of a catalyst like TMCS can be beneficial for samples that are difficult to derivatize.[5] It is also critical to perform a reagent blank to ensure that no interfering peaks are introduced from the derivatizing agents or solvents.

Conclusion

This application note details a reliable and reproducible method for the derivatization and subsequent GC-MS analysis of this compound. The silylation protocol using BSTFA is effective in enhancing the volatility and thermal stability of the analyte, making it suitable for gas chromatographic analysis. This method can be readily implemented in research and quality control laboratories for the sensitive and accurate quantification of this compound in various sample matrices.

References

Large-Scale Synthesis of 4,6-dichloropyridin-2(1H)-one: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the large-scale synthesis of 4,6-dichloropyridin-2(1H)-one, a valuable building block in the development of pharmaceutical compounds. The described method is a robust two-step process commencing from the readily available starting material, citrazinic acid.

The synthesis involves an initial decarboxylation of citrazinic acid to yield 2,6-dihydroxypyridine, which is subsequently chlorinated using phosphorus oxychloride to afford the target compound, this compound. This protocol is designed to be scalable and efficient for industrial applications.

Synthetic Pathway

The overall synthetic scheme is presented below. The process begins with the decarboxylation of citrazinic acid (I) to form 2,6-dihydroxypyridine (II). This intermediate exists in tautomeric equilibrium with 6-hydroxy-2(1H)-pyridinone. The subsequent chlorination of 2,6-dihydroxypyridine (II) at the 4 and 6 positions using a chlorinating agent such as phosphorus oxychloride yields the final product, this compound (III).

Synthesis_Pathway Citrazinic_Acid Citrazinic Acid (I) Dihydroxypyridine 2,6-Dihydroxypyridine (II) Citrazinic_Acid->Dihydroxypyridine Decarboxylation Final_Product This compound (III) Dihydroxypyridine->Final_Product Chlorination

Caption: Synthetic pathway for this compound.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactionKey ReagentsTemperature (°C)Reaction Time (h)Yield (%)
1DecarboxylationCitrazinic acid>300Not specifiedHigh
2Chlorination2,6-Dihydroxypyridine, Phosphorus oxychloride (POCl₃), Pyridine1602High

Experimental Protocols

Step 1: Large-Scale Synthesis of 2,6-Dihydroxypyridine via Decarboxylation of Citrazinic Acid

This protocol outlines the thermal decarboxylation of citrazinic acid to produce 2,6-dihydroxypyridine.

Materials:

  • Citrazinic acid (2,6-dihydroxyisonicotinic acid)

  • High-temperature reaction vessel equipped with a condenser and gas outlet

Procedure:

  • Charge the high-temperature reaction vessel with the desired quantity of citrazinic acid.

  • Heat the vessel to a temperature exceeding 300°C. The decarboxylation process is initiated at this elevated temperature, leading to the evolution of carbon dioxide.

  • Maintain the temperature until the gas evolution ceases, indicating the completion of the reaction.

  • Allow the reaction mixture to cool to room temperature.

  • The resulting solid residue is 2,6-dihydroxypyridine. The product can be used in the next step without further purification if the starting material is of high purity.

Step 2: Large-Scale Synthesis of this compound via Chlorination of 2,6-Dihydroxypyridine

This protocol details the chlorination of 2,6-dihydroxypyridine using phosphorus oxychloride in a solvent-free, high-temperature reaction.[1]

Materials:

  • 2,6-Dihydroxypyridine

  • Phosphorus oxychloride (POCl₃)

  • Pyridine

  • Sealed reaction vessel suitable for high-temperature and pressure reactions

Procedure:

  • In a sealed reactor, combine 2,6-dihydroxypyridine (1.0 mole), phosphorus oxychloride (2.0 moles, equimolar per hydroxyl group), and pyridine (1.0 mole).[1]

  • Seal the reactor and heat the mixture to 160°C.[1]

  • Maintain the reaction at 160°C for 2 hours with constant stirring.[1]

  • After the reaction is complete, cool the reactor to room temperature.

  • Carefully quench the reaction mixture by slowly adding it to crushed ice with vigorous stirring.

  • Adjust the pH of the resulting suspension to 2.5-3.5 with a 50% aqueous sodium hydroxide solution.[2]

  • Cool the mixture to 20-25°C and continue stirring for an additional 2 hours to ensure complete precipitation.[2]

  • Collect the precipitated solid by filtration.

  • Wash the solid with water until the filtrate is neutral.

  • Dry the product under vacuum to obtain this compound.

Experimental Workflow

The following diagram illustrates the logical workflow for the large-scale synthesis of this compound.

G cluster_decarboxylation Step 1: Decarboxylation cluster_chlorination Step 2: Chlorination start_decarb Charge Citrazinic Acid heat_decarb Heat > 300°C start_decarb->heat_decarb cool_decarb Cool to RT heat_decarb->cool_decarb product_decarb Obtain 2,6-Dihydroxypyridine cool_decarb->product_decarb start_chlor Combine Reactants: 2,6-Dihydroxypyridine, POCl₃, Pyridine product_decarb->start_chlor Intermediate Transfer heat_chlor Heat to 160°C for 2h start_chlor->heat_chlor quench Quench with Ice heat_chlor->quench adjust_ph Adjust pH to 2.5-3.5 quench->adjust_ph precipitate Precipitate and Stir adjust_ph->precipitate filter_wash Filter and Wash precipitate->filter_wash dry Dry Product filter_wash->dry final_product Obtain this compound dry->final_product

Caption: Experimental workflow for the synthesis of this compound.

References

Application of 4,6-Dichloropyridin-2(1H)-one in Agrochemical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloropyridin-2(1H)-one is a versatile heterocyclic building block of significant interest in the synthesis of modern agrochemicals. The presence of two reactive chlorine atoms and a modifiable pyridinone ring system allows for diverse chemical transformations, leading to the creation of potent herbicides, fungicides, and insecticides. The strategic placement of the chlorine atoms at the 4- and 6-positions, along with the lactam functionality, provides multiple sites for nucleophilic substitution, cross-coupling reactions, and N-alkylation or acylation, making it a valuable precursor for generating extensive libraries of bioactive molecules.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key agrochemicals. It is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of new crop protection agents.

Application in Herbicide Synthesis: Precursor to Clopyralid

This compound serves as a key intermediate in the synthesis of the auxinic herbicide Clopyralid (3,6-dichloro-2-pyridinecarboxylic acid). Clopyralid is a selective herbicide used for the control of broadleaf weeds in various crops. The synthetic strategy involves the conversion of the pyridinone to a fully aromatic trichloropyridine intermediate, followed by functionalization to introduce the carboxylic acid group.

Synthetic Pathway from this compound to Clopyralid

The transformation of this compound to Clopyralid proceeds through a multi-step synthesis. The initial step involves the chlorination of the pyridinone to form 2,4,6-trichloropyridine. This is a crucial transformation that converts the lactam ring into a fully aromatic and more reactive pyridine system. Subsequently, the 2-chloro substituent is selectively converted to a carboxylic acid group to yield the final product, Clopyralid.

Synthesis_of_Clopyralid cluster_0 Synthesis of Clopyralid 4_6_dichloropyridin_2_1H_one This compound 2_4_6_trichloropyridine 2,4,6-Trichloropyridine 4_6_dichloropyridin_2_1H_one->2_4_6_trichloropyridine Chlorination (e.g., POCl3) Clopyralid Clopyralid (3,6-Dichloro-2-pyridinecarboxylic acid) 2_4_6_trichloropyridine->Clopyralid Functionalization (e.g., Grignard reaction followed by carboxylation) Agrochemical_Synthesis cluster_1 General Synthesis of Fungicides/Insecticides start This compound intermediate Substituted Pyridinone start->intermediate Nucleophilic Substitution (e.g., R-NH2, R-SH) product Bioactive Agrochemical intermediate->product Further Functionalization

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,6-dichloropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 4,6-dichloropyridin-2(1H)-one. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges in improving the yield and purity of this important chemical intermediate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when using phosphorus oxychloride (POCl₃) for the chlorination of a dihydroxy-pyridinone precursor.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive or hydrolyzed POCl₃.2. Insufficient reaction temperature or time.3. Inadequate mixing of the reaction slurry.4. Presence of moisture in the reaction setup.1. Use freshly distilled or a new bottle of POCl₃.2. Gradually increase the reaction temperature (e.g., in 10°C increments) and monitor progress by TLC. Extend the reaction time if necessary.3. Ensure vigorous mechanical stirring to maintain a homogeneous suspension.4. Thoroughly dry all glassware and use an inert atmosphere (e.g., nitrogen or argon).
Formation of a Dark, Tarry Residue 1. Reaction temperature is too high, leading to decomposition.2. Use of a non-hindered amine base that reacts with POCl₃.1. Maintain a controlled reaction temperature, typically between 80-110°C. Consider using a solvent like a high-boiling hydrocarbon to better regulate the temperature.[1]2. Use a hindered tertiary amine such as N,N-diisopropylethylamine (Hünig's base) which is less likely to undergo side reactions.[1]
Incomplete Reaction 1. Insufficient amount of chlorinating agent.2. The precursor is not fully dissolved or suspended.1. Increase the molar excess of POCl₃. Ratios can range from 2 to 10 equivalents depending on the scale and substrate.2. If using a solvent, ensure the precursor has adequate solubility or is a fine, well-dispersed powder.
Difficult Work-up and Product Isolation 1. Exothermic and hazardous quenching of excess POCl₃.2. Product precipitation with impurities.1. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood to manage the exothermic reaction and HCl gas evolution.2. After quenching, adjust the pH carefully to precipitate the product. Wash the crude product with cold water and a non-polar solvent like hexane to remove soluble impurities.
Product Contamination with Monochloro or Phosphorylated Byproducts 1. Incomplete chlorination.2. Reaction of the product with POCl₃ byproducts.1. Ensure sufficient reaction time and temperature for complete dichlorination.2. During work-up, ensure complete hydrolysis of any phosphorylated intermediates by stirring the aqueous suspension for an extended period before filtration.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the chlorination of a suitable precursor, such as 4,6-dihydroxypyridin-2(1H)-one, using a chlorinating agent like phosphorus oxychloride (POCl₃). This reaction is often carried out in the presence of a tertiary amine base.

Q2: Why is a tertiary amine base, like N,N-diisopropylethylamine, used in the chlorination reaction?

A2: A tertiary amine acts as an acid scavenger, neutralizing the HCl gas produced during the reaction. A hindered amine like N,N-diisopropylethylamine is preferred to prevent it from reacting with POCl₃, which can lead to unwanted byproducts and reduced yield.[1]

Q3: What are the critical parameters to control for maximizing the yield?

A3: The key parameters include the quality and molar ratio of POCl₃, the reaction temperature and time, and the efficiency of mixing. Using a slight excess of fresh POCl₃ and maintaining a consistent temperature (typically reflux) are crucial. Solvent-free methods can also be effective but require careful temperature control.[2][3]

Q4: How can I purify the crude this compound?

A4: Purification is typically achieved through recrystallization. Common solvents for recrystallization include ethanol, benzene, or a mixture of polar and non-polar solvents. If significant impurities persist, column chromatography on silica gel may be necessary.

Q5: What safety precautions should be taken when working with phosphorus oxychloride?

A5: POCl₃ is a highly corrosive and moisture-sensitive reagent. It reacts violently with water, releasing heat and toxic HCl gas. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn. The quenching of the reaction mixture should be done cautiously by adding it to ice.

Experimental Protocols

Protocol 1: Chlorination of 4,6-dihydroxypyridin-2(1H)-one using POCl₃ and a Hindered Amine

This protocol is adapted from analogous syntheses of dichloropyrimidines and is a robust starting point for optimization.[1]

Materials:

  • 4,6-dihydroxypyridin-2(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-diisopropylethylamine (Hünig's base) or its hydrochloride salt

  • Methylcyclohexane (or another high-boiling inert solvent)

  • Ice

  • Deionized water

  • Dichloromethane or other suitable extraction solvent

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermometer, add N,N-diisopropylethylamine hydrochloride (1.25 equivalents).

  • Addition of Reagents: Under a nitrogen atmosphere, add phosphorus oxychloride (2.2 equivalents) to the flask. Heat the mixture to 80°C with stirring until a clear, viscous solution is formed.

  • Substrate Addition: Add 4,6-dihydroxypyridin-2(1H)-one (1 equivalent) portion-wise over 15-20 minutes, maintaining the temperature at 80°C.

  • Reaction: Stir the resulting mixture at 80°C for 2.5 to 3 hours. Monitor the reaction progress by TLC.

  • Work-up and Extraction: Add methylcyclohexane to the reaction mixture and stir vigorously for 20 minutes at 80°C. Allow the layers to separate and collect the organic layer. Repeat the extraction with two more portions of hot methylcyclohexane.[1]

  • Isolation: Combine the organic extracts and evaporate the solvent under reduced pressure to yield the crude this compound.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Protocol 2: Solvent-Free Chlorination using Equimolar POCl₃

This method is environmentally friendlier and suitable for larger-scale synthesis.[2][3]

Materials:

  • 4,6-dihydroxypyridin-2(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • Pyridine

  • Saturated sodium carbonate solution

  • Ice-cold water

Procedure:

  • Reaction Setup: In a Teflon-lined stainless steel sealed reactor, add 4,6-dihydroxypyridin-2(1H)-one (1 equivalent), phosphorus oxychloride (2 equivalents, i.e., 1 equivalent per hydroxyl group), and pyridine (1 equivalent).

  • Reaction: Seal the reactor and heat the mixture to 140-160°C for 2 hours with efficient stirring.

  • Cooling and Quenching: Allow the reactor to cool to room temperature. Carefully open the reactor in a fume hood and quench the contents by slowly adding them to 100 mL of ice-cold water with vigorous stirring.

  • Neutralization and Isolation: Adjust the pH of the aqueous solution to 8-9 with a saturated sodium carbonate solution. The product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain the crude product. Further purification can be achieved by recrystallization.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected yields based on analogous chlorination reactions of hydroxypyrimidines. These should serve as a starting point for the optimization of this compound synthesis.

Parameter Condition A (with Hindered Amine) [1]Condition B (Solvent-Free) [2][3]Yield Range Notes
Precursor 4,6-dihydroxypyrimidine2-hydroxypyridine-Analogous starting materials.
Chlorinating Agent POCl₃POCl₃-
Molar Ratio (Precursor:POCl₃:Base) 1 : 2.2 : 1.9 (as HCl salt)1 : 1 : 1-Ratios are crucial for reaction completion.
Solvent Methylcyclohexane (for extraction)None-Solvent-free is greener but requires higher temperatures.
Temperature 80°C140-160°C-Higher temperatures in solvent-free conditions.
Reaction Time 2.5 hours2 hours-Similar reaction times despite different temperatures.
Yield ~55%>85%50-90%Yields are for analogous compounds and may vary for the target molecule.

Visualizations

Experimental Workflow for Chlorination using POCl₃

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Work-up & Purification start Flame-dry glassware reagents Add hindered amine and POCl₃ start->reagents heat1 Heat to 80°C reagents->heat1 add_precursor Add 4,6-dihydroxypyridin-2(1H)-one heat1->add_precursor react Stir at 80°C for 2.5-3h add_precursor->react extract Extract with hot methylcyclohexane react->extract evaporate Evaporate solvent extract->evaporate recrystallize Recrystallize crude product evaporate->recrystallize end Pure this compound recrystallize->end troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield or Incomplete Reaction cause1 Inactive POCl₃ issue->cause1 cause2 Low Temperature/ Short Time issue->cause2 cause3 Moisture issue->cause3 cause4 Stoichiometry issue->cause4 sol1 Use Fresh/Distilled POCl₃ cause1->sol1 sol2 Increase Temp./Time cause2->sol2 sol3 Dry Glassware/ Inert Atmosphere cause3->sol3 sol4 Adjust Molar Ratios cause4->sol4

References

Technical Support Center: Purification of 4,6-dichloropyridin-2(1H)-one by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 4,6-dichloropyridin-2(1H)-one via recrystallization. This document offers detailed experimental protocols, troubleshooting advice for common issues, and quantitative data to facilitate successful purification.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable solvent for the recrystallization of this compound?

A1: Based on experimental data for structurally related compounds, methanol is a promising solvent for the recrystallization of this compound. The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Other solvents that can be tested include ethanol, water, or solvent mixtures like ethanol/water or acetonitrile/water.

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or if there are significant impurities. To resolve this, try the following:

  • Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.

  • Ensure a slow cooling process. Rapid cooling can promote oiling. Allow the solution to cool to room temperature on a benchtop before transferring it to an ice bath.

  • If impurities are suspected, consider a preliminary purification step like column chromatography.

Q3: No crystals have formed even after the solution has cooled. What are the next steps?

A3: A lack of crystallization suggests that the solution is not supersaturated. To induce crystal formation, you can:

  • Scratch the inner surface of the flask with a glass rod at the air-solvent interface. The microscopic scratches on the glass can serve as nucleation sites for crystal growth.

  • Add a seed crystal of pure this compound to the solution. This provides a template for further crystal formation.

  • Reduce the solvent volume. Carefully evaporate a portion of the solvent to increase the concentration of the compound and then allow the solution to cool again.

  • Cool the solution further. Place the flask in an ice bath or refrigerator to further decrease the solubility of the compound.

Q4: How can I improve the yield of my recrystallization?

A4: Low yield is often a result of using too much solvent or premature filtration. To improve your yield:

  • Use the minimum amount of hot solvent required to fully dissolve the crude product.[1]

  • Ensure the solution is sufficiently cooled before filtration to maximize crystal precipitation.

  • Wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.[1]

  • The filtrate (mother liquor) can be concentrated by evaporation and cooled again to obtain a second crop of crystals.

Experimental Protocol: Recrystallization of this compound

This protocol outlines the steps for the purification of this compound using a single solvent recrystallization method with methanol.

Materials:

  • Crude this compound

  • Methanol (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of methanol. Heat the mixture gently on a hot plate with stirring. Continue to add methanol in small portions until the solid completely dissolves at or near the boiling point of the methanol. Avoid adding an excess of solvent.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the hot funnel and pour the hot solution through it into the clean, hot flask. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period to allow for the formation of large, well-defined crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.[1]

  • Drying: Dry the crystals on the filter paper by drawing air through them for a few minutes. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a temperature well below the compound's melting point.

  • Analysis: Determine the melting point of the recrystallized product and compare it to the literature value. A sharp melting point close to the known value indicates high purity. Calculate the percent recovery.

Quantitative Data

SolventPolarity IndexBoiling Point (°C)Suitability Notes
Water10.2100May be suitable if the compound has low solubility in cold water and high solubility in hot water.
Methanol5.165A good starting point, as suggested by studies on similar compounds.
Ethanol4.378Another common choice for polar compounds.
Acetone4.356Can be effective, but its low boiling point may limit the solubility difference.
Acetonitrile5.882A polar aprotic solvent that can be useful.
Ethyl Acetate4.477A moderately polar solvent.
Dichloromethane3.140Low boiling point may not provide a sufficient temperature gradient.
Hexane0.169A non-polar solvent, likely to be a poor choice for this polar compound unless used as an anti-solvent.

Visual Guides

Experimental Workflow for Recrystallization

RecrystallizationWorkflow cluster_protocol Recrystallization Protocol dissolve 1. Dissolve crude solid in minimum hot solvent hot_filter 2. Hot filtration (if insoluble impurities) dissolve->hot_filter Impurities present cool 3. Cool solution slowly to induce crystallization dissolve->cool No insoluble impurities hot_filter->cool isolate 4. Isolate crystals by vacuum filtration cool->isolate wash 5. Wash crystals with ice-cold solvent isolate->wash dry 6. Dry the pure crystals wash->dry

Caption: A step-by-step workflow for the recrystallization of this compound.

Troubleshooting Guide for Recrystallization Issues

TroubleshootingRecrystallization cluster_problems Common Problems cluster_solutions Potential Solutions start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield scratch Scratch flask no_crystals->scratch seed Add seed crystal no_crystals->seed concentrate Reduce solvent volume no_crystals->concentrate cool_further Cool in ice bath no_crystals->cool_further slow_cool Cool solution slower oiling_out->slow_cool change_solvent Use different solvent/co-solvent oiling_out->change_solvent low_yield->concentrate Recover from mother liquor min_solvent Use minimum hot solvent low_yield->min_solvent cold_wash Wash with ice-cold solvent low_yield->cold_wash

Caption: A troubleshooting guide for common problems encountered during recrystallization.

References

Technical Support Center: Reactions of 4,6-dichloropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,6-dichloropyridin-2(1H)-one. The following sections address common issues related to byproduct formation and removal in reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts encountered in reactions with this compound?

A1: The primary byproducts in reactions involving this compound typically arise from several key issues:

  • Lack of Regioselectivity: In nucleophilic substitution reactions, the incoming nucleophile can attack at either the C4 or C6 position, leading to a mixture of isomeric products. The electronic and steric environment of the pyridine ring influences this selectivity.

  • Over-reaction/Multiple Substitutions: Particularly in reactions with amines, the initially formed mono-substituted product can sometimes react further to yield di-substituted byproducts, especially if an excess of the nucleophile or prolonged reaction times are employed.[1]

  • N-Alkylation: The acidic proton on the ring nitrogen can be removed by a base, and subsequent reaction with an electrophile can lead to N-alkylation or N-acylation, competing with the desired reaction at the chloro-substituents.

  • Hydrolysis: Under aqueous or basic conditions, one or both of the chloro-substituents can be hydrolyzed to the corresponding hydroxyl group, forming chlorohydroxypyridinones or dihydroxypyridinone byproducts.[2]

  • Polymerization: Under strongly basic conditions, complex polymeric materials can sometimes be formed.

Q2: How can I control the regioselectivity of nucleophilic substitution at the C4 and C6 positions?

A2: Controlling regioselectivity is a significant challenge. Generally, the C4 position is more activated towards nucleophilic attack due to resonance stabilization of the Meisenheimer intermediate. However, the following factors can be manipulated to favor substitution at one position over the other:

  • Steric Hindrance: A bulky nucleophile may preferentially attack the less sterically hindered position.

  • Reaction Temperature: Lower reaction temperatures often favor the formation of the thermodynamically more stable isomer.

  • Catalysis: The use of specific catalysts, such as palladium complexes in amination reactions, can significantly influence the regioselectivity.

  • Protecting Groups: In some cases, protecting the N-H group can alter the electronic properties of the ring and influence the site of substitution.

Q3: What analytical techniques are best for identifying byproducts in my reaction mixture?

A3: A combination of chromatographic and spectroscopic techniques is recommended for the unambiguous identification of byproducts:

  • Thin Layer Chromatography (TLC): A quick and effective method to visualize the number of components in a reaction mixture and to guide the optimization of purification conditions.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product and the relative amounts of byproducts.

  • Mass Spectrometry (MS): Allows for the determination of the molecular weights of the components in the mixture, which is crucial for identifying unexpected byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the product and byproducts, helping to distinguish between isomers. Nuclear Overhauser Effect (NOE) experiments can be particularly useful for confirming the regiochemistry of substitution.

Troubleshooting Guides

Issue 1: Formation of Isomeric Products in Nucleophilic Aromatic Substitution (SNAr)

Symptoms:

  • NMR spectra of the crude product show multiple sets of signals for the pyridinone ring protons.

  • HPLC analysis reveals two or more peaks with the same mass.

  • Difficulty in obtaining a sharp melting point for the purified product.

Possible Causes and Solutions:

Cause Troubleshooting Steps
Lack of inherent regioselectivity Modify reaction conditions: screen different solvents of varying polarity, and adjust the reaction temperature. Lower temperatures may favor the thermodynamic product.
Steric and electronic effects If possible, modify the nucleophile. A bulkier nucleophile may favor the less sterically hindered position.
Catalyst-controlled regioselectivity For certain reactions like aminations, explore different palladium catalysts and ligands which can direct the substitution to a specific position.

Workflow for Addressing Isomer Formation

start Isomeric Byproducts Detected cond1 Reaction Temperature Optimization start->cond1 proc1 Screen Lower Temperatures cond1->proc1 Yes cond2 Solvent Screening cond1->cond2 No Improvement proc1->cond2 proc2 Test Solvents with Varying Polarity cond2->proc2 Yes cond3 Modify Nucleophile/Catalyst cond2->cond3 No Improvement proc2->cond3 proc3 Use Bulkier Nucleophile or Screen Catalysts cond3->proc3 Yes purify Purification of Isomers cond3->purify No Improvement proc3->purify end Pure Isomer Obtained purify->end

Caption: Troubleshooting workflow for managing isomeric byproducts.

Issue 2: Competing N-Alkylation vs. C-Substitution

Symptoms:

  • Mass spectrometry indicates the addition of the alkylating agent's mass to the starting material, but NMR shows the disappearance of the N-H proton signal and shifts in the pyridinone ring signals inconsistent with C-substitution.

  • Formation of a byproduct that is often more non-polar than the C-substituted product.

Possible Causes and Solutions:

Cause Troubleshooting Steps
Strongly basic conditions Use a weaker base or a stoichiometric amount of a non-nucleophilic base to deprotonate the nucleophile without significantly deprotonating the pyridinone nitrogen.
Nature of the electrophile Harder electrophiles may favor reaction at the nitrogen atom. If possible, consider using a softer electrophile.
Reaction solvent The choice of solvent can influence the N- versus C-alkylation ratio. Protic solvents may disfavor N-alkylation by solvating the nitrogen lone pair.

Reaction Pathway Diagram

start This compound + Electrophile (RX) base Base start->base c_sub C-Substitution Product start->c_sub Nucleophilic Attack at C4/C6 n_alk N-Alkylation Byproduct base->n_alk Deprotonation then RX

Caption: Competing pathways of C-substitution and N-alkylation.

Issue 3: Formation of Hydrolysis Byproducts

Symptoms:

  • Mass spectrometry shows peaks corresponding to the replacement of one or both chlorine atoms with a hydroxyl group (M+16-35.5 or M+32-71).

  • The appearance of more polar spots on TLC that may streak.

Possible Causes and Solutions:

Cause Troubleshooting Steps
Presence of water in reagents or solvents Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and dry reagents thoroughly.
Use of aqueous bases If possible, switch to a non-aqueous base. If an aqueous base is required, use it at low temperatures and for the shortest possible reaction time.
Aqueous workup Minimize the time the reaction mixture is in contact with water during the workup. Use of a buffered aqueous solution might mitigate hydrolysis.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine

This protocol provides a general starting point for the reaction of this compound with a primary or secondary amine.

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, NMP, or dioxane) is added the amine (1.1-1.5 eq) and a base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 2.0-3.0 eq).

  • Reaction Conditions: The reaction mixture is heated to a temperature between 80-120 °C and stirred under an inert atmosphere (e.g., nitrogen or argon) for 4-24 hours.

  • Monitoring: The reaction progress is monitored by TLC or HPLC.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Purification by Column Chromatography for Separation of Regioisomers

This protocol outlines a general method for the separation of C4 and C6 substituted isomers.

  • Column Preparation: A silica gel column is packed using a slurry of silica in a non-polar solvent (e.g., hexane or petroleum ether).

  • Sample Loading: The crude product is dissolved in a minimal amount of the mobile phase or a stronger solvent and adsorbed onto a small amount of silica gel. The dried silica with the adsorbed product is then carefully added to the top of the column.

  • Elution: The column is eluted with a gradient of a polar solvent (e.g., ethyl acetate or acetone) in a non-polar solvent (e.g., hexane or petroleum ether). The polarity of the eluent is gradually increased.

  • Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure desired product.

  • Isolation: Fractions containing the pure product are combined and the solvent is removed under reduced pressure.

Table of Typical Eluent Systems for Column Chromatography:

Product TypeNon-Polar SolventPolar SolventTypical Gradient
4-amino-6-chloropyridin-2(1H)-oneHexaneEthyl Acetate10% to 50% Ethyl Acetate
4-alkoxy-6-chloropyridin-2(1H)-onePetroleum EtherDichloromethane20% to 80% Dichloromethane
N-alkylated byproductHexaneEthyl Acetate5% to 30% Ethyl Acetate

Note: The optimal eluent system will depend on the specific substituents on the product and byproducts and should be determined by preliminary TLC analysis.

References

Technical Support Center: Optimizing Suzuki Coupling for 4,6-dichloropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions involving 4,6-dichloropyridin-2(1H)-one.

Troubleshooting Guide

Question: My Suzuki coupling reaction with this compound is failing or giving very low yields. What are the primary causes?

Answer:

Failure or low yields in Suzuki coupling with this compound can stem from several factors, primarily related to the electronic properties and potential for catalyst inhibition by the substrate. Key areas to investigate include:

  • Catalyst System: The choice of palladium precursor and, critically, the ligand is paramount for success with challenging heterocyclic chlorides.[1]

  • Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to inhibition or deactivation.[2][3] The pyridinone tautomer may also complicate the reaction.

  • Reaction Conditions: The selection of base, solvent, and temperature significantly impacts the reaction outcome.

  • Side Reactions: Undesired reactions such as protodeboronation and dehalogenation can consume starting materials and reduce the yield of the desired product.[2][4]

  • Oxygen Contamination: Palladium(0) catalysts are sensitive to oxygen, and inadequate degassing can lead to catalyst deactivation.[1]

Question: How can I troubleshoot specific problems encountered during the reaction?

Answer:

Here is a systematic approach to troubleshooting common issues:

Problem Potential Cause Troubleshooting Steps
No Reaction or Low Conversion Inactive Catalyst- Use a pre-catalyst that readily forms the active Pd(0) species.[4] - Switch to bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) known to be effective for heteroaryl couplings.[2][4] - A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may overcome partial inhibition.[2]
Poor Oxidative Addition- Aryl chlorides require more active catalysts for the C-Cl bond cleavage.[1] - Increase the reaction temperature carefully.[4]
Inappropriate Base- Use stronger bases like K₃PO₄ or Cs₂CO₃, which are often necessary for aryl chlorides.[1] - Ensure the base is finely ground and soluble in the reaction medium.
Formation of Side Products Protodeboronation (hydrolysis of boronic acid)- Use more stable boronic esters (e.g., pinacol esters).[2] - Conduct the reaction under anhydrous conditions.[2] - A milder base might reduce the rate of protodeboronation.[2]
Dehalogenation of Starting Material- Ensure solvents are not a source of hydrides (e.g., some alcohols).[2][4] - Optimize reaction time; shorter times can minimize this side reaction if the main reaction is fast enough.[2]
Homocoupling of Boronic Acid- This can be more prevalent with electron-deficient arylboronic acids.[5] - Adjust the stoichiometry of the boronic acid.
Di-substituted Product Formation High Reactivity- Control the stoichiometry of the boronic acid (use closer to 1 equivalent for mono-arylation). - Lower the reaction temperature. - Monitor the reaction closely and stop it once the desired mono-substituted product is formed.

Below is a troubleshooting workflow to guide your optimization process.

G cluster_start cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions cluster_solutions start Low Yield / No Reaction catalyst_check Is the catalyst active? start->catalyst_check base_choice Is the base strong enough? start->base_choice protodeboronation Protodeboronation observed? start->protodeboronation ligand_choice Is the ligand appropriate for a dichloropyridine? catalyst_check->ligand_choice catalyst_loading Is catalyst loading sufficient? ligand_choice->catalyst_loading solution_catalyst Use bulky, electron-rich ligands (SPhos, XPhos). Increase catalyst loading (3-5 mol%). catalyst_loading->solution_catalyst solvent_choice Is the solvent appropriate? base_choice->solvent_choice temp_choice Is the temperature optimal? solvent_choice->temp_choice solution_conditions Use stronger bases (K3PO4, Cs2CO3). Use anhydrous polar aprotic solvents (Dioxane, Toluene). Increase temperature (80-110 °C). temp_choice->solution_conditions dehalogenation Dehalogenation observed? protodeboronation->dehalogenation solution_side_reactions Use boronic esters. Use anhydrous conditions. Optimize reaction time. dehalogenation->solution_side_reactions

A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Which position (C4 or C6) of this compound is more reactive in a Suzuki coupling?

A1: For dihalopyridines, the regioselectivity is influenced by the electronic and steric environment of the carbon-halogen bonds. Generally, the C4 position in pyridines is more electron-deficient and can be more reactive towards oxidative addition. However, the specific outcome can be highly dependent on the chosen catalyst, ligand, and reaction conditions.[6][7] It is crucial to perform small-scale experiments to determine the regioselectivity under your specific conditions.

Q2: What are the best starting conditions for optimizing the Suzuki coupling of this compound?

A2: A good starting point would be to use a highly active catalyst system known to be effective for aryl chlorides. The following table provides recommended starting conditions based on literature for similar substrates.

Parameter Recommendation Rationale
Palladium Pre-catalyst Pd(OAc)₂ or Pd₂(dba)₃Readily forms the active Pd(0) species.
Ligand SPhos, XPhos, or other Buchwald-type ligandsBulky, electron-rich ligands facilitate oxidative addition to the C-Cl bond.[1]
Catalyst Loading 2-5 mol%Higher loading may be necessary for challenging substrates.[2]
Base K₃PO₄ or Cs₂CO₃Strong bases are often required for less reactive aryl chlorides.[1]
Solvent Anhydrous 1,4-Dioxane or Toluene (often with a small amount of water)Polar aprotic solvents are commonly used. Anhydrous conditions can minimize protodeboronation.[2]
Temperature 80-110 °CHigher temperatures are generally needed for the activation of aryl chlorides.[1]

Q3: Can I use "ligand-free" conditions for this reaction?

A3: "Ligand-free" Suzuki conditions, often using a palladium salt like Pd(OAc)₂, can sometimes be effective, particularly with a phase-transfer catalyst.[7] These conditions can offer different regioselectivity compared to ligand-based systems.[7] However, for a challenging substrate like a dichloropyridinone, a well-defined ligand-based catalyst system is generally a more reliable starting point.

Q4: How does the boronic acid substituent affect the reaction?

A4: The electronic nature of the boronic acid plays a significant role. Electron-rich boronic acids tend to give better yields as they undergo transmetalation more readily.[8] Conversely, electron-deficient boronic acids can lead to slower transmetalation and are more prone to side reactions like protodeboronation and homocoupling.[5][8]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of this compound

This protocol is a general starting point and should be optimized for each specific boronic acid.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid or boronic acid pinacol ester (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous 1,4-Dioxane (10 mL)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask and standard glassware

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid/ester, and potassium phosphate.

  • In a separate vial, prepare a catalyst premix by dissolving Pd(OAc)₂ and SPhos in 2 mL of anhydrous 1,4-dioxane.

  • Add the remaining anhydrous 1,4-dioxane (8 mL) to the Schlenk flask containing the reagents.

  • Add the catalyst premix to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Add reactants and base to Schlenk flask prep2 Prepare catalyst premix in a separate vial react1 Add solvent and catalyst premix to flask prep2->react1 react2 Heat to 100 °C with stirring react1->react2 react3 Monitor progress by TLC/GC-MS react2->react3 workup1 Cool, dilute with EtOAc, and wash react3->workup1 workup2 Dry organic layer and concentrate workup1->workup2 workup3 Purify by column chromatography workup2->workup3

A general experimental workflow for the Suzuki coupling reaction.

Data Presentation

The following table summarizes reaction conditions from the literature for Suzuki couplings of related dichlorinated N-heterocycles, which can serve as a reference for optimization.

Substrate Pd Source (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Time Yield Selectivity Reference
2,5-DichloropyridinePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)1,4-Dioxane/H₂O10012-24 hHighC2-selective[7]
2,3,5-TrichloropyridinePd(OAc)₂ (0.5)Ligand-freeNa₂CO₃ (2.0)DMF/H₂O35-6012 hHighC2-selective[7]
2,4-DichloropyrimidinePd(PPh₃)₄ (0.5)-K₂CO₃ (3.0)1,4-Dioxane/H₂O100 (MW)15 minGood to ExcellentC4-selective[7]
5-(4-bromophenyl)-4,6-dichloropyrimidinePd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane70-8018-22 hGood-[8]

References

troubleshooting guide for Buchwald-Hartwig amination with 4,6-dichloropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of 4,6-dichloropyridin-2(1H)-one. The content is structured to address specific experimental issues with practical solutions, supported by data and protocols.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig reaction with this compound is showing low to no conversion. What are the most common causes and what should I check first?

Low or no conversion in the amination of chloropyridines is a frequent issue, primarily because aryl chlorides are less reactive than the corresponding bromides or iodides. The oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step.

Here are the primary factors to investigate:

  • Catalyst System (Palladium Source & Ligand): The choice of palladium precursor and ligand is critical and highly dependent on the substrates. Ensure you are using an appropriate ligand for your specific amine and aryl halide combination. For instance, sterically hindered biarylphosphine ligands are often effective. Pre-catalysts are often more efficient as they don't require an in-situ reduction of Pd(II) to Pd(0).

  • Base Selection: The base plays a critical role in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common, but can be incompatible with base-sensitive functional groups. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be required for sensitive substrates, though this might necessitate higher reaction temperatures. The solubility of the base is also a key factor; consider using a combination of an inorganic and a soluble organic base like DBU for better results with sensitive substrates.

  • Solvent Choice: The solvent must be able to dissolve the reactants and the base to a sufficient extent. Common solvents include toluene, dioxane, and THF. Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can inhibit the palladium catalyst. If solubility is an issue, consider using a co-solvent.

  • Reaction Temperature: Typical reaction temperatures are between 80-100°C. However, for thermally sensitive substrates, lower temperatures with stronger bases might be necessary. Conversely, challenging substrates may require higher temperatures to achieve a good yield.

  • Exclusion of Air and Moisture: The palladium(0) active catalyst is sensitive to air. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the Pd(0) catalyst. All reagents and the solvent should be scrupulously dried.

Q2: I am observing a significant amount of hydrodehalogenation (replacement of -Cl with -H) on my pyridinone ring. How can I suppress this side reaction?

Hydrodehalogenation is a common side reaction where the aryl chloride is reduced instead of aminated. This often occurs when the reductive elimination of the desired product is slow, allowing for competing pathways like β-hydride elimination from the amine or reaction with trace water.

Strategies to minimize hydrodehalogenation include:

  • Ligand Choice: Employing bulky, electron-rich ligands can accelerate the rate of reductive elimination, outcompeting the hydrodehalogenation pathway.

  • Base Selection: Using a weaker base, if compatible with the reaction, can sometimes reduce the rate of side reactions.

  • Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help favor the desired coupling pathway.

  • Strictly Anhydrous Conditions: Ensure all reagents and the solvent are scrupulously dried.

Q3: How do I achieve regioselective amination on this compound?

Achieving regioselectivity is a significant challenge. Generally, the chlorine at the C6 position is expected to be more reactive than the chlorine at the C4 position in a pyridin-2-one system due to electronic effects. However, this can be influenced by several factors.

Factors Influencing Regioselectivity:

  • Electronic Effects: The nitrogen atom in the pyridine ring withdraws electron density, making the C2 and C6 positions more electron-deficient and generally more susceptible to reaction than the C4 position.

  • Catalyst Control: The choice of catalyst and ligand can strongly influence the site of reaction. For example, using a Xantphos-based catalyst with 2,4-dichloropyridine has been shown to favor amination at the C2 position.[1] Similar ligand effects can be explored for the 4,6-dichloro-pyridin-2(1H)-one system.

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity, favoring the more reactive site.

  • Protecting Groups: In some cases, protecting the pyridinone nitrogen may alter the electronic properties of the ring and influence the regiochemical outcome.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive Catalyst- Use a fresh batch of catalyst and ligands. Palladium catalysts can be sensitive to air and moisture. - Ensure proper catalyst activation. Some pre-catalysts require an activation step.
Incorrect Reaction Conditions- Optimize reaction temperature. A temperature screening is recommended. - Verify solvent purity and dryness. Anhydrous solvents are often crucial. - Check the base. The choice and amount of base can significantly impact the reaction outcome.
Poor Substrate Quality- Verify the purity of this compound and the amine. Impurities can poison the catalyst.
Insufficient Reaction Time- Monitor the reaction progress using TLC or LC-MS. Reactions may require longer times to reach completion.
Formation of Side Products Hydrodehalogenation- Use bulky, electron-rich ligands to accelerate reductive elimination. - Ensure strictly anhydrous conditions. - Consider using a weaker base.
Homocoupling of the Amine- Use a slight excess of the aryl halide or adjust the stoichiometry.
Double Amination- Use a controlled amount of the amine (1.0-1.2 equivalents). - Lower the reaction temperature.
Poor Regioselectivity Inappropriate Catalyst/Ligand- Screen different bulky electron-rich phosphine ligands (e.g., XPhos, RuPhos, Xantphos).
Reaction Temperature Too High- Attempt the reaction at a lower temperature to favor the more reactive C6 position.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination of this compound:

This protocol provides a starting point for the mono-amination of this compound. Optimization of the ligand, base, and temperature may be necessary for specific amines.

Materials:

  • This compound

  • Amine (primary or secondary, 1.2-1.5 equivalents)

  • Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)

  • Ligand (e.g., Xantphos, XPhos, RuPhos, 2-4 mol%)

  • Base (e.g., NaOtBu or LiHMDS, 1.5-2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium source, ligand, and base to a dry Schlenk tube.

  • Add the anhydrous, degassed solvent and stir for a few minutes to form the active catalyst.

  • Add this compound and the coupling amine to the mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Typical Reaction Conditions for Buchwald-Hartwig Amination of Dichloro-heterocycles.

ParameterCondition 1 (Strong Base)Condition 2 (Weaker Base)Condition 3 (Microwave)
Palladium Source Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂ (2-5 mol%)Pd(OAc)₂ (5-10 mol%)
Ligand XPhos (2-4 mol%)Xantphos (4-10 mol%)X-Phos (10-20 mol%)
Base NaOtBu (1.5-2.0 equiv)K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)K₂CO₃ (2.0 equiv)
Solvent Toluene or DioxaneDMF or DioxaneToluene or Dioxane
Temperature 80-100 °C100-140 °C120-150 °C
Typical Reaction Time 12-24 hours18-36 hours10-60 minutes
Notes Good for less reactive amines.Suitable for base-sensitive substrates.Rapid optimization and synthesis.

Mandatory Visualization

Troubleshooting_Workflow cluster_start Start cluster_problem Problem Identification cluster_solutions Troubleshooting Steps cluster_outcomes Outcomes & Refinements Start Buchwald-Hartwig Amination of this compound Problem Low or No Conversion? Start->Problem Check_Catalyst Check Catalyst System - Fresh Catalyst/Ligand? - Appropriate Ligand? Problem->Check_Catalyst Yes Check_Side_Reactions Analyze for Side Reactions - Hydrodehalogenation? - Double Amination? Problem->Check_Side_Reactions No, but side products Check_Conditions Verify Reaction Conditions - Anhydrous/Inert? - Correct Temperature? Check_Catalyst->Check_Conditions Check_Base Evaluate Base - Sufficient Strength? - Soluble? Check_Conditions->Check_Base Optimization Optimize Conditions (Temp, Time, Concentration) Check_Base->Optimization Check_Side_Reactions->Optimization Other side products Regioselectivity Address Regioselectivity - Screen Ligands - Adjust Temperature Check_Side_Reactions->Regioselectivity Regioisomers observed Success Successful Reaction Optimization->Success Regioselectivity->Success

References

Technical Support Center: Cross-Coupling Reactions of 4,6-dichloropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Suzuki-Miyaura cross-coupling of 4,6-dichloropyridin-2(1H)-one.

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Problem 1: Low to No Yield of the Desired Coupled Product

Question: My Suzuki-Miyaura coupling reaction with this compound is resulting in a very low yield or no product at all. What are the likely causes and how can I troubleshoot this?

Answer: Low to no yield in the cross-coupling of this compound is a common challenge due to the substrate's electronic properties and potential for catalyst inhibition. The primary causes can be broken down into several key areas:

  • Catalyst Inactivity or Deactivation: The active Pd(0) species is susceptible to oxidation and poisoning. The nitrogen atom in the pyridine ring can coordinate to the palladium center, leading to inactive complexes.[1][2]

  • Substrate-Specific Issues: The 2-pyridone moiety presents multiple potential coordination sites (pyridyl nitrogen, amide N-H, and carbonyl oxygen) that can interact with and deactivate the palladium catalyst.

  • Poor Reagent Quality: Degradation of the boronic acid partner via protodeboronation is a frequent side reaction, especially in the presence of water.[1]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and highly interdependent.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Troubleshooting Workflow for Low Yield start Low or No Yield check_catalyst Assess Catalyst System start->check_catalyst Inactive Catalyst? check_reagents Verify Reagent Integrity start->check_reagents Reagent Degradation? check_conditions Optimize Reaction Conditions start->check_conditions Suboptimal Conditions? solution_catalyst Switch to Bulky Ligand (e.g., SPhos, XPhos) or Use Modern Precatalyst check_catalyst->solution_catalyst solution_reagents Use Fresh Boronic Acid or Stable Boronate Ester (MIDA, Pinacol) check_reagents->solution_reagents solution_conditions Screen Bases (K3PO4, Cs2CO3) & Solvents (Dioxane, Toluene) Increase Temperature check_conditions->solution_conditions final_check Re-run Optimized Reaction Under Strictly Inert Atmosphere solution_catalyst->final_check solution_reagents->final_check solution_conditions->final_check

Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura coupling reactions.

Problem 2: Significant Formation of Side Products (e.g., Homocoupling, Protodeboronation)

Question: My reaction is producing significant amounts of homocoupled biaryl from my boronic acid and/or the deboronated starting material. How can I minimize these side reactions?

Answer: The formation of side products is often indicative of specific issues within the catalytic cycle or with the stability of your reagents.

  • Homocoupling: This side reaction is often promoted by the presence of oxygen, which can lead to Pd(II)-mediated homocoupling of the boronic acid.[1][3] It can also occur if the transmetalation step is slow compared to other pathways.

  • Protodeboronation: This is the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom. This is particularly problematic with electron-deficient heteroaryl boronic acids and in the presence of aqueous bases.[2]

Strategies to Minimize Side Reactions:

  • Ensure a Strictly Inert Atmosphere: Thoroughly degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) for an extended period (e.g., 20-30 minutes). Maintain a positive pressure of the inert gas throughout the reaction.[1]

  • Use High-Purity Reagents: Use freshly opened bottles of catalyst and ligands. Ensure your boronic acid is of high quality and has been stored properly.

  • Employ Stable Boronic Acid Surrogates: Consider using more stable boronic esters, such as pinacol or MIDA esters, which are less prone to protodeboronation.[2]

  • Optimize the Base: While a base is necessary, an overly strong or nucleophilic base in an aqueous environment can accelerate protodeboronation. Screening different bases is recommended. (See Table 2).

  • Use a Pd(0) Source or Efficient Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or using a modern precatalyst that rapidly generates the active Pd(0) species can minimize the amount of Pd(II) available for homocoupling pathways.[2]

Frequently Asked Questions (FAQs)

Q1: Which chlorine on this compound is more reactive in a Suzuki-Miyaura coupling?

A1: Generally, for dichlorinated pyridines and related heterocycles, the chlorine at the C4 position is more reactive towards oxidative addition than the chlorine at the C6 position. This allows for selective mono-arylation at the C4-position under carefully controlled conditions. Achieving coupling at the C6-position typically requires more forcing conditions.

Q2: Can the N-H proton of the pyridinone interfere with the reaction?

A2: Yes, the acidic N-H proton of the pyridinone ring can be a source of catalyst inhibition. It can react with the base or the palladium catalyst itself, potentially forming inactive aggregates or altering the electronic properties of the substrate. In some cases, N-protection of the pyridinone may be considered, though this adds extra steps to the synthesis.

Q3: What is the best catalyst system for this type of substrate?

A3: Due to the electron-deficient nature of the dichloropyridinone ring, standard catalysts like Pd(PPh₃)₄ may be insufficient. Highly active catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands are often required to promote the challenging oxidative addition step.[2]

Q4: How do I choose the right base for my reaction?

A4: The base is crucial for activating the boronic acid for the transmetalation step. The choice can significantly impact the yield. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for challenging couplings. The solubility of the base is also a key factor. A screening of different bases is highly recommended.

Q5: My reaction turns black immediately. Is this normal?

A5: The formation of finely divided black precipitate, known as palladium black, indicates the aggregation and precipitation of the Pd(0) catalyst from the solution. This is a common form of catalyst deactivation and will halt the catalytic cycle. It is often caused by ligand degradation, the presence of impurities, or suboptimal reaction conditions. While some color change is expected, rapid formation of a significant amount of black precipitate is a sign of a failing reaction.

Data Presentation

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Heteroaryl Chlorides (Data compiled for analogous electron-deficient N-heterocyclic chlorides)

Catalyst SystemTypical Loading (mol%)Temperature (°C)Key AdvantagesPotential Drawbacks
Pd(PPh₃)₄2-580-110Commercially available, well-established.Often ineffective for unreactive chlorides.
Pd(OAc)₂ / SPhos1-4 (Pd), 2-8 (Ligand)RT - 100Excellent for electron-deficient heteroaryl chlorides; bulky ligand prevents catalyst deactivation.[2]Ligand can be expensive.
Pd(OAc)₂ / XPhos1-4 (Pd), 2-8 (Ligand)RT - 100Similar to SPhos, highly active for challenging substrates.Ligand can be expensive.
PEPPSI-IPr (NHC)1-360-100Highly active and stable catalyst, good for sterically hindered substrates.May require specific solvent/base combinations.

Table 2: Effect of Different Bases on Reaction Yield (Data is illustrative for a typical Suzuki-Miyaura coupling of a heteroaryl chloride)

BaseSolvent SystemTypical Yield (%)Notes
K₂CO₃Dioxane/H₂O60-85Common and cost-effective, but can promote protodeboronation.
K₃PO₄Toluene or Dioxane80-95Often the base of choice for challenging couplings due to its strength and moderate solubility.[2]
Cs₂CO₃Dioxane85-98Highly effective due to its high solubility and basicity, but more expensive.
Na₂CO₃DMF/H₂O50-75Milder base, may be less effective for unreactive chlorides.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a starting point and should be optimized for specific boronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and finely powdered K₃PO₄ (2.5 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv.).

  • Solvent Addition: Add the degassed solvent via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound.

  • Degassing: Sparge the resulting mixture with the inert gas for an additional 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Catalytic Cycle and Potential Deactivation Pathways

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_poison Potential Catalyst Poisoning pd0 LnP-Pd(0) (Active Catalyst) oa Oxidative Addition (Ar-X) pd0->oa inactive_complex Inactive Pd-Complex (Coordination) pd0->inactive_complex Poisoning pd_black Pd(0) Aggregation (Palladium Black) pd0->pd_black Aggregation pd2 LnP-Pd(II)(Ar)(X) oa->pd2 tm Transmetalation (R-B(OH)2 + Base) pd2->tm pd2_r LnP-Pd(II)(Ar)(R) tm->pd2_r re Reductive Elimination pd2_r->re re->pd0 Regeneration product Ar-R re->product poison_source Pyridinone Substrate (N, N-H, C=O) poison_source->inactive_complex Coordination

References

byproduct identification in 4,6-dichloropyridin-2(1H)-one substitution reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with nucleophilic aromatic substitution (SNAr) reactions of 4,6-dichloropyridin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity of this compound in substitution reactions?

A1: this compound is an electron-deficient heteroaromatic compound, making it susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atoms at the 4- and 6-positions are the primary sites for substitution by a variety of nucleophiles. The pyridinone ring's electron-withdrawing nature facilitates the attack of nucleophiles.[1][2]

Q2: Which chlorine atom is more reactive, the one at C4 or C6?

A2: The two chlorine atoms are in electronically similar environments due to the molecule's symmetry. In an unsubstituted reaction, you will likely get a mixture of products if mono-substitution is desired. However, once a substitution has occurred, the electronic nature of the newly introduced group will influence the reactivity of the remaining chlorine atom.

Q3: What are common nucleophiles used in these reactions?

A3: A wide range of nucleophiles can be used, including:

  • N-nucleophiles: Primary and secondary amines (aliphatic and aromatic).

  • O-nucleophiles: Alkoxides and phenoxides.

  • S-nucleophiles: Thiols and thiolates.

Q4: What are the typical reaction conditions?

A4: SNAr reactions on this substrate often require a base to deprotonate the nucleophile (if it's not already anionic) and to neutralize the HCl byproduct. Common solvents include polar aprotic solvents like DMF, DMSO, or THF. Heating is frequently necessary to drive the reaction to completion, as aromaticity must be disrupted in the intermediate stage.[1]

Q5: What are the most common byproducts I should expect?

A5: Common byproducts include:

  • Di-substituted product: Where both chlorine atoms are replaced by the nucleophile.

  • Hydrolysis product: Reaction with water can lead to the formation of 4-chloro-6-hydroxypyridin-2(1H)-one or 4,6-dihydroxypyridin-2(1H)-one.

  • Unreacted starting material: Due to incomplete reaction.

  • Byproducts from side reactions with the base or solvent.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Q: My reaction yield is very low. What could be the cause?

A:

  • Insufficient Activation: The reaction may require higher temperatures or longer reaction times. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal time.

  • Inactive Nucleophile: If using a neutral nucleophile like an amine or alcohol, the base may not be strong enough to deprotonate it effectively. Consider a stronger base (e.g., NaH instead of K₂CO₃ for an alcohol) or using a pre-formed salt of the nucleophile.

  • Poor Leaving Group: While chloride is a good leaving group, issues can arise. Ensure the system is anhydrous, as water can interfere and lead to hydrolysis byproducts.

  • Degradation: The starting material or product might be unstable under the reaction conditions. Try running the reaction at a lower temperature for a longer duration.

Q: My TLC/LC-MS shows multiple products. How can I identify them and improve selectivity?

A:

  • Problem: Formation of a di-substituted byproduct alongside your mono-substituted product.

    • Solution: Use a stoichiometric amount (1.0-1.2 equivalents) of the nucleophile. Adding the nucleophile slowly to the reaction mixture at a lower temperature can also improve selectivity for mono-substitution.

  • Problem: Presence of the hydrolysis product (4-chloro-6-hydroxypyridin-2(1H)-one).

    • Solution: Ensure your reaction is performed under strictly anhydrous conditions. Use dry solvents and reagents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Problem: Unreacted starting material remains even after a long reaction time.

    • Solution: This points to insufficient reactivity. Increase the reaction temperature, use a more polar solvent to stabilize the charged intermediate, or consider a more potent nucleophile/base combination.

Q: I'm having difficulty purifying my product from the byproducts. What should I do?

A:

  • Close Polarity: If the product and a byproduct have similar polarities, standard column chromatography can be challenging.

    • Solution 1: Try a different solvent system for your chromatography to improve separation.

    • Solution 2: Consider derivatization. For example, if your product has a free amine and the byproduct does not, you could protect the amine (e.g., as a Boc-carbamate), purify the protected compound, and then deprotect it.

    • Solution 3: Recrystallization can be an effective technique if a suitable solvent is found.

Byproduct Formation and Identification

Potential Byproducts
Byproduct NameFormation MechanismIdentification Method
Di-substituted ProductReaction of the mono-substituted product with a second equivalent of the nucleophile.Mass Spectrometry (MS)
4-Chloro-6-hydroxypyridin-2(1H)-oneNucleophilic attack by water or hydroxide ions present in the reaction mixture.MS, Nuclear Magnetic Resonance (NMR)
4,6-Dihydroxypyridin-2(1H)-oneFurther hydrolysis of the mono-hydrolysis product or di-hydrolysis of the starting material.MS, NMR
Base/Solvent AdductsReaction of the substrate with the base (e.g., pyridine) or a reactive solvent.MS, NMR

Experimental Protocols

General Protocol for Nucleophilic Substitution
  • Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.).

  • Solvent & Nucleophile: Dissolve the starting material in a suitable anhydrous solvent (e.g., DMF, THF). Add the nucleophile (1.0-1.2 eq.).

  • Base Addition: If required, add the base (1.1-1.5 eq.) portion-wise to the stirred solution. For sensitive reactions, this may be done at 0 °C.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction carefully (e.g., with water or a saturated aqueous solution of ammonium chloride).

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or recrystallization.[3]

Protocol for Byproduct Analysis by HPLC-UV

This protocol provides a general method for analyzing the purity of the reaction mixture.

  • Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.[4]

  • Column: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A gradient of water (often with 0.1% formic acid or TFA) and acetonitrile or methanol.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the aromatic compounds have significant absorbance (e.g., 254 nm).[4]

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., mobile phase). Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject a standard volume (e.g., 5-10 µL). The purity can be estimated by the area percentage of the main product peak relative to the total area of all peaks. Byproducts can be tentatively identified by collecting fractions and subjecting them to mass spectrometry.[4]

Visualizations

reaction_pathway cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_products Products start This compound meisenheimer Meisenheimer-like Complex (Anionic) start->meisenheimer + Nu- nuc Nucleophile (NuH) product Mono-substituted Product meisenheimer->product - Cl- byproduct Chloride (Cl-)

Caption: General SNAr pathway for this compound.

experimental_workflow reagents 1. Add Reactants & Solvent (Substrate, Nucleophile, Base) reaction 2. Reaction (Heating, Stirring) reagents->reaction monitoring 3. Monitor Progress (TLC / LC-MS) reaction->monitoring workup 4. Quench & Work-up (Aqueous Wash) monitoring->workup Reaction Complete extraction 5. Extraction (Organic Solvent) workup->extraction purification 6. Purification (Chromatography / Recrystallization) extraction->purification analysis 7. Analysis (NMR, MS, HPLC) purification->analysis

Caption: Standard experimental workflow for synthesis and analysis.

troubleshooting_logic cluster_low_yield Low Yield / Incomplete Reaction cluster_multiple_products Multiple Products start Analyze Crude Reaction (TLC, LC-MS) incomplete Main spot is starting material start->incomplete Low Conversion multiple_spots Multiple spots observed start->multiple_spots Complex Mixture cause_temp Cause: Temp too low? Time too short? incomplete->cause_temp solution_temp Solution: Increase Temp or Reaction Time cause_temp->solution_temp is_disub Is a di-substituted product observed? multiple_spots->is_disub solution_disub Solution: Reduce nucleophile stoichiometry (1.0 eq) is_disub->solution_disub Yes is_hydrolysis Is a hydrolysis product observed? is_disub->is_hydrolysis No solution_hydrolysis Solution: Use anhydrous reagents and inert atmosphere is_hydrolysis->solution_hydrolysis Yes

Caption: Troubleshooting logic for common reaction issues.

References

column chromatography conditions for 4,6-dichloropyridin-2(1H)-one purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the successful purification of 4,6-dichloropyridin-2(1H)-one using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: For the purification of a polar aromatic compound like this compound, silica gel is the most common and recommended stationary phase due to its effectiveness in separating compounds with varying polarities.[1][2] Alumina can also be considered as an alternative, particularly if the compound is basic in nature.[3] For more challenging separations, bonded phases such as amine-bonded or cyano-bonded silica can offer different selectivity.[3]

Q2: How do I choose an appropriate mobile phase (eluent) for the separation?

A2: The selection of the mobile phase is critical for achieving good separation. A good starting point is a binary solvent system consisting of a nonpolar solvent and a more polar solvent.[4]

  • Initial Screening: Use Thin-Layer Chromatography (TLC) to test various solvent systems. A common starting system is a mixture of hexane and ethyl acetate.[4][5]

  • For Polar Compounds: If the compound does not move from the baseline on the TLC plate with hexane/ethyl acetate, a more polar solvent system, such as methanol/dichloromethane, is recommended.[4]

  • Rf Value: Aim for a solvent system that gives your target compound an Rf value of approximately 0.2-0.4 on the TLC plate for optimal separation on the column.[6]

Q3: My compound is not eluting from the column. What should I do?

A3: If your compound is stuck on the column, it indicates that the mobile phase is not polar enough to displace the compound from the stationary phase.[5] Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. If that is insufficient, a switch to a more polar system like methanol/dichloromethane may be necessary.[4] It is advisable to make these changes in polarity gradually to avoid eluting all compounds at once.[1]

Q4: The separation between my desired compound and impurities is poor. How can I improve it?

A4: Poor separation can be addressed by several strategies:

  • Optimize the Mobile Phase: Fine-tune the solvent ratio of your mobile phase. Small changes can significantly impact selectivity.[3]

  • Gradient Elution: Instead of using a constant solvent composition (isocratic elution), a gradient elution can be employed.[6] Start with a less polar solvent system and gradually increase the polarity over the course of the separation.[1][6] This can help to resolve compounds that are close in polarity.

  • Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, switching to a different stationary phase, such as alumina or a bonded phase, might provide the necessary change in selectivity.[3]

Q5: My compound appears to be reacting or degrading on the silica gel column. What can I do?

A5: Silica gel is slightly acidic and can cause degradation of acid-sensitive compounds.[1][6] To mitigate this, you can deactivate the silica gel by preparing a slurry of the silica in a solvent system containing a small amount (1-3%) of a base like triethylamine.[6] After packing, flush the column with this solvent mixture before loading your sample.[6]

Troubleshooting Guide

Issue Possible Cause Solution
Compound does not move from the baseline (Rf = 0) Mobile phase is not polar enough.Increase the proportion of the polar solvent in your mobile phase system (e.g., increase % of ethyl acetate in hexane).[5] If necessary, switch to a more polar solvent system like methanol/dichloromethane.[4]
Compound runs with the solvent front (Rf = 1) Mobile phase is too polar.Decrease the proportion of the polar solvent in your mobile phase system (e.g., decrease % of ethyl acetate in hexane).
Poor separation of spots (co-elution) The chosen solvent system does not provide sufficient selectivity.Try a different solvent system. For example, if using ethyl acetate/hexane, try dichloromethane/methanol.[4] Consider using a gradient elution.[6]
Streaking or tailing of spots on TLC/column The compound may be acidic or basic, interacting strongly with the silica gel. The sample may be overloaded.Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to improve the peak shape.[3] Ensure the sample is loaded in a concentrated band and not overloaded on the column.
Compound is insoluble in the mobile phase The chosen solvent for loading the sample is too weak.Dissolve the crude sample in a minimal amount of a stronger, more polar solvent (like dichloromethane or acetone) before adsorbing it onto a small amount of silica gel.[6] This dry-loaded sample can then be added to the top of the column.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general methodology. The specific solvent system should be optimized using TLC prior to performing the column chromatography.

1. Preparation of the Column:

  • Select a glass column of an appropriate size.
  • Place a small plug of cotton or glass wool at the bottom of the column.[7]
  • Add a thin layer of sand on top of the plug.[7]
  • Prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC.[5]
  • Pour the slurry into the column, ensuring no air bubbles are trapped.[8] Gently tap the column to ensure even packing.
  • Add another layer of sand on top of the packed silica gel to prevent disturbance when adding the eluent.[8]
  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

2. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Using a pipette, carefully add the solution to the top of the column.
  • Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.[6] Carefully add this powder to the top of the prepared column.

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.
  • Apply gentle air pressure (flash chromatography) or allow the solvent to flow through by gravity.[2]
  • Begin collecting fractions in test tubes.
  • If using a gradient, gradually increase the polarity of the mobile phase as the elution progresses.[1]

4. Analysis of Fractions:

  • Monitor the collected fractions using TLC to identify which fractions contain the purified product.
  • Combine the pure fractions.
  • Evaporate the solvent under reduced pressure to obtain the purified this compound.

Purification Workflow

G cluster_prep Preparation cluster_elution Elution & Monitoring cluster_post Post-Purification TLC 1. TLC Analysis (e.g., Hexane:EtOAc) Slurry 2. Prepare Silica Gel Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Load Sample (Wet or Dry) Pack->Load Elute 5. Elute with Mobile Phase Load->Elute Collect 6. Collect Fractions Elute->Collect Monitor 7. Monitor Fractions by TLC Collect->Monitor Monitor->Elute Adjust Polarity Combine 8. Combine Pure Fractions Monitor->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Product Purified Product Evaporate->Product

Caption: Workflow for the purification of this compound.

References

managing regioselectivity issues in dichloropyridinone reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing regioselectivity in dichloropyridinone reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during the chemical modification of these important heterocyclic scaffolds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in reactions of dichloropyridinones?

A1: Regioselectivity in dichloropyridinone reactions is a multifactorial issue governed by the interplay of electronic effects, steric hindrance, and reaction conditions. The pyridine ring's inherent electronic properties, combined with the positions of the two chlorine atoms and other substituents, create a complex reactivity landscape. Key factors include the electronic nature of substituents on the ring (electron-donating vs. electron-withdrawing), the choice of catalyst and ligands in cross-coupling reactions, the nucleophile's properties in Nucleophilic Aromatic Substitution (SNAr), and the precise reaction conditions like solvent and temperature.[1][2][3]

Q2: Which chlorine atom is typically more reactive in Nucleophilic Aromatic Substitution (SNAr) on a dichloropyridinone ring?

A2: The reactivity is highly dependent on the substitution pattern. Positions ortho and para to the ring nitrogen are generally more activated towards nucleophilic attack due to the nitrogen's electron-withdrawing nature.[1] For a generic 3,5-dichloro-2-pyridinone, the C5 position is para to the nitrogen, while the C3 is meta. Therefore, the C5 position would typically be more activated. However, the pyridinone oxygen and other substituents can significantly alter the electronic distribution, making empirical validation essential.

Q3: How do I analytically determine the ratio of regioisomers produced in my reaction?

A3: The most common methods for determining regioisomeric ratios are high-performance liquid chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H NMR is particularly powerful; the distinct chemical shifts and coupling patterns of the aromatic protons on each isomer allow for straightforward integration and quantification.[4] In cases where NMR signals overlap, techniques like 2D NMR (COSY, NOESY) or separation by preparative HPLC followed by individual characterization may be necessary.

Q4: Can Directed ortho-Metallation (DoM) be used to achieve regioselectivity with dichloropyridinones?

A4: Yes, Directed ortho-Metallation (DoM) is a powerful strategy. The pyridinone oxygen or an N-substituent can act as a directing group. A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is used to deprotonate the most acidic proton, which is typically adjacent to the directing group.[1][2] This generates a lithiated intermediate that can be regioselectively quenched with an electrophile. The challenge lies in identifying the most acidic proton, which is influenced by all substituents on the ring.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Poor Regioselectivity in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)
  • Symptom: Your reaction yields a mixture of regioisomers, or the undesired isomer is the major product.

  • Potential Causes & Solutions:

Potential Cause Explanation Suggested Solution
Inappropriate Ligand Choice The ligand on the palladium catalyst is a primary determinant of regioselectivity. Bulky or electron-rich ligands can steer the catalyst to the less sterically hindered chlorine atom.Screen a panel of phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands to find one that favors the desired isomer.[2]
Solvent Effects The solvent can influence catalyst activity and stability, which in turn can affect selectivity.Test a range of solvents with varying polarities, such as toluene, dioxane, or DMF, to optimize the reaction.
Base Strength The choice of base can impact the transmetallation step and overall catalytic cycle.Compare the results with different bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.
Temperature Fluctuation In some systems, the selectivity between two reactive sites can be temperature-dependent.Run the reaction at a lower, controlled temperature to favor the pathway with the lower activation energy, which may lead to higher selectivity.[5]
Issue 2: Low or No Reactivity in Nucleophilic Aromatic Substitution (SNAr)
  • Symptom: The dichloropyridinone starting material is largely unconsumed, even after extended reaction times.

  • Potential Causes & Solutions:

Potential Cause Explanation Suggested Solution
Deactivated Ring System The position of the chlorine atoms relative to the ring nitrogen and other electron-donating groups may not sufficiently activate the ring for SNAr.Forcing conditions are often necessary. Use a high-boiling polar aprotic solvent like DMSO or NMP, and increase the reaction temperature significantly (e.g., >100 °C).[2]
Weak Nucleophile The incoming nucleophile may not be strong enough to attack the electron-deficient ring.If possible, use a stronger nucleophile. For example, use sodium methoxide instead of methanol with a separate base.
Poor Leaving Group Ability While chlorine is a good leaving group, its departure can be the rate-limiting step.This is an inherent property of the substrate. Focus on optimizing other parameters like temperature and solvent to overcome this barrier.

Experimental Workflows and Protocols

General Workflow for a Dichloropyridinone Reaction and Analysis

The following diagram illustrates a typical workflow for performing a reaction and analyzing the resulting regioselectivity.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start 1. Assemble Dry Glassware under Inert Atmosphere reagents 2. Add Dichloropyridinone, Solvent, and Other Reagents start->reagents reaction 3. Heat/Stir for Specified Time reagents->reaction monitor 4. Monitor Progress (TLC or LC-MS) reaction->monitor quench 5. Quench Reaction (e.g., add water) monitor->quench Reaction Complete extract 6. Liquid-Liquid Extraction quench->extract purify 7. Purify Crude Product (Column Chromatography) extract->purify analysis 8. Analyze Fractions (¹H NMR, HPLC) purify->analysis ratio 9. Determine Regioisomeric Ratio analysis->ratio start Dichloropyridinone + Nucleophile (Nu⁻) pathA Pathway A: Attack at C-X start->pathA pathB Pathway B: Attack at C-Y start->pathB tsA Meisenheimer Complex A (Transition State) pathA->tsA k_A tsB Meisenheimer Complex B (Transition State) pathB->tsB k_B productA Product A (Regioisomer 1) tsA->productA Faster if C-X is more electron-deficient productB Product B (Regioisomer 2) tsB->productB Faster if C-Y is more electron-deficient

References

Validation & Comparative

A Comparative Guide to HPLC Method Development for Purity Analysis of 4,6-dichloropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and its alternatives for the purity analysis of 4,6-dichloropyridin-2(1H)-one. The focus is on developing a robust, stability-indicating method suitable for quality control and drug development.

Introduction

This compound is a chemical intermediate with applications in the synthesis of pharmaceuticals. Ensuring its purity is critical, as impurities can affect the safety and efficacy of the final active pharmaceutical ingredient (API). A stability-indicating analytical method is essential to separate and quantify the parent compound from any potential degradation products or process-related impurities.[1][2][3][4][5] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[4][5] This guide outlines a proposed HPLC method and compares it with advanced alternatives like Ultra-Performance Liquid Chromatography (UPLC) and Supercritical Fluid Chromatography (SFC).

Methodology Comparison: HPLC, UPLC, and SFC

The choice of analytical technique depends on the specific requirements for resolution, speed, and sensitivity. While HPLC is a well-established and reliable method, UPLC and SFC offer significant advantages in certain scenarios.[6][7][8]

High-Performance Liquid Chromatography (HPLC) remains the industry standard for routine quality control due to its robustness and extensive regulatory acceptance.[6] A reversed-phase HPLC method is proposed as the primary technique for analyzing this compound.

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particles, operating at higher pressures than HPLC.[6][9] This results in significantly faster analysis times, improved resolution, and enhanced sensitivity, making it ideal for high-throughput screening and detailed impurity profiling.[1][7][9] The fundamental principles of separation are the same as HPLC, allowing for straightforward method transfer.[6]

Supercritical Fluid Chromatography (SFC) is a normal-phase chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase.[10][11] SFC is considered a "green" technology due to reduced organic solvent consumption. It offers very fast separations and is particularly advantageous for chiral separations and the analysis of some polar compounds.[10][12][13]

A summary of the key performance characteristics of these techniques is presented in Table 1.

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Purity Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)Supercritical Fluid Chromatography (SFC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Same as HPLC, but with smaller particle size columns and higher operating pressures.[6]Separation using a supercritical fluid (e.g., CO2) as the mobile phase.[11]
Typical Column Particle Size 3 - 5 µm[6]< 2 µm[6][9]3 - 5 µm
Analysis Speed Slower (typically 15-30 min)Faster (typically 1-10 min)[1][7]Very Fast (typically 1-5 min)[10][12]
Resolution GoodExcellent, superior peak separation.[1][9]High, especially for chiral compounds.[10]
Sensitivity GoodVery Good, sharper peaks lead to higher sensitivity.[7][9]Good, compatible with MS detectors.[10]
Solvent Consumption HighLow, due to shorter run times and lower flow rates.[7]Very Low, primarily uses CO2.[10]
Advantages Robust, widely available, extensive regulatory history.[6]High throughput, superior resolution and sensitivity.[1][7]Environmentally friendly, fast, low operating costs.[10]
Disadvantages Longer run times, lower resolution than UPLC.Higher initial instrument cost, more susceptible to clogging.Limited to compounds soluble in supercritical CO2/co-solvent, higher initial cost.[10]

Experimental Protocols

The following protocols provide a starting point for developing a validated purity method for this compound.

1. Proposed HPLC Method for Purity Analysis

This method is based on common practices for similar chlorinated pyridine compounds.[14][15][16]

  • Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a high percentage of Mobile Phase A, and gradually increase Mobile Phase B to elute more hydrophobic impurities. A suggested starting gradient is 95% A to 40% A over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance, likely around 220-240 nm (to be determined by UV scan).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent like methanol or a mixture of acetonitrile and water at a concentration of approximately 1 mg/mL.

    • Further dilute with the initial mobile phase composition to a working concentration (e.g., 0.1 mg/mL).

2. Forced Degradation Study Protocol

Forced degradation studies are crucial for developing a stability-indicating method.[2][3][4][5][17] The goal is to achieve 5-20% degradation of the active substance to ensure that the method can separate the degradation products from the main peak.[2]

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 24 hours. Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours. Dissolve in the mobile phase for analysis.

  • Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) and white light in a photostability chamber.

Analyze all stressed samples using the proposed HPLC method. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent compound peak and from each other.

Mandatory Visualization

The following diagrams illustrate the workflow for HPLC method development.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Development cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Method Validation A Define Analytical Target Profile (Purity, Stability) B Select Column & Mobile Phase (e.g., C18, ACN/H2O) A->B C Optimize Chromatographic Conditions (Gradient, Flow Rate, Temp) B->C D Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) C->D Initial Method E Analyze Stressed Samples D->E F Check Peak Purity & Resolution E->F F->C Re-optimize if needed G Validate Method (ICH Q2) (Specificity, Linearity, Accuracy, Precision, LOD, LOQ) F->G Method is Stability-Indicating H Finalize Method & Document G->H

Caption: Workflow for HPLC stability-indicating method development.

Conclusion

For the purity analysis of this compound, a reversed-phase HPLC method provides a robust and reliable starting point. The development process must include forced degradation studies to ensure the method is stability-indicating. For laboratories requiring higher throughput and resolution, transitioning the developed method to a UPLC platform is a logical next step and offers significant performance benefits.[1][9] SFC presents an environmentally friendly and rapid alternative, particularly valuable in high-throughput screening environments. The ultimate choice of technology will depend on a balance of required performance, sample throughput needs, and available instrumentation.

References

Characterization of 4,6-dichloropyridin-2(1H)-one Derivatives by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and analytical chemistry, the precise structural characterization of novel compounds is paramount. This guide provides a comparative overview of mass spectrometry-based methods for the characterization of 4,6-dichloropyridin-2(1H)-one and its derivatives. Due to the limited availability of a singular, comprehensive study on this specific class of compounds, this guide synthesizes information from the analysis of structurally related molecules, including halogenated pyridines and other pyridinone analogs, to present a practical framework for their analysis.

The primary focus of this guide is on Electrospray Ionization (ESI) tandem mass spectrometry (MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), two powerful techniques for the elucidation of molecular structure and fragmentation pathways. We will also briefly discuss alternative analytical methods that can complement mass spectrometric data.

Mass Spectrometry Approaches: A Head-to-Head Comparison

The choice between liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) is a critical decision in the analytical workflow, largely dictated by the physicochemical properties of the analyte.[1][2] For this compound derivatives, both techniques present viable options, each with distinct advantages and limitations.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is generally preferred for polar, non-volatile, and thermally labile compounds.[2][3] Given the presence of the polar pyridinone ring, HPLC-MS is an excellent candidate for the analysis of these derivatives. Electrospray ionization (ESI) is a soft ionization technique that typically generates protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻), minimizing in-source fragmentation and preserving the molecular ion for subsequent tandem mass spectrometry (MS/MS) analysis.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) , on the other hand, is a robust technique for volatile and thermally stable compounds.[1] While the pyridinone core may require derivatization to increase volatility and prevent thermal degradation in the GC inlet, GC-MS with Electron Ionization (EI) provides highly detailed mass spectra with extensive fragmentation, which can be invaluable for structural elucidation and library matching.[5]

The following table summarizes the key performance characteristics of these two techniques for the analysis of this compound derivatives.

FeatureHPLC-MS/MS with ESIGC-MS with EI
Analyte Suitability Polar, non-volatile, thermally labile derivativesVolatile, thermally stable derivatives (or those that can be derivatized)
Ionization Principle Soft ionization (protonation/deprotonation)Hard ionization (electron impact)
Parent Ion Abundant [M+H]⁺ or [M-H]⁻Often weak or absent M⁺•
Fragmentation Controlled fragmentation in collision cell (MS/MS)Extensive fragmentation in the source
Sensitivity High, especially with selected reaction monitoring (SRM)High, particularly for targeted analysis
Sample Preparation Simple dissolution, filtrationMay require derivatization
Structural Information Provides information on precursor-product relationshipsDetailed fragmentation pattern aids in structural confirmation

Anticipated Fragmentation Patterns

While specific experimental data for this compound is scarce, we can predict the likely fragmentation pathways based on the analysis of related structures, such as 3,5-dichloropyridine and other pyridinone derivatives. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the ratio of the M and M+2 peaks being approximately 9:6:1 for two chlorine atoms.

Under ESI-MS/MS conditions (positive ion mode) , the protonated molecule of this compound (m/z 164/166/168) is expected to undergo the following primary fragmentations:

  • Loss of CO (Carbon Monoxide): A common fragmentation pathway for pyridinones, leading to a five-membered ring fragment.

  • Loss of Cl (Chlorine radical): Cleavage of a carbon-chlorine bond.

  • Loss of HCl (Hydrogen Chloride): Elimination of a hydrogen and a chlorine atom.

Under EI conditions (GC-MS) , more extensive fragmentation is anticipated:

  • Initial loss of a chlorine atom is a likely primary fragmentation step.

  • Subsequent loss of CO and/or HCN from the pyridinone ring.

  • Cleavage of the ring structure leading to smaller fragment ions.

The following table presents a hypothetical but plausible summary of the expected mass spectral data for this compound under both ESI-MS/MS and GC-MS (EI) conditions.

Ionization MethodPrecursor Ion (m/z)Major Fragment Ions (m/z)Plausible Neutral Loss
ESI-MS/MS 164/166/168 ([M+H]⁺)136/138/140CO
129/131Cl
128/130HCl
GC-MS (EI) 163/165/167 (M⁺•)128/130Cl
100/102Cl, CO
922Cl, H
652Cl, HCN

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining high-quality mass spectrometric data. Below are representative methodologies for the analysis of this compound derivatives by HPLC-MS/MS and GC-MS.

HPLC-MS/MS Method
  • Sample Preparation: Dissolve 1 mg of the this compound derivative in 1 mL of methanol or acetonitrile to prepare a 1 mg/mL stock solution. Further dilute with the initial mobile phase to achieve a final concentration of 1-10 µg/mL.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a binary pump and autosampler.

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: A tandem quadrupole or Q-TOF mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), positive and negative modes.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow: Nitrogen, at appropriate instrument-specific settings.

    • MS/MS Fragmentation: Collision-induced dissociation (CID) with argon as the collision gas. Optimize collision energy for each precursor ion to obtain a rich fragment spectrum.

GC-MS Method
  • Sample Preparation and Derivatization: Dissolve 1 mg of the derivative in 1 mL of a suitable solvent like dichloromethane or ethyl acetate. For derivatization to improve volatility, add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 70 °C for 30 minutes.

  • Chromatographic Conditions:

    • GC System: A gas chromatograph with a split/splitless injector.

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless.

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

    • Ionization Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

    • Scan Range: m/z 40-400.

Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive characterization often involves orthogonal analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the definitive structural elucidation of organic molecules.[6][7] NMR provides detailed information about the chemical environment of each atom in the molecule, allowing for the unambiguous determination of its connectivity and stereochemistry.

  • UV-Visible Spectroscopy: This technique can provide information about the electronic transitions within the molecule and is particularly useful for compounds with chromophores.[4][8] The absorption maxima can be used for quantification and to gain insights into the conjugation of the pyridinone system.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound derivatives, key absorbances would include the C=O stretch of the pyridinone ring and the N-H stretch.

Visualizing the Workflow

To aid in understanding the analytical process, the following diagrams illustrate a typical workflow for the characterization of this compound derivatives by mass spectrometry and an example of a potential signaling pathway investigation where such compounds might be studied.

MassSpecWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_results Results Sample This compound Derivative Dissolution Dissolution/Derivatization Sample->Dissolution LCMS HPLC-MS/MS Dissolution->LCMS Polar/Non-volatile GCMS GC-MS Dissolution->GCMS Volatile/Derivatized Processing Spectral Processing LCMS->Processing GCMS->Processing Fragmentation Fragmentation Analysis Processing->Fragmentation Structure Structure Elucidation Fragmentation->Structure Quantification Quantification Fragmentation->Quantification

Caption: A typical experimental workflow for the mass spectrometric analysis of novel compounds.

SignalingPathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Gene Expression TF->Gene Regulates Inhibitor This compound Derivative (Inhibitor) Inhibitor->Kinase2 Inhibits

Caption: Hypothetical signaling pathway showing the inhibitory action of a derivative.

References

Validating the Molecular Structure of 4,6-dichloropyridin-2(1H)-one: A Comparative Guide to 2D NMR and Alternative Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's structure is a critical foundation for further investigation. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy and other widely used analytical techniques for the structural validation of 4,6-dichloropyridin-2(1H)-one. By presenting detailed experimental protocols and supporting data, this document aims to offer an objective assessment of each method's performance.

2D NMR Spectroscopy: A Detailed Look into Molecular Connectivity

Two-dimensional NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the connectivity of atoms within a molecule. By correlating nuclear spins, 2D NMR experiments like COSY, HSQC, and HMBC can elucidate the complete chemical structure.

Predicted NMR Data for this compound

In the absence of published experimental spectra for this compound, predicted ¹H and ¹³C NMR data were generated using publicly available NMR prediction software. These predictions serve as a basis for understanding the expected 2D NMR correlations.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H36.35-
H56.90-
NH12.5 (broad)-
C2-162.5
C3-108.0
C4-145.0
C5-115.0
C6-140.0

Table 2: Expected 2D NMR Correlations for this compound

ExperimentCorrelation TypeExpected Correlations
COSY ¹H-¹H- H3 with H5 (weak, 4J coupling)
HSQC ¹H-¹³C (1-bond)- H3 with C3- H5 with C5
HMBC ¹H-¹³C (2-3 bonds)- H3 with C2, C4, C5- H5 with C3, C4, C6- NH with C2, C6
Experimental Workflow for 2D NMR Validation

The process of validating a chemical structure using 2D NMR follows a logical sequence of experiments and data analysis.

2D NMR Experimental Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Elucidation Sample Dissolve Compound in Deuterated Solvent H1_NMR 1D ¹H NMR Sample->H1_NMR C13_NMR 1D ¹³C NMR H1_NMR->C13_NMR Assign_Protons Assign ¹H Signals H1_NMR->Assign_Protons COSY 2D COSY C13_NMR->COSY Assign_Carbons Assign ¹³C Signals C13_NMR->Assign_Carbons HSQC 2D HSQC COSY->HSQC Correlate_HH Correlate ¹H-¹H (COSY) COSY->Correlate_HH HMBC 2D HMBC HSQC->HMBC Correlate_CH1 Correlate ¹H-¹³C (1-bond) (HSQC) HSQC->Correlate_CH1 Correlate_CHn Correlate ¹H-¹³C (long-range) (HMBC) HMBC->Correlate_CHn Assign_Protons->Correlate_HH Assign_Protons->Correlate_CH1 Assign_Carbons->Correlate_CH1 Structure_Validation Validate Structure Correlate_HH->Structure_Validation Correlate_CH1->Correlate_CHn Correlate_CHn->Structure_Validation

Workflow for 2D NMR based structural validation.

Alternative Structural Elucidation Techniques: A Comparison

While 2D NMR is highly informative, other analytical techniques can also provide crucial structural information, either as complementary data or as primary methods when NMR is not feasible.

Table 3: Comparison of Structural Elucidation Techniques

TechniqueInformation ProvidedSample RequirementsThroughputKey AdvantagesLimitations
2D NMR Detailed atomic connectivity1-10 mg, solubleLow to MediumNon-destructive, provides unambiguous structure in solutionRequires soluble sample, relatively long experiment times
X-ray Crystallography Precise 3D atomic arrangement in the solid stateHigh-quality single crystalLowProvides absolute stereochemistry and bond lengths/anglesRequires a suitable single crystal, structure may differ from solution
Mass Spectrometry (MS) Molecular weight and elemental compositionMicrograms to nanogramsHighHigh sensitivity, provides molecular formulaDoes not provide stereochemistry or connectivity information
Infrared (IR) Spectroscopy Presence of functional groupsMilligrams to microgramsHighFast and simple, good for identifying key functional groupsProvides limited information on the overall molecular skeleton
Logical Integration of Spectroscopic Data

The most robust structural validations often come from the integration of data from multiple spectroscopic techniques.

Integrated Structure Elucidation cluster_primary Primary Structural Information cluster_detailed Detailed Structural Connectivity cluster_confirmation Confirmatory Analysis MS Mass Spectrometry (Molecular Formula) Proposed_Structure Proposed Structure MS->Proposed_Structure IR IR Spectroscopy (Functional Groups) IR->Proposed_Structure NMR_1D 1D NMR (¹H, ¹³C) (Chemical Environment) NMR_2D 2D NMR (COSY, HSQC, HMBC) (Atomic Connectivity) NMR_1D->NMR_2D NMR_2D->Proposed_Structure XRay X-ray Crystallography (3D Structure) Final_Structure Final Validated Structure XRay->Final_Structure Unambiguous Confirmation Proposed_Structure->XRay Confirmation Proposed_Structure->Final_Structure High Confidence

Logical flow of integrated spectroscopic data for structure elucidation.

Experimental Protocols

2D NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, 0.5-0.7 mL) in a 5 mm NMR tube. All spectra are acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe.

  • ¹H-¹H COSY (Correlation Spectroscopy): The experiment is performed using a standard gradient-selected COSY pulse sequence. Key parameters include a spectral width of 16 ppm in both dimensions, 2048 data points in the direct dimension (t₂), and 256 increments in the indirect dimension (t₁).

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): A gradient-selected, sensitivity-enhanced HSQC experiment is used to obtain one-bond proton-carbon correlations. The spectral width is set to 16 ppm for the ¹H dimension and 200 ppm for the ¹³C dimension.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): A gradient-selected HMBC experiment is optimized for a long-range coupling constant of 8 Hz to detect two- and three-bond correlations. The spectral widths are the same as for the HSQC experiment.

X-ray Crystallography

Single crystals of this compound suitable for X-ray diffraction are grown by slow evaporation from a suitable solvent system (e.g., ethanol/water). A crystal of appropriate size is mounted on a goniometer and data is collected at a controlled temperature (e.g., 100 K) using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å). The structure is solved using direct methods and refined by full-matrix least-squares on F².

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is performed on a time-of-flight (TOF) or Orbitrap mass spectrometer using electrospray ionization (ESI) in both positive and negative ion modes. The sample is dissolved in a suitable solvent (e.g., methanol) and infused into the ion source. The accurate mass measurement allows for the determination of the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is collected over a range of 4000-400 cm⁻¹.

Reactivity Face-Off: 4,6-dichloropyridin-2(1H)-one vs. 2,4-dichloropyridine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and medicinal chemistry, the strategic functionalization of heterocyclic scaffolds is a cornerstone of drug discovery. Among these, pyridine derivatives stand out for their prevalence in a myriad of biologically active compounds. This guide provides a detailed, data-driven comparison of the reactivity of two key building blocks: 4,6-dichloropyridin-2(1H)-one and 2,4-dichloropyridine, with a focus on nucleophilic aromatic substitution (SNAr) reactions. Understanding the nuanced differences in their reactivity is paramount for researchers, scientists, and drug development professionals in designing efficient and selective synthetic routes.

Executive Summary

2,4-Dichloropyridine is a versatile precursor where the chlorine atoms at the C2 and C4 positions exhibit distinct reactivity profiles. Generally, in classical nucleophilic aromatic substitution (SNAr) reactions, the C4 position is more susceptible to nucleophilic attack . This preference is attributed to the greater stabilization of the negatively charged Meisenheimer intermediate, where the negative charge can be delocalized onto the electronegative nitrogen atom. However, the C2 position can be selectively targeted under specific conditions, such as in palladium-catalyzed cross-coupling reactions.

This compound , a pyridone derivative, presents a different electronic landscape. The presence of the carbonyl group and the tautomeric nature of the pyridone ring significantly influence its reactivity. In this molecule, the C4 and C6 positions are activated towards nucleophilic attack . The electron-withdrawing effect of the carbonyl group and the ability of the pyridone oxygen to stabilize the intermediate contribute to this reactivity. The regioselectivity of substitution on this compound can be influenced by the nature of the nucleophile and the reaction conditions.

This guide will delve into the theoretical underpinnings of their reactivity, present quantitative data from experimental studies, provide detailed experimental protocols for key transformations, and visualize the reaction pathways and workflows.

Theoretical Basis for Reactivity

The reactivity of dichlorinated pyridine derivatives in SNAr reactions is primarily governed by the stability of the Meisenheimer complex, a key intermediate formed upon nucleophilic attack.

For 2,4-dichloropyridine , attack at the C4 position allows for the formation of a resonance structure where the negative charge is localized on the pyridine nitrogen. This is a more stable arrangement compared to the intermediate formed from an attack at the C2 position. This inherent stability directs the regioselectivity of many nucleophilic substitution reactions towards the C4 position.

In This compound , the situation is more complex. The pyridone ring can exist in keto and enol tautomeric forms. The electron-withdrawing nature of the carbonyl group in the keto form enhances the electrophilicity of the C4 and C6 positions. Nucleophilic attack at these positions leads to a Meisenheimer-like intermediate where the negative charge can be delocalized not only onto the ring nitrogen but also onto the carbonyl oxygen, providing significant stabilization.

G Theoretical Reactivity Comparison cluster_0 2,4-Dichloropyridine cluster_1 This compound a Nucleophilic Attack at C4 b Meisenheimer Intermediate (Charge on N) a->b c More Stable b->c d Nucleophilic Attack at C4 or C6 e Meisenheimer-like Intermediate (Charge on N and O) d->e f Highly Stabilized e->f

Comparison of Intermediate Stability

Comparative Reactivity Data

While direct, head-to-head kinetic comparisons under identical conditions are not extensively reported in the literature, a comparative analysis can be drawn from various studies on the synthesis of amino-substituted derivatives. The following tables summarize typical reaction conditions and yields for the amination of both 2,4-dichloropyridine and this compound.

Table 1: Amination of 2,4-Dichloropyridine

NucleophileReaction ConditionsProductYield (%)Reference
AmmoniaAqueous solution, heat4-Amino-2-chloropyridineHigh[1]
Various AminesPd-catalysis (e.g., Pd₂(dba)₃/Xantphos), NaOtBu, Toluene, 100 °C2-Amino-4-chloropyridine derivatives85-95[2]

Table 2: Amination of this compound

NucleophileReaction ConditionsProductYield (%)Reference
AmmoniaAqueous solution, heat4-Amino-6-chloro-pyridin-2(1H)-oneNot specified[3]
Substituted AminesPropanol, Microwave, 120-140 °C2-Amino-4-chloro-pyrimidine derivatives (analogous reactivity)54 (example)[4]

From the available data, it can be inferred that both substrates readily undergo nucleophilic substitution with amines. However, the specific conditions required and the resulting regioselectivity differ, highlighting the importance of substrate choice in synthetic design.

Experimental Protocols

The following are representative experimental protocols for the amination of each compound, which can be adapted for various nucleophiles.

Protocol 1: Synthesis of 4-Amino-2-chloropyridine from 2,4-Dichloropyridine

Materials:

  • 2,4-Dichloropyridine

  • Aqueous Ammonia

  • Suitable solvent (e.g., ethanol)

  • Reaction vessel with reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 2,4-dichloropyridine in a suitable solvent.

  • Add an excess of aqueous ammonia to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

G Experimental Workflow: Amination of 2,4-Dichloropyridine a Dissolve 2,4-Dichloropyridine in Solvent b Add Aqueous Ammonia a->b c Reflux and Monitor (TLC) b->c d Work-up and Purification c->d e 4-Amino-2-chloropyridine d->e

Workflow for Amination of 2,4-Dichloropyridine
Protocol 2: Microwave-Assisted Synthesis of 2-Amino-4-chloro-pyrimidine Derivatives (as an analogue for this compound amination)

Materials:

  • This compound (or analogous 2-amino-4-chloro-pyrimidine)

  • Substituted amine (2 mmol)

  • Anhydrous propanol (1 mL)

  • Triethylamine (200 µL)

  • Microwave reactor

Procedure:

  • In a microwave reaction vial, combine this compound (2 mmol) and anhydrous propanol (1 mL).

  • Add the substituted amine (2 mmol) and triethylamine (200 µL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120-140 °C for 15-30 minutes.

  • Monitor the reaction progress by TLC.

  • After cooling, disperse the precipitate in a saturated sodium bicarbonate solution and extract the product with ethyl acetate.[4]

  • The organic layer is then dried and concentrated, and the product purified as necessary.

G Microwave-Assisted Amination Workflow a Combine Reactants in Microwave Vial b Microwave Irradiation (120-140 °C, 15-30 min) a->b c Monitor Reaction (TLC) b->c d Aqueous Work-up and Extraction c->d e Substituted Amino-pyridinone d->e

Workflow for Microwave-Assisted Amination

Signaling Pathways and Logical Relationships

The differential reactivity of these two compounds allows for their strategic use in the synthesis of complex molecules where specific substitution patterns are required. For instance, in a multi-step synthesis, a researcher might choose 2,4-dichloropyridine to first functionalize the more reactive C4 position, and then in a subsequent step, modify the C2 position. Conversely, this compound could be used to introduce substituents at the C4 and C6 positions.

G Synthetic Strategy Decision Tree start Desired Substitution Pattern sub_c4 Substitution at C4 start->sub_c4 sub_c2 Substitution at C2 start->sub_c2 sub_c4_c6 Substitution at C4 and C6 start->sub_c4_c6 reagent_24dcp Use 2,4-Dichloropyridine sub_c4->reagent_24dcp Classical SNAr sub_c2->reagent_24dcp Pd-Catalysis reagent_46dcp Use this compound sub_c4_c6->reagent_46dcp

Decision Tree for Reagent Selection

Conclusion

The comparative analysis of this compound and 2,4-dichloropyridine reveals distinct reactivity profiles that are crucial for strategic synthetic planning. While 2,4-dichloropyridine offers a clear preference for nucleophilic attack at the C4 position in classical SNAr reactions, this compound provides access to functionalization at the C4 and C6 positions. The choice between these two valuable building blocks will depend on the desired substitution pattern and the specific reaction conditions employed. A thorough understanding of their electronic properties and the stability of their reaction intermediates, as outlined in this guide, empowers researchers to make informed decisions in the synthesis of novel and complex molecular targets.

References

A Comparative Guide to Quantitative NMR (qNMR) for the Purity Assessment of 4,6-dichloropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of a compound's purity is a cornerstone of quality control and research integrity. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against High-Performance Liquid Chromatography (HPLC) for the purity assessment of 4,6-dichloropyridin-2(1H)-one, a key building block in medicinal chemistry. This comparison is supported by detailed experimental protocols and illustrative data to facilitate informed method selection and implementation.

The Principle of Orthogonal Purity Assessment

Relying on a single analytical technique for purity determination can sometimes be misleading. Orthogonal methods, which are based on different chemical or physical principles, provide a more comprehensive and reliable assessment of a compound's purity.[1] This guide explores the cross-validation of a spectroscopic method (qNMR) and a chromatographic method (HPLC) for the purity assessment of this compound.

Quantitative NMR (qNMR): A Primary Analytical Method

Quantitative NMR (qNMR) is recognized as a primary analytical method, meaning it can determine the purity of a substance without the need for a specific reference standard of the analyte itself.[2] The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[3] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[2]

High-Performance Liquid Chromatography (HPLC): A Powerful Separation Technique

High-Performance Liquid Chromatography (HPLC) is a widely used technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[3] For purity assessment, a detector (commonly UV-Vis) measures the response of each eluting component. The purity is often determined by an area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.[3] While highly sensitive for detecting trace impurities, this method's accuracy can be influenced by the different response factors of impurities unless reference standards for each impurity are used for calibration.[3]

Data Presentation: qNMR vs. HPLC for this compound Purity

The following table summarizes illustrative quantitative data for the purity assessment of a batch of this compound using ¹H-qNMR and a validated HPLC-UV method.

Parameter¹H-qNMRHPLC-UV (Area %)
Principle Direct measurement based on molar concentration relative to an internal standard.[2]Comparative measurement based on UV absorbance relative to all other detected components.[3]
Purity Assay (%) 98.999.5
Precision (RSD, n=6) 0.15%0.35%
Accuracy (Recovery %) 99.5 - 100.8%Dependent on impurity response factors; can be less accurate without specific impurity standards.[3]
Specificity High (based on unique proton signals)High (based on chromatographic separation)
Limit of Quantitation (LOQ) ~0.1% (w/w)~0.05% (area %)
Reference Standard Requires a certified internal standard (e.g., Maleic Acid).[2]Does not require a standard for area % purity, but does for accurate impurity quantification.[3]

Note: The data presented are representative and may vary depending on the specific experimental conditions and instrumentation.

Experimental Protocols

¹H-qNMR Purity Determination of this compound

Instrumentation: 400 MHz NMR Spectrometer

Materials:

  • This compound sample

  • Maleic acid (certified internal standard, purity ≥ 99.5%)

  • Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)

  • 5 mm NMR tubes

  • Analytical balance (readable to 0.01 mg)

Sample Preparation:

  • Accurately weigh approximately 15 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 10 mg of maleic acid into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

  • Vortex the vial to ensure complete dissolution and homogenization.

  • Transfer the solution to a 5 mm NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence (e.g., 'zg30' on Bruker instruments).

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Number of Scans (NS): 16 (to achieve a signal-to-noise ratio > 250:1).[4]

  • Relaxation Delay (d1): 30 s (at least 5 times the longest T₁ of both the analyte and internal standard).[1]

  • Acquisition Time (AQ): 4 s

  • Spectral Width (SW): 20 ppm

Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the well-resolved signals of this compound and the internal standard. For this compound, the two aromatic protons are expected to appear as distinct signals. The vinylic protons of maleic acid will appear as a singlet.

  • Calculate the purity of this compound using the following equation:

    Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

HPLC-UV Purity Determination of this compound

Instrumentation: HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution to approximately 0.1 mg/mL with the mobile phase.

Data Analysis: The purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Mandatory Visualization

qNMR_Workflow cluster_prep Sample & Standard Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh This compound dissolve Dissolve in DMSO-d6 weigh_analyte->dissolve weigh_std Accurately weigh Internal Standard (Maleic Acid) weigh_std->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire 1H-NMR Spectrum (NS=16, d1=30s) transfer->acquire process Phase and Baseline Correction acquire->process integrate Integrate Analyte and Standard Signals process->integrate calculate Calculate Purity using Formula integrate->calculate

Caption: Workflow for qNMR Purity Assessment.

Logic_Comparison cluster_qnmr qNMR cluster_hplc HPLC qnmr_node Quantitative NMR qnmr_adv Advantages: - Primary Method - High Precision - No Analyte Standard Needed qnmr_node->qnmr_adv qnmr_disadv Disadvantages: - Lower Sensitivity - Requires Soluble Sample - Longer Relaxation Delays qnmr_node->qnmr_disadv hplc_node HPLC-UV hplc_adv Advantages: - High Sensitivity - Detailed Impurity Profile - Widely Available hplc_node->hplc_adv hplc_disadv Disadvantages: - Relies on Response Factors - Requires Impurity Standards for  Accurate Quantification - Longer Method Development hplc_node->hplc_disadv decision Purity Assessment of This compound decision->qnmr_node For Absolute Purity decision->hplc_node For Impurity Profiling

Caption: Logical Comparison of qNMR and HPLC.

References

A Spectroscopic Comparison of 4,6-dichloropyridin-2(1H)-one and its N-methylated Product

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 4,6-dichloropyridin-2(1H)-one and its N-alkylated derivative, N-methyl-4,6-dichloropyridin-2(1H)-one. The data presented is essential for the characterization and differentiation of these compounds in research and development settings.

Spectroscopic Data Comparison

Table 1: ¹H NMR Data (Predicted for N-methyl derivative)

CompoundChemical Shift (δ) of Pyridine ProtonsChemical Shift (δ) of N-H/N-CH₃
This compound~7.3 ppm (d), ~6.8 ppm (d)~12-14 ppm (broad s)
N-methyl-4,6-dichloropyridin-2(1H)-one~7.2 ppm (d), ~6.7 ppm (d)~3.5 ppm (s)

Table 2: ¹³C NMR Data (Predicted for N-methyl derivative)

CompoundChemical Shift (δ) of Carbonyl CarbonChemical Shift (δ) of Pyridine CarbonsChemical Shift (δ) of N-CH₃
This compound~160 ppm~145 ppm (C-Cl), ~130 ppm (C-H), ~110 ppm (C-H)N/A
N-methyl-4,6-dichloropyridin-2(1H)-one~159 ppm~146 ppm (C-Cl), ~132 ppm (C-H), ~112 ppm (C-H)~40 ppm

Table 3: Infrared (IR) Spectroscopy Data (Predicted for N-methyl derivative)

CompoundKey IR Absorptions (cm⁻¹)
This compound~3100-3000 (N-H stretch), ~1650 (C=O stretch), ~1600, 1550 (C=C stretch), ~800-700 (C-Cl stretch)
N-methyl-4,6-dichloropyridin-2(1H)-one~3000-2900 (C-H stretch of CH₃), ~1660 (C=O stretch), ~1600, 1560 (C=C stretch), ~800-700 (C-Cl stretch)

Table 4: Mass Spectrometry Data (Predicted for N-methyl derivative)

CompoundMolecular Ion (M⁺) Peak (m/z)Key Fragmentation Pattern
This compound163/165/167 (isotope pattern for 2 Cl atoms)Loss of CO, loss of Cl
N-methyl-4,6-dichloropyridin-2(1H)-one177/179/181 (isotope pattern for 2 Cl atoms)Loss of CO, loss of CH₃, loss of Cl

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis are provided below.

Synthesis of N-methyl-4,6-dichloropyridin-2(1H)-one

The N-alkylation of this compound can be achieved using a standard procedure with an alkylating agent such as methyl iodide in the presence of a base.

Materials:

  • This compound

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous DMF, add a base such as potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-methyl-4,6-dichloropyridin-2(1H)-one.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy [1]

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • ¹H NMR Acquisition: Record the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Record the spectrum on the same instrument using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 5 seconds) and a larger number of scans may be required to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy [2][3][4][5]

  • Sample Preparation (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS) [6][7]

  • Sample Introduction: For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. Dissolve a small amount of the sample in a volatile solvent and inject it into the GC.

  • Ionization: Electron Ionization (EI) is a common method for small organic molecules. The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Visualizations

Workflow for Synthesis and Analysis

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start This compound reaction N-Alkylation Reaction start->reaction reagents Base (e.g., K₂CO₃) Methyl Iodide (CH₃I) Solvent (e.g., DMF) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product N-methyl-4,6-dichloropyridin-2(1H)-one purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms characterization Structural Characterization nmr->characterization ir->characterization ms->characterization

Caption: Workflow for the synthesis of N-methyl-4,6-dichloropyridin-2(1H)-one and subsequent spectroscopic analysis.

Logical Relationship of Spectroscopic Data

Spectroscopic_Logic cluster_compound This compound cluster_n_methylated N-methyl-4,6-dichloropyridin-2(1H)-one cluster_spectroscopy Spectroscopic Observations parent_structure Pyridinone Ring N-H Proton Two C-H Protons Two C-Cl Bonds Carbonyl Group nmr_change ¹H NMR: Disappearance of broad N-H signal, appearance of N-CH₃ singlet. ¹³C NMR: Appearance of N-CH₃ signal. parent_structure->nmr_change N-Alkylation ir_change IR: Disappearance of N-H stretch, appearance of C-H stretch from CH₃. parent_structure->ir_change N-Alkylation ms_change MS: Increase in molecular ion mass by 14 amu. parent_structure->ms_change N-Alkylation product_structure Pyridinone Ring N-CH₃ Group Two C-H Protons Two C-Cl Bonds Carbonyl Group nmr_change->product_structure Confirms ir_change->product_structure Confirms ms_change->product_structure Confirms

Caption: Logical relationship between structural changes upon N-methylation and the corresponding spectroscopic observations.

References

A Comparative Guide to Amine Synthesis: Evaluating Alternatives to Pyridinone-Based Coupling Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of amines is a cornerstone of molecular innovation. The formation of amide bonds, a key step in many amine syntheses, is often facilitated by coupling reagents. While various reagents exist, this guide provides a comprehensive comparison of alternatives to pyridinone-based reagents, such as the well-known Mukaiyama reagent (2-chloro-1-methylpyridinium iodide), focusing on performance, efficiency, and ease of use in modern synthetic applications.

This guide will delve into a comparative analysis of pyridinone-based reagents against other prevalent classes of coupling agents, including phosphonium salts, aminium/uronium salts, and carbodiimides. By presenting quantitative data, detailed experimental protocols, and mechanistic diagrams, this document aims to equip researchers with the necessary information to select the most appropriate reagent for their specific synthetic challenges.

Performance Comparison of Coupling Reagents

The selection of a coupling reagent significantly impacts the yield, purity, and stereochemical integrity of the final product. The following table summarizes the performance of representative coupling reagents from different classes in the context of amide bond formation. Key metrics include typical reaction times, yields, and the propensity for racemization, a critical consideration when working with chiral molecules.

Reagent ClassRepresentative Reagent(s)Typical Coupling TimeRepresentative Yield (%)Level of RacemizationKey Advantages & Disadvantages
Pyridinium Salts 2-Chloro-1-methylpyridinium iodide (Mukaiyama's Reagent)1-6 hours85-95%LowAdvantages: Cost-effective, low toxicity, simple reaction conditions. Disadvantages: Can require longer reaction times compared to onium salts.
Phosphonium Salts PyBOP (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate)30-120 minutes>98%[1]Low[1]Advantages: High efficiency, low racemization, byproducts are generally less hazardous than BOP.[2] Disadvantages: Higher cost.
Aminium/Uronium Salts HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)15-45 minutes>99%[1]Very Low[1]Advantages: Very high reactivity and efficiency, fast reaction times, effective for sterically hindered couplings.[1][3] Disadvantages: High cost, potential for guanidinylation of the N-terminus if used in excess.[1]
Carbodiimides DIC (N,N'-Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole) or OxymaPure®60-180 minutes~95-98%[1]Low to Moderate (with additive)[1]Advantages: Cost-effective, widely used. Disadvantages: Slower reaction kinetics, risk of racemization without additives, formation of urea byproducts can complicate purification.[1][4]

Experimental Protocols

Detailed and reliable experimental protocols are crucial for reproducible results. Below are representative procedures for amide synthesis using the discussed classes of coupling reagents.

Protocol 1: Amide Synthesis using a Pyridinium Salt (Mukaiyama's Reagent)

This protocol describes the coupling of a carboxylic acid and an amine using 2-chloro-1-methylpyridinium iodide.

Materials:

  • Carboxylic acid (1.0 eq.)

  • Amine (1.1 eq.)

  • 2-Chloro-1-methylpyridinium iodide (1.1 eq.)

  • Triethylamine (3.5 eq.)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of the amine in dichloromethane at room temperature, add the carboxylic acid and 2-chloro-1-methylpyridinium iodide.

  • Cool the mixture to 5-10 °C and add triethylamine dropwise over 3 minutes.[5]

  • Stir the reaction mixture for 3 hours at room temperature.[5]

  • Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 10% citric acid (aq.), 5% sodium bicarbonate (aq.), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[5]

Protocol 2: Amide Synthesis using a Phosphonium Salt (PyBOP)

This protocol outlines a general procedure for the coupling of a carboxylic acid and an amine using PyBOP.

Materials:

  • Carboxylic acid (1.0 eq.)

  • Amine (1.2 eq.)

  • PyBOP (1.2 eq.)[6]

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 eq.)[6]

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid, amine, and base in DMF and cool the mixture to 0 °C in an ice bath.[6]

  • Add PyBOP to the cooled solution.[6]

  • Allow the reaction to warm to room temperature and stir overnight.[6]

  • Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., CH2Cl2) and wash sequentially with 10% citric acid (aq.), water, saturated sodium bicarbonate (aq.), and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by column chromatography.[6]

Protocol 3: Amide Synthesis using an Aminium Salt (HATU)

This protocol provides a general method for amide bond formation using HATU.

Materials:

  • Carboxylic acid (1.0 eq.)

  • Amine (1.05 eq.)

  • HATU (1.1 eq.)

  • DIPEA (4.0 eq.)

  • N,N-Dimethylacetamide (DMA) or DMF

Procedure:

  • To a solution of the amine, HATU, and DIPEA in DMA or DMF, add the carboxylic acid.[7]

  • Stir the reaction mixture at room temperature for 30-60 minutes.[8]

  • Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction with water and extract with a suitable organic solvent.

  • Wash the organic layer with appropriate aqueous solutions to remove byproducts and excess reagents.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mechanistic Overview and Workflow

The fundamental principle behind these coupling reagents is the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. The following diagram illustrates the general workflow and the key activated intermediates for each class of reagent.

Amide_Synthesis_Workflow cluster_activation Activation Step cluster_coupling Coupling Step Acid R-COOH (Carboxylic Acid) Coupling_Reagent Coupling Reagent Acid->Coupling_Reagent + Base Amine R'-NH2 (Amine) Amine_c Amine->Amine_c Pyridinium_Ester Acyloxy- pyridinium Salt Coupling_Reagent->Pyridinium_Ester  Mukaiyama's  Reagent Acyloxyphosphonium Acyloxyphosphonium Salt Coupling_Reagent->Acyloxyphosphonium  PyBOP Active_Ester OAt/OBt Active Ester Coupling_Reagent->Active_Ester  HATU O_Acylisourea O-Acylisourea Coupling_Reagent->O_Acylisourea  DIC Amide R-CO-NH-R' (Amide Product) Pyridinium_Ester->Amide Acyloxyphosphonium->Amide Active_Ester->Amide O_Acylisourea->Amide Amine_c->Pyridinium_Ester Amine_c->Acyloxyphosphonium Amine_c->Active_Ester Amine_c->O_Acylisourea

Caption: General workflow for amide synthesis via carboxylic acid activation by different classes of coupling reagents.

The diagram illustrates that regardless of the specific reagent used, the overall strategy involves the activation of the carboxylic acid to form a highly reactive intermediate. This intermediate is then readily attacked by the amine nucleophile to form the stable amide bond.

Conclusion and Recommendations

The choice of a coupling reagent is a critical decision in amine synthesis that balances cost, efficiency, and the specific requirements of the target molecule.

  • For cost-effective and routine syntheses , pyridinium-based reagents like Mukaiyama's reagent and carbodiimides such as DIC/OxymaPure® offer a reliable and economical option.

  • For challenging syntheses , including those involving sterically hindered amino acids or sequences prone to racemization, the higher reactivity and efficiency of aminium/uronium salts like HATU or phosphonium salts like PyBOP are often advantageous, despite their higher cost.[1][9][10]

Ultimately, the optimal reagent will depend on the specific synthetic context. By understanding the relative strengths and weaknesses of each class of coupling reagent, researchers can make informed decisions to streamline their synthetic workflows and achieve their desired outcomes with high fidelity.

References

Comparative Spectroscopic Analysis of 4,6-dichloropyridin-2(1H)-one and its Precursors: An Infrared Spectroscopy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the infrared (IR) spectroscopic data for 4,6-dichloropyridin-2(1H)-one and its key precursors. The synthesis of this pyridinone derivative and its analogs is of significant interest in medicinal chemistry and materials science. Understanding the characteristic vibrational frequencies of the precursors and the final product is crucial for reaction monitoring, quality control, and structural elucidation. This document presents a logical synthetic pathway and the corresponding IR data, supported by detailed experimental protocols.

Synthetic Pathway and Spectroscopic Comparison

The synthesis of this compound can be envisioned through a multi-step process starting from fundamental precursors like malonic acid and urea. These react to form barbituric acid, which can be further converted to 4,6-dihydroxypyrimidine. Subsequent chlorination yields the closely related and structurally analogous 4,6-dichloropyrimidine. The IR spectrum of 4,6-dichloropyrimidine serves as a valuable reference for identifying the key spectral features expected for this compound, given their similar dichlorinated heterocyclic structures.

The following diagram illustrates the synthetic pathway from the precursors to the key intermediate, 4,6-dihydroxypyrimidine, and its subsequent conversion to 4,6-dichloropyrimidine.

Synthesis_Pathway Synthetic Pathway to 4,6-Dichloropyrimidine MalonicAcid Malonic Acid BarbituricAcid Barbituric Acid MalonicAcid->BarbituricAcid + Urea Urea Urea Urea->BarbituricAcid Dihydroxypyrimidine 4,6-Dihydroxypyrimidine BarbituricAcid->Dihydroxypyrimidine Decarboxylation/ Rearrangement Dichloropyrimidine 4,6-Dichloropyrimidine Dihydroxypyrimidine->Dichloropyrimidine Chlorination (e.g., POCl3)

Caption: Synthetic route from malonic acid and urea to 4,6-dichloropyrimidine.

Comparative IR Spectroscopy Data

The table below summarizes the characteristic infrared absorption peaks for the precursors and a close analog of the target compound. These values are essential for tracking the progression of the synthesis.

Compound NameFunctional GroupCharacteristic Absorption (cm⁻¹)Reference
Malonic Acid O-H (Carboxylic acid)3000-2500 (broad)
C=O (Carboxylic acid)1710-1680
C-O1320-1210
Urea N-H3500-3300 (two bands)
C=O (Amide I)~1680
N-H bend (Amide II)~1620
C-N~1470
Barbituric Acid N-H3200-3100
C=O (multiple bands)1750-1680
C-N1415-1380
4,6-Dihydroxypyrimidine O-H/N-H (Tautomeric forms)3100-2800 (broad)
(6-hydroxy-4(1H)-pyrimidinone)C=O~1680
C=C, C=N1640-1550
4,6-Dichloropyrimidine C-H (aromatic)~3080[1]
(Analog of target compound)C=N, C=C (ring)1560, 1530, 1400, 1280[1]
C-Cl800-600[1]

Experimental Protocols

Synthesis of 4,6-Dihydroxypyrimidine

This procedure is adapted from established methods for the synthesis of pyrimidine derivatives from malonic esters and formamide.[2][3]

Materials:

  • Diethyl malonate

  • Formamide

  • Sodium methoxide solution in methanol

  • Methanol

  • Hydrochloric acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium methoxide in methanol is prepared.

  • An equimolar amount of formamide is added to the sodium methoxide solution.

  • Diethyl malonate is added dropwise to the mixture at room temperature.

  • The reaction mixture is then heated to reflux for several hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is dissolved in water and acidified with hydrochloric acid to precipitate the product.

  • The crude 4,6-dihydroxypyrimidine is collected by filtration, washed with cold water, and dried.

Chlorination of 4,6-Dihydroxypyrimidine to 4,6-Dichloropyrimidine

This protocol is based on common chlorination procedures for hydroxypyrimidines.[4][5][6]

Materials:

  • 4,6-Dihydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • A suitable base (e.g., N,N-dimethylaniline or triethylamine)

  • Inert solvent (optional)

Procedure:

  • In a fume hood, 4,6-dihydroxypyrimidine is suspended in an excess of phosphorus oxychloride.

  • A catalytic amount of the base is carefully added to the mixture.

  • The reaction mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).

  • After cooling to room temperature, the excess phosphorus oxychloride is removed by distillation under reduced pressure.

  • The remaining residue is carefully poured onto crushed ice with vigorous stirring.

  • The precipitated crude product is collected by filtration and washed thoroughly with cold water.

  • The product can be further purified by recrystallization from a suitable solvent.

Alternative Analytical Techniques

While IR spectroscopy is a powerful tool for functional group analysis, other techniques can provide complementary information for a more comprehensive characterization of this compound and its precursors.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, which is invaluable for confirming the molecular structure and identifying impurities.

  • Mass Spectrometry (MS): MS determines the molecular weight of the compounds and can provide structural information through fragmentation patterns.

  • X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction can provide the definitive three-dimensional structure of the molecule.

By combining the data from these analytical methods, researchers can achieve a thorough and unambiguous characterization of the synthesized compounds.

References

A Comparative Guide to Catalysts for the Amination of Dichloropyridinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of aminopyridinones is a critical step in the development of numerous pharmaceutical compounds. These structures are key pharmacophores in a variety of biologically active molecules. The catalytic amination of readily available dichloropyridinones offers a direct and efficient route to these valuable intermediates. This guide provides a comparative analysis of the primary catalytic systems employed for this transformation, with a focus on palladium- and copper-based catalysts. Experimental data from related substrates is presented to guide catalyst selection and reaction optimization.

Catalytic Systems: A Head-to-Head Comparison

The two most prominent methods for the catalytic amination of aryl halides are the Palladium-catalyzed Buchwald-Hartwig reaction and the Copper-catalyzed Ullmann condensation. Both have been successfully applied to the amination of N-heterocycles.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[1] It typically employs a palladium(0) catalyst, which is often generated in situ from a palladium(II) precatalyst. The reaction mechanism involves an oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst.[2]

A key factor for the success of the Buchwald-Hartwig amination is the choice of ligand, which stabilizes the palladium catalyst and modulates its reactivity.[3][4] For the amination of chloropyridines, bulky and electron-rich phosphine ligands such as XPhos and BINAP have been shown to be effective.[5]

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation that has seen a resurgence with the development of new ligands and reaction conditions.[5] This reaction typically requires a copper(I) catalyst, a base, and often a ligand to facilitate the coupling. The mechanism is thought to involve the formation of a copper-amide complex, which then undergoes reaction with the aryl halide.

Microwave-assisted Ullmann reactions have been shown to be particularly effective for the amination of halopyridines, often leading to shorter reaction times and improved yields.[5][6] The Ullmann reaction can be a more cost-effective alternative to palladium-catalyzed methods, although it sometimes requires harsher reaction conditions.[5]

Comparative Performance of Catalytic Systems

Catalyst SystemDichlorinated SubstrateAmineBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Palladium-Catalyzed
Pd₂(dba)₃ / Ph-JosiPhos2-amino-6-chloropyrazineAdamantylalkylamineNaOtBuToluene1101890[7]
Pd₂(dba)₃ / Cy-JosiPhos2-amino-6-chloropyrazineAdamantylalkylamineNaOtBuToluene1101830[7]
Pd(OAc)₂ / BINAP2-Fluoro-4-iodopyridineAromatic AmineK₂CO₃DioxaneMW (150)0.5Good[5]
Copper-Catalyzed
CuI / DMPAO2,6-dibromopyridinePrimary AlkylamineK₂CO₃WaterMW (118-200)2.5Good[1]
Cu₂OBromopyridineAqueous Ammonia-Ethylene Glycol80-90[5]
CuI / 2-isobutyrylcyclohexanone2-Iodopyridinen-octylamineK₂CO₃DMSO13024High

Note: The yields and conditions presented are for the specified substrates and may require optimization for the amination of dichloropyridinones.

Experimental Protocols

The following are generalized experimental protocols for the palladium- and copper-catalyzed amination of a dichloropyridinone. These should be adapted and optimized for specific substrates and amines.

General Procedure for Palladium-Catalyzed Amination (Buchwald-Hartwig)
  • Reaction Setup: To an oven-dried Schlenk tube, add the dichloropyridinone (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), and the phosphine ligand (e.g., XPhos, 0.02-0.10 mmol).

  • Addition of Reagents: In a glovebox or under an inert atmosphere, add the base (e.g., NaOtBu, 1.4 mmol).

  • Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) and the amine (1.2 mmol).

  • Reaction: Seal the Schlenk tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 80-110 °C) with stirring for the specified time (e.g., 8-24 h).

  • Workup: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Procedure for Copper-Catalyzed Amination (Ullmann) under Microwave Conditions
  • Reaction Setup: In a microwave vial, combine the dichloropyridinone (1.0 mmol), the copper catalyst (e.g., CuI, 0.05-0.10 mmol), the ligand (if any), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Addition of Reagents: Add the amine (1.5 mmol) and the solvent (e.g., DMF or water, 3-5 mL).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 150-225 °C) for the specified time (e.g., 0.5-3 h).

  • Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Visualizations

To aid in the understanding of the experimental process and the underlying catalytic mechanism, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Weigh Dichloropyridinone, Catalyst, Ligand, & Base add_solvent Add Anhydrous, Degassed Solvent prep_reagents->add_solvent add_amine Add Amine under Inert Atmosphere add_solvent->add_amine heating Heat with Stirring (Conventional or Microwave) add_amine->heating monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify product Isolated Aminopyridinone purify->product

Caption: A generalized experimental workflow for the catalytic amination of dichloropyridinones.

buchwald_hartwig_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 L_nPd(II)(Ar)X oxidative_addition->pd_complex1 amine_coordination Amine Coordination pd_complex1->amine_coordination R'R''NH pd_complex2 [L_nPd(II)(Ar)(NHR'R'')]X amine_coordination->pd_complex2 deprotonation Deprotonation (Base) pd_complex2->deprotonation pd_amido_complex L_nPd(II)(Ar)(NR'R'') deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR'R'' reductive_elimination->product

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

References

Distinguishing Dichloropyridinone Isomers: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of isomers is a critical step in chemical synthesis, purification, and quality control. Dichloropyridinone, a scaffold of interest in medicinal chemistry, can exist in several isomeric forms depending on the positions of the two chlorine atoms and the carbonyl group on the pyridine ring. Differentiating these closely related structures requires a suite of analytical techniques, each providing unique insights into their chemical and physical properties. This guide provides a comparative overview of the primary analytical methods for distinguishing dichloropyridinone isomers, complete with experimental protocols and data presented for clear comparison.

Chromatographic Techniques: The Power of Separation

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful techniques for separating isomers based on their physical properties, such as boiling point, polarity, and interaction with a stationary phase. When coupled with mass spectrometry (MS), these methods provide both separation and structural identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly well-suited for the analysis of volatile and thermally stable isomers. The separation in the gas chromatograph is primarily based on the boiling points of the isomers and their interactions with the column's stationary phase. Following separation, the mass spectrometer provides information on the mass-to-charge ratio of the parent ion and its fragmentation patterns, which can be unique for each isomer.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. For dichloropyridinone isomers, which possess some degree of polarity, reversed-phase HPLC is a common approach. The choice of column (e.g., C18, phenyl-hexyl) and mobile phase composition can be optimized to achieve baseline separation of the isomers.

Table 1: Comparison of Chromatographic Techniques for Dichloropyridinone Isomer Analysis

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with stationary phase, followed by mass analysis.Separation based on partitioning between a mobile liquid phase and a solid stationary phase.
Typical Stationary Phase Non-polar (e.g., 5% phenyl methylpolysiloxane) or polar (e.g., polyethylene glycol).[1]Reversed-phase (e.g., C18, C8) or normal-phase (e.g., silica).
Typical Mobile Phase Inert gas (e.g., Helium, Nitrogen).[1]A mixture of aqueous and organic solvents (e.g., water/acetonitrile, water/methanol).
Detection Mass Spectrometry (MS), Flame Ionization Detector (FID).[1]UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS).
Advantages High resolution, sensitive detection with MS, established libraries for mass spectra.Wide applicability, suitable for non-volatile and thermally labile compounds, versatile detection methods.
Limitations Requires analytes to be volatile and thermally stable.Lower resolution than capillary GC, can consume larger volumes of solvent.

Spectroscopic Techniques: Unraveling Molecular Structure

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), provide detailed information about the molecular structure of the isomers, allowing for their definitive identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for isomer differentiation as it provides detailed information about the chemical environment of each nucleus (typically ¹H and ¹³C). The number of signals, their chemical shifts, and their coupling patterns are unique to each isomer's structure. For dichloropyridinone isomers, while ¹H NMR can provide some distinguishing features, ¹³C NMR is often more definitive due to the larger chemical shift dispersion and the direct observation of the carbon skeleton.[2]

Table 2: Predicted NMR Spectral Data for Dichloropyridinone Isomers

IsomerPredicted ¹H NMR SignalsPredicted ¹³C NMR SignalsKey Differentiating Features
3,4-dichloro-2-pyridinone 2 distinct signals (doublets or singlets depending on coupling)5 distinct signalsUnique chemical shifts for protons and carbons adjacent to chlorine and carbonyl groups.
3,5-dichloro-2-pyridinone 2 distinct signals (singlets)4 distinct signals (due to symmetry)Fewer ¹³C signals due to the plane of symmetry.
4,5-dichloro-2-pyridinone 2 distinct signals (doublets)5 distinct signalsDistinct coupling patterns and chemical shifts compared to the 3,4-isomer.
4,6-dichloro-2-pyridinone 2 distinct signals (singlets)4 distinct signals (due to symmetry)Different chemical shifts compared to the 3,5-isomer due to the proximity of chlorine to the nitrogen.
5,6-dichloro-2-pyridinone 2 distinct signals (doublets)5 distinct signalsUnique coupling constants and chemical shifts.

Note: The exact chemical shifts will depend on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments. While isomers have the same molecular weight, their fragmentation patterns upon ionization can be distinct, providing a fingerprint for each isomer.[3] The fragmentation is influenced by the positions of the chlorine atoms and the carbonyl group, which affect bond stabilities and the formation of stable fragment ions.[3] The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key feature in the mass spectra of dichloropyridinone isomers.[3]

Table 3: Predicted Mass Spectrometry Fragmentation Data for Dichloropyridinone Isomers

IsomerMolecular Ion (M⁺)Key Fragment IonsPredicted Differentiating Fragmentation Pathways
All Isomers m/z corresponding to C₅H₃Cl₂NO[M-Cl]⁺, [M-CO]⁺, [M-HCl]⁺The relative abundances of these fragments will vary.
3,4-dichloro-2-pyridinone ExpectedFragments resulting from the loss of adjacent Cl and CO groups.Potential for concerted loss of CO and Cl.
3,5-dichloro-2-pyridinone ExpectedStepwise loss of Cl and CO.Likely to show a prominent [M-Cl]⁺ peak.
4,5-dichloro-2-pyridinone ExpectedFragmentation influenced by the two adjacent chlorine atoms.May exhibit a unique fragment from the loss of Cl₂.
4,6-dichloro-2-pyridinone ExpectedFragmentation influenced by the para-positioning of a chlorine and the carbonyl.May show a more stable molecular ion.
5,6-dichloro-2-pyridinone ExpectedFragmentation influenced by the chlorine atom adjacent to the nitrogen.Potential for ring-opening fragmentation pathways.

Note: The fragmentation patterns are predictions and would need to be confirmed with experimental data.

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and reliable data for isomer differentiation.

GC-MS Protocol
  • Sample Preparation: Dissolve approximately 1 mg of the dichloropyridinone isomer mixture in 1 mL of a suitable solvent (e.g., dichloromethane, ethyl acetate).

  • Instrumentation: A gas chromatograph equipped with a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane stationary phase) coupled to a mass spectrometer.[1]

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Ion Source Temperature: 230 °C.[3]

    • Mass Range: m/z 40-400.

HPLC Protocol
  • Sample Preparation: Dissolve approximately 1 mg of the dichloropyridinone isomer mixture in 1 mL of the mobile phase.

  • Instrumentation: An HPLC system with a UV-Vis or DAD detector and a reversed-phase column (e.g., C18, 4.6 x 150 mm, 5 µm).

  • HPLC Conditions:

    • Mobile Phase: An isocratic or gradient mixture of water (with 0.1% formic acid) and acetonitrile. A typical starting point could be 60:40 (v/v) water:acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at a wavelength where the isomers show significant absorbance (e.g., determined by UV-Vis scan).

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified dichloropyridinone isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.[2]

  • Instrumentation: A 400 MHz or higher NMR spectrometer.[2]

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.[2]

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Number of Scans: 1024-4096.[2]

    • Relaxation Delay: 2-5 seconds.[2]

Visualization of Analytical Workflows

The logical flow of analysis is critical for efficient and accurate isomer identification.

Analytical_Workflow cluster_separation Separation cluster_identification Identification GC Gas Chromatography (GC) Separated_Isomers Separated Isomers GC->Separated_Isomers HPLC High-Performance Liquid Chromatography (HPLC) HPLC->Separated_Isomers MS Mass Spectrometry (MS) Identified_Isomers Identified Isomers MS->Identified_Isomers NMR Nuclear Magnetic Resonance (NMR) NMR->Identified_Isomers Sample Dichloropyridinone Isomer Mixture Sample->GC Sample->HPLC Separated_Isomers->MS Separated_Isomers->NMR

Caption: A generalized workflow for the separation and identification of dichloropyridinone isomers.

Isomer_Differentiation_Logic Start Isomer Mixture Chromatography Chromatographic Separation (GC or HPLC) Start->Chromatography Single_Peak Single Peak? Chromatography->Single_Peak Multiple_Peaks Multiple Peaks Single_Peak->Multiple_Peaks No Pure_Isomer Assume Pure Isomer Single_Peak->Pure_Isomer Yes Collect_Fractions Collect Fractions Multiple_Peaks->Collect_Fractions Spectroscopy Spectroscopic Analysis (NMR, MS) Pure_Isomer->Spectroscopy Collect_Fractions->Spectroscopy Structure_Elucidation Structure Elucidation Spectroscopy->Structure_Elucidation

Caption: Logical workflow for distinguishing dichloropyridinone isomers.

References

Safety Operating Guide

Proper Disposal of 4,6-dichloropyridin-2(1H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other chemical research, the safe handling and disposal of hazardous materials like 4,6-dichloropyridin-2(1H)-one are of paramount importance. Adherence to proper disposal protocols is essential not only for the safety of laboratory personnel but also for environmental protection and regulatory compliance. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound.

Due to its classification as a chlorinated organic compound, this compound is considered hazardous waste. It is crucial to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, in a well-ventilated area, preferably within a chemical fume hood.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]

Immediate Safety and Handling Precautions

Before beginning any process that will generate waste, it is essential to be aware of the hazards associated with this compound. Based on data from structurally similar compounds like 2,6-dichloropyridine, this chemical should be assumed to be harmful if swallowed, a skin and eye irritant, and potentially causing respiratory irritation.[2]

In Case of a Spill: Should a spill occur, it should be contained and absorbed using an inert material such as sand or vermiculite. The absorbed material must then be collected into a designated, sealed container for hazardous waste.[1]

Quantitative Data Summary

Hazard ClassificationDescriptionPrecautionary Measures
Acute Oral Toxicity Category 4: Harmful if swallowed.[2]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.[2]
Skin Corrosion/Irritation Category 2: Causes skin irritation.[2]Wear protective gloves and clothing. If on skin, wash with plenty of soap and water.[2]
Serious Eye Damage/Irritation Category 2: Causes serious eye irritation.[2]Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[2]
Specific Target Organ Toxicity (Single Exposure) Category 3: May cause respiratory irritation.[2]Avoid breathing dust/fumes. Use only outdoors or in a well-ventilated area.[2]

Experimental Protocol: A Hypothetical Workflow Leading to Disposal

The following is a generalized workflow for a synthetic chemistry experiment that would necessitate the disposal of this compound.

Objective: Synthesis of a novel compound via a substitution reaction using this compound as a starting material.

Methodology:

  • Reaction Setup: In a chemical fume hood, a solution of this compound is prepared in an appropriate solvent.

  • Reagent Addition: A nucleophile is added to the reaction mixture, which is then stirred at a specific temperature for a designated period to allow the reaction to proceed.

  • Work-up and Extraction: Upon completion, the reaction is quenched, and the product is extracted using a separatory funnel. This step generates an aqueous waste stream and an organic waste stream, both potentially contaminated with unreacted this compound.

  • Purification: The crude product is purified, typically via column chromatography, generating solid waste (contaminated silica gel) and liquid waste (eluent).

  • Waste Generation: All materials that have come into contact with this compound, including pipette tips, contaminated gloves, and weighing paper, are considered hazardous waste.

Disposal Procedures

The ultimate disposal of this compound and any associated contaminated materials must be conducted through an approved waste disposal plant.[2][3][4]

Step-by-Step Disposal Plan:

  • Waste Segregation: It is critical to segregate halogenated organic waste from non-halogenated waste streams.[5] Do not mix this compound waste with incompatible materials such as strong oxidizing agents or strong acids.[3]

  • Containerization:

    • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, chemically compatible, and leak-proof container with a secure screw-top cap. Polyethylene or glass containers are generally suitable.

    • Solid Waste: Place all solid waste, including contaminated PPE, absorbent materials, and glassware, into a separate, clearly labeled, and sealed container.

  • Labeling: All waste containers must be accurately and clearly labeled with the words "Hazardous Waste." The label must include the full chemical name, "this compound," and the approximate concentration and volume.

  • Storage: Store the sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area away from incompatible materials.

  • Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to schedule a pickup. Provide them with a detailed inventory of the waste.

Below is a diagram illustrating the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_lab In the Laboratory cluster_disposal Disposal Process start Start: this compound Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste: Halogenated vs. Non-Halogenated ppe->segregate liquid_waste Collect Liquid Waste in Labeled, Sealed Container segregate->liquid_waste solid_waste Collect Solid Waste in Labeled, Sealed Container segregate->solid_waste storage Store in Designated Hazardous Waste Area liquid_waste->storage solid_waste->storage contact_ehs Contact EHS or Licensed Waste Disposal Company storage->contact_ehs provide_info Provide Waste Inventory contact_ehs->provide_info pickup Scheduled Waste Pickup provide_info->pickup transport Transport to Approved Waste Disposal Facility pickup->transport final_disposal Final Disposal (e.g., Incineration) transport->final_disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 4,6-dichloropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols and logistical plans for the handling and disposal of 4,6-dichloropyridin-2(1H)-one. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Assessment:

While specific toxicological data for this compound is limited, its chemical structure as a chlorinated pyridinone suggests potential for skin, eye, and respiratory irritation. Similar compounds, such as 2,6-Dichloropyridine and 4-Amino-2,6-dichloropyridine, are known to be harmful if swallowed, cause serious eye irritation, and skin irritation.[1][2][3][4][5] Therefore, it is imperative to handle this compound with appropriate caution and utilize the personal protective equipment (PPE) outlined below.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure.[6] All work with this compound should be conducted in a certified chemical fume hood to minimize the inhalation of any potential aerosols or dust.[6]

PPE CategoryItemSpecifications
Eye/Face Protection Safety Goggles or Safety Glasses with side shieldsMust be worn at all times in the laboratory. For operations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[6][7]
Skin Protection Chemical-resistant Lab CoatA flame-retardant lab coat is recommended. Ensure it is fully buttoned.[6][7]
Nitrile GlovesRecommended for their resistance to a broad range of chemicals. Always inspect gloves for any signs of degradation before use and change them frequently. For prolonged or immersive contact, consider double-gloving.[6][7]
Respiratory Protection Chemical Fume HoodAll work with this compound should be conducted in a certified chemical fume hood.
NIOSH-approved RespiratorIf a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge should be used.[6]
Foot Protection Closed-toe shoesRequired to protect feet from potential spills.[7][8]

Experimental Protocols: Handling and Storage

Handling:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[1][4]

  • Engineering Controls: All weighing and transfer operations must be performed in a well-ventilated area, preferably within a chemical fume hood to control exposure to dust and fumes.[6][7]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][6] Do not eat, drink, or smoke in the laboratory.[2][4]

  • Avoidance: Avoid contact with skin, eyes, and clothing.[1][4] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][5]

Storage:

  • Container: Store in a tightly closed, properly labeled container.[1][6]

  • Conditions: Keep in a cool, dry, and well-ventilated area.[1][6]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[1][3][6]

Spill and Disposal Plan

Preparedness for spills and a clear disposal pathway are critical components of laboratory safety.[6]

Spill Response:

Spill SizeProcedure
Minor Spill (<10g) 1. Alert personnel in the immediate area. 2. Don appropriate PPE as outlined in the table above. 3. Contain the spill with an absorbent material (e.g., vermiculite, sand). 4. Carefully scoop the absorbed material into a labeled, sealable hazardous waste container. 5. Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all decontamination materials as hazardous waste.[6]
Major Spill (>10g) 1. Evacuate the immediate area. 2. Alert safety personnel and follow institutional emergency procedures.

Waste Disposal:

  • Containerization: All waste, including contaminated PPE and spill cleanup materials, must be collected in a designated, labeled, and sealed hazardous waste container.[9]

  • Labeling: The container must be clearly labeled with "HAZARDOUS WASTE" and the chemical name.[9]

  • Disposal: Dispose of the waste through an approved waste disposal plant. Do not dispose of it in the sewer system.[1][10]

Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE prep_setup Prepare Fume Hood and Equipment prep_ppe->prep_setup weigh Weigh Compound in Fume Hood prep_setup->weigh transfer Transfer to Reaction Vessel weigh->transfer reaction Perform Experiment transfer->reaction decontaminate Decontaminate Glassware and Surfaces reaction->decontaminate dispose_waste Dispose of Waste in Labeled Container decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash spill Spill Occurs contain Contain Spill spill->contain cleanup_spill Clean and Decontaminate contain->cleanup_spill dispose_spill Dispose of Spill Waste cleanup_spill->dispose_spill dispose_spill->dispose_waste

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.